molecular formula C6H12O2 B042371 Isocaproic acid CAS No. 646-07-1

Isocaproic acid

カタログ番号: B042371
CAS番号: 646-07-1
分子量: 116.16 g/mol
InChIキー: FGKJLKRYENPLQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Methylpentanoic acid, also known as isohexanoic acid, is a valuable branched-chain carboxylic acid widely utilized in chemical synthesis and industrial research. Its primary research value lies in its role as a versatile synthetic intermediate and a key component in flavor and fragrance chemistry. Due to its specific alkyl chain length and branching, it serves as a crucial precursor in the synthesis of esters, amides, and other derivatives, which are screened for applications in polymer chemistry, lubricant development, and as bioactive compounds. In the field of organoleptic science, 4-Methylpentanoic acid is extensively studied for its contribution to cheese and other fermented food flavor profiles, making it essential for creating authentic flavor formulations and analyzing sensory characteristics. Its mechanism of action in these contexts is attributed to its interaction with specific olfactory and taste receptors, and its behavior as a metabolite in microbial systems. Researchers also employ this compound in metabolic studies to understand the degradation pathways of branched-chain fatty acids. This product is provided to the scientific community as a high-purity, well-characterized material to support rigorous and reproducible research outcomes in both academic and industrial laboratories.

特性

IUPAC Name

4-methylpentanoic acid
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InChI

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
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InChI Key

FGKJLKRYENPLQH-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCC(=O)O
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID8060951
Record name Pentanoic acid, 4-methyl-
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Molecular Weight

116.16 g/mol
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Physical Description

Clear light brown liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with a sour, penetrating odour
Record name Isocaproic acid
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Boiling Point

199.00 to 201.00 °C. @ 760.00 mm Hg
Record name Isocaproic acid
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Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name 4-Methylpentanoic acid
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Density

0.919-0.926
Record name 4-Methylpentanoic acid
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Vapor Pressure

0.44 [mmHg]
Record name Isocaproic acid
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CAS No.

646-07-1
Record name Isocaproic acid
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Record name 4-methylvaleric acid
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Melting Point

-33 °C
Record name Isocaproic acid
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Foundational & Exploratory

An In-depth Technical Guide to Isocaproic Acid: Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproic acid, systematically known as 4-methylpentanoic acid, is a branched-chain fatty acid with the chemical formula C6H12O2.[1][2][3] It is a colorless to light brown liquid characterized by a cheesy or sour odor.[1][3] As a naturally occurring compound, this compound is found in various plants and is also a product of microbial metabolism in the gut, classifying it as a short-chain fatty acid (SCFA).[1][4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its structure, detailed experimental protocols for its synthesis and analysis, and its role in biological signaling pathways.

Chemical Structure and Identification

This compound is a constitutional isomer of hexanoic acid, featuring a methyl group at the fourth carbon position of the pentanoic acid backbone.[2]

Key Identifiers:

  • IUPAC Name: 4-Methylpentanoic acid[1][2][5]

  • CAS Number: 646-07-1[1][2][6]

  • Molecular Formula: C6H12O2[1][3]

  • SMILES: CC(C)CCC(=O)O[1][5]

  • InChI Key: FGKJLKRYENPLQH-UHFFFAOYSA-N[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 116.16 g/mol [1][6]
Appearance Clear, light brown to colorless liquid[1][7]
Odor Cheesy, sour, penetrating[1][3][8]
Boiling Point 199-201 °C[1][5]
Melting Point -33 °C[1][5]
Density 0.919-0.926 g/mL at 25 °C[1][9]
pKa 5.09[5][10]
Water Solubility 5266 mg/L at 25 °C (estimated)[5]
Solubility in Organic Solvents Soluble in ethanol (B145695), ether, and chloroform[3][9][11]
Refractive Index (n20/D) 1.412-1.417[1][8][9]
Vapor Pressure 0.44 mmHg[1]

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

The malonic ester synthesis is a classic and effective method for preparing carboxylic acids with two additional carbons from an alkyl halide. The following protocol outlines the synthesis of 4-methylpentanoic acid.

Reaction Scheme:

  • Deprotonation: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.

  • Alkylation: The enolate acts as a nucleophile and reacts with an appropriate alkyl halide, in this case, 1-bromo-2-methylpropane (B43306), via an SN2 reaction.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product, 4-methylpentanoic acid.[5]

Detailed Methodology:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • Alkylation: Add 1-bromo-2-methylpropane to the reaction mixture and reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Hydrolysis: The crude substituted malonic ester is then refluxed with a strong acid (e.g., aqueous sulfuric acid) or a base (e.g., aqueous sodium hydroxide (B78521) followed by acidification) to hydrolyze the ester groups.[12]

  • Decarboxylation and Purification: The resulting dicarboxylic acid is heated to induce decarboxylation.[5] The crude this compound can then be purified by distillation.[12]

Malonic_Ester_Synthesis cluster_steps Reaction Steps cluster_reagents Reagents diethyl_malonate Diethyl Malonate enolate Enolate Intermediate diethyl_malonate:e->enolate:w Deprotonation naoet 1. NaOEt, EtOH alkyl_halide 2. CH3CH(CH3)CH2Br h3o_heat 3. H3O+, Δ substituted_ester Substituted Malonic Ester enolate:e->substituted_ester:w Alkylation (SN2) diacid Dicarboxylic Acid Intermediate substituted_ester:e->diacid:w Hydrolysis isocaproic_acid This compound (4-Methylpentanoic Acid) diacid:e->isocaproic_acid:w Decarboxylation

Caption: Malonic ester synthesis workflow for this compound.

Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals corresponding to the different types of protons in the molecule. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the alkyl chain will appear as multiplets in the upfield region, with their splitting patterns providing information about adjacent protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon in the downfield region (typically >170 ppm) and signals for the alkyl carbons in the upfield region.

Infrared (IR) Spectroscopy

  • Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) for analysis.

  • Characteristic Absorptions: The IR spectrum of this compound will exhibit a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[13][14] A strong C=O stretching absorption will be observed around 1710 cm⁻¹.[14][15] C-H stretching and bending vibrations will also be present in their typical regions.[13]

Mass Spectrometry (MS)

  • Sample Preparation and Analysis: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this compound can be analyzed directly or after derivatization to increase its volatility.[8][16] A common derivatization method is esterification.[5] The sample is injected into the GC, where it is vaporized and separated from other components. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

  • Fragmentation Pattern: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (or its derivative) and a series of fragment ions that are characteristic of its structure.

Analytical_Workflow start Biological Sample (e.g., Feces, Plasma) extraction Extraction of SCFAs start->extraction derivatization Derivatization (Optional) extraction->derivatization gc_separation Gas Chromatography (GC) Separation derivatization->gc_separation ms_detection Mass Spectrometry (MS) Detection gc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis end Quantified this compound Level data_analysis->end

Caption: General experimental workflow for this compound analysis.

Biological Signaling Pathways

This compound, as a short-chain fatty acid, is an important signaling molecule that modulates various physiological processes, primarily through two main mechanisms: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

G-Protein-Coupled Receptor (GPCR) Signaling

This compound is a ligand for Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43.[17] Activation of FFAR2 by SCFAs can trigger different downstream signaling cascades depending on the G-protein to which it couples (Gαq/11 or Gαi/o).[9][17] This can lead to the modulation of inflammatory responses, glucose homeostasis, and lipid metabolism.[9]

FFAR2_Signaling isocaproic_acid This compound (SCFA) ffar2 FFAR2 (GPR43) isocaproic_acid->ffar2 gq11 Gαq/11 ffar2->gq11 gio Gαi/o ffar2->gio plc PLC gq11->plc activates ac Adenylate Cyclase gio->ac inhibits pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc cellular_response Cellular Response (e.g., Inflammation, Metabolism) ca2->cellular_response pkc->cellular_response camp ↓ cAMP ac->camp camp->cellular_response

Caption: this compound signaling via the FFAR2 receptor.

Histone Deacetylase (HDAC) Inhibition

This compound can passively diffuse into cells and inhibit the activity of histone deacetylases (HDACs).[2][3][6] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which results in a more open chromatin structure and allows for the transcription of various genes involved in processes such as cell cycle regulation, apoptosis, and immune responses.[3][11]

HDAC_Inhibition isocaproic_acid This compound cell_membrane Cell Membrane isocaproic_acid->cell_membrane diffuses across hdac HDAC isocaproic_acid->hdac inhibits histones Histones hdac->histones deacetylates acetylated_histones Acetylated Histones histones->acetylated_histones acetylation chromatin Condensed Chromatin (Transcriptional Repression) histones->chromatin open_chromatin Open Chromatin (Transcriptional Activation) acetylated_histones->open_chromatin gene_expression Gene Expression (e.g., Cell Cycle, Apoptosis) open_chromatin->gene_expression

Caption: Mechanism of HDAC inhibition by this compound.

Conclusion

This compound is a versatile molecule with well-defined chemical and physical properties. Its role as a short-chain fatty acid in biological systems, particularly in modulating cellular signaling through GPCRs and HDAC inhibition, makes it a compound of significant interest for researchers in various fields, including microbiology, immunology, and drug development. The experimental protocols and data presented in this guide offer a solid foundation for further investigation and application of this compound in scientific research.

References

An In-depth Technical Guide to Isocaproic Acid Biosynthesis Pathways in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocaproic acid, a six-carbon branched-chain fatty acid, and its derivatives are molecules of interest in pharmaceuticals, agriculture, and as flavor compounds. In bacteria, the synthesis of this compound is intrinsically linked to the catabolism and biosynthesis of the essential branched-chain amino acid (BCAA), L-leucine. The central precursor to both L-leucine and related compounds is α-ketoisocaproate (KIC), also known as 4-methyl-2-oxovaleric acid.[1] Understanding the enzymatic pathways that produce and consume KIC is critical for metabolic engineering efforts aimed at overproducing this compound and for developing novel antimicrobial agents that target the essential BCAA biosynthesis pathways.[2]

This technical guide provides a detailed overview of the core biosynthetic pathways leading to the key intermediate α-ketoisocaproate in bacteria. It further explores the subsequent enzymatic conversions that lead to related molecules, including this compound. The guide includes quantitative data from metabolic engineering studies, detailed experimental protocols for key analytical and biochemical assays, and pathway visualizations to facilitate a deeper understanding of these complex metabolic networks.

The Core Biosynthetic Pathway: From Pyruvate to α-Ketoisocaproate (KIC)

The biosynthesis of α-ketoisocaproate is a branch of the conserved pathway responsible for producing all three branched-chain amino acids: L-valine, L-isoleucine, and L-leucine.[2] The pathway begins with precursors from central carbon metabolism and proceeds through a series of shared enzymes before dedicating a specific branch to leucine (B10760876) synthesis, which culminates in KIC.

The leucine-specific branch begins with the intermediate 2-ketoisovalerate, the direct precursor for L-valine. The conversion of 2-ketoisovalerate to KIC involves three key enzymatic steps, often encoded by the leuABCD operon in organisms like E. coli and S. typhimurium.[2]

  • α-Isopropylmalate Synthase (LeuA): This enzyme catalyzes the first committed step in the leucine-specific pathway. It performs a condensation reaction between 2-ketoisovalerate and acetyl-CoA to form 2-isopropylmalate.[2] This step is a primary site of regulation.

  • Isopropylmalate Isomerase (LeuC/D): This enzyme complex, composed of two subunits (LeuC and LeuD), catalyzes the isomerization of 2-isopropylmalate into its β-isomer, 3-isopropylmalate.[2]

  • β-Isopropylmalate Dehydrogenase (LeuB): The final step in KIC synthesis is the NAD⁺-dependent oxidative decarboxylation of 3-isopropylmalate by LeuB to yield α-ketoisocaproate (KIC).[3]

From KIC, the pathway can proceed to L-leucine through the action of a branched-chain amino acid aminotransferase (IlvE), which transfers an amino group from a donor like glutamate.[2]

Isocaproic_Acid_Biosynthesis Core Biosynthesis Pathway of α-Ketoisocaproate (KIC) in Bacteria Pyruvate Pyruvate invis1 Pyruvate->invis1 KIV 2-Ketoisovalerate IPM2 2-Isopropylmalate KIV->IPM2 LeuA AcetylCoA Acetyl-CoA AcetylCoA->IPM2 IPM3 3-Isopropylmalate IPM2->IPM3 LeuC/D KIC α-Ketoisocaproate (KIC) IPM3->KIC LeuB LEU L-Leucine KIC->LEU IlvE LEU->KIV Feedback Inhibition invis1->KIV IlvB/N, IlvC, IlvD invis2

Core biosynthesis pathway of α-Ketoisocaproate (KIC) in bacteria.

Enzymatic Routes from Leucine and KIC to this compound

While the biosynthesis of KIC is well-defined, the direct conversion to this compound is less commonly a primary metabolic route. Instead, it is often a product of L-leucine catabolism, particularly in anaerobic bacteria like Clostridium species.[4][5] This process, known as the Stickland reaction, involves the coupled oxidation and reduction of amino acids.

The key pathways originating from L-leucine and KIC are:

  • Transamination: The reversible conversion between L-leucine and KIC is catalyzed by branched-chain aminotransferases.[6] In many bacteria, leucine can serve as a nitrogen source by being converted to KIC, which is then excreted.[7]

  • Reductive Carboxylation (Hypothetical): The direct conversion of KIC to this compound would involve the reduction of the alpha-keto group to a methylene (B1212753) group. This is an energetically demanding reaction and not a commonly cited pathway.

  • Leucine Catabolism to Isovalerate and Isocaproate: In anaerobic bacteria, leucine can act as both an electron donor and acceptor.[4]

    • Oxidative Path (Donor): Leucine is deaminated to KIC, which then undergoes oxidative decarboxylation to isovaleryl-CoA, ultimately yielding isovaleric acid .[6]

    • Reductive Path (Acceptor): Leucine is reductively deaminated to form This compound . This reaction is often stimulated by the presence of electron donors like alanine (B10760859) or glucose.[4]

Fates_of_KIC Metabolic Fates of L-Leucine and α-Ketoisocaproate (KIC) Leucine L-Leucine KIC α-Ketoisocaproate (KIC) Leucine->KIC Branched-Chain Aminotransferase (e.g., IlvE) IsocaproicAcid This compound Leucine->IsocaproicAcid Reductive Deamination (e.g., Stickland Reaction) IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Oxidative Decarboxylation IsovalericAcid Isovaleric Acid IsovalerylCoA->IsovalericAcid Acyl-CoA Hydrolase/Transferase

Metabolic fates of L-Leucine and α-Ketoisocaproate (KIC).

Quantitative Data from Metabolic Engineering Studies

Metabolic engineering has been employed to enhance the production of L-leucine and its precursor, KIC, in various bacterial hosts. These efforts provide valuable quantitative data on the potential flux through the pathway.

Table 1: Production of α-Ketoisocaproate (KIC) in Engineered Bacteria
OrganismGenetic Modification / StrategySubstrateTiter (g/L)Conversion Rate (%)Reference
E. coliExpressing L-amino acid deaminase from Proteus vulgarisL-Leucine (13.1 g/L)12.797.8[8]
E. coliL-Leucine fed-batch (12 additions of 13.1 g/L)L-Leucine69.150.3[8]
E. coliOptimized L-AAD expression (plasmid origin, mRNA, RBS)L-Leucine86.5594.25[9]

Note: The studies cited above focus on the biotransformation of L-leucine to KIC rather than de novo synthesis from glucose.

Table 2: Production of Caproic Acid in Fermentation Systems
Organism / SystemSubstratesKey ConditionsTiter (g/L)Reference
Clostridium kluyveri H068 & Methanogen 166 (co-culture)Ethanol, Sodium AcetateOptimized binary fermentation~12.5 (estimated from graph)[9]

Key Experimental Protocols

Accurate analysis of the this compound biosynthesis pathway requires robust experimental methodologies. Below are detailed protocols for key assays.

Protocol 1: α-Isopropylmalate Synthase (LeuA) Enzyme Activity Assay

This protocol measures the activity of LeuA, the rate-limiting enzyme in the leucine-specific pathway, by quantifying the release of Coenzyme A (CoA).

Principle: The assay measures the initial rate of CoA-SH formation from the condensation of acetyl-CoA and α-ketoisovalerate. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored compound (TNB²⁻) that absorbs light at 412 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.5)

  • KCl (1 M)

  • MgCl₂ (100 mM)

  • α-ketoisovalerate (10 mM)

  • Acetyl-CoA (10 mM)

  • DTNB (10 mM in reaction buffer)

  • Purified enzyme extract (in appropriate buffer)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix (for the desired number of reactions) containing Tris-HCl buffer, KCl, and MgCl₂.

  • Enzyme Preparation: Dilute the purified LeuA enzyme or cell-free extract to a suitable concentration in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

  • Assay Setup: In each well of a 96-well plate, add the following in order:

    • Reaction Buffer Master Mix

    • DTNB solution (final concentration 0.5 mM)

    • α-ketoisovalerate solution (final concentration 0.5 mM)

    • Enzyme solution

  • Initiate Reaction: Start the reaction by adding acetyl-CoA (final concentration 0.5 mM). The total reaction volume is typically 100-200 µL.

  • Measurement: Immediately place the plate in a spectrophotometer pre-heated to the desired temperature (e.g., 37°C). Measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Calculation: Calculate the reaction rate using the molar extinction coefficient of TNB²⁻ at 412 nm (14,150 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute.[10]

Protocol 2: LC-MS/MS Analysis of α-Ketoisocaproate (KIC)

This protocol describes a method for the quantification of KIC from bacterial culture supernatants or cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle: KIC is separated from other metabolites by reverse-phase liquid chromatography and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Due to poor ionization, derivatization is often recommended.[11]

Materials:

  • Bacterial culture supernatant or cell lysate

  • Methanol (B129727) (ice-cold)

  • Stable isotope-labeled internal standard (e.g., α-KIC-1-¹³C)

  • Derivatization agent (optional, e.g., Girard's Reagent T)[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • LC-MS/MS system with an ESI source

  • Reversed-phase C18 column (e.g., 1.8 µm particle size)[12]

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (e.g., culture supernatant), add a known amount of the internal standard solution.[11]

    • Add 400 µL of ice-cold methanol to precipitate proteins.[11]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[11]

    • Carefully transfer the supernatant to a new tube.

  • Derivatization (Optional, for enhanced sensitivity):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[11]

    • Reconstitute the residue in 50 µL of freshly prepared Girard's Reagent T solution (e.g., 1 mg/mL in 10% acetic acid in methanol).[11]

    • Vortex and incubate at 60°C for 30 minutes.[11]

    • Dilute the sample with the initial mobile phase before injection.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Use a gradient elution program. For example: start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 5 minutes. The flow rate is typically 0.3-0.5 mL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative or positive ion electrospray mode (depending on derivatization).

    • Set up an MRM transition for KIC (e.g., precursor ion m/z 129.05 → product ion m/z 85.06 for underivatized KIC) and its corresponding internal standard.[12]

    • Optimize cone voltage and collision energy for maximum signal intensity.

  • Quantification:

    • Construct a calibration curve using standards prepared in a matrix similar to the samples.

    • Calculate the concentration of KIC in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow for Metabolic Engineering

The following diagram illustrates a typical workflow for engineering a bacterial strain to overproduce a target metabolite like this compound or its precursors.

Experimental_Workflow Typical Workflow for Metabolic Engineering of Bacterial Strains Target Target Identification (e.g., Overexpress leuA, Delete competing pathways) Construct Genetic Construct Design (Plasmid or CRISPR-based) Target->Construct Transform Strain Construction (Transformation / Integration) Construct->Transform Verify Verification (PCR / Sequencing) Transform->Verify Ferment Fermentation / Culturing (Shake flask or Bioreactor) Verify->Ferment Verified Strain Sample Sample Collection (Supernatant / Biomass) Ferment->Sample Analyze Metabolite Analysis (LC-MS/MS, GC-MS) Sample->Analyze Data Data Analysis & Iteration Analyze->Data Data->Target Refine Strategy

Typical workflow for metabolic engineering of bacterial strains.

Conclusion

The biosynthesis of this compound in bacteria is fundamentally rooted in the L-leucine metabolic pathway, with α-ketoisocaproate serving as the pivotal branch-point intermediate. While the de novo synthesis of KIC is a well-characterized, multi-step enzymatic process starting from central metabolites, its subsequent conversion to this compound is primarily associated with the catabolic Stickland reaction in anaerobic bacteria. For drug development professionals, the essential enzymes of the BCAA pathway, such as α-isopropylmalate synthase (LeuA), represent attractive targets for novel antibiotics. For researchers in biotechnology, a thorough understanding of this network, including its regulatory feedback loops, is essential for designing rational metabolic engineering strategies to overproduce high-value branched-chain acids and their derivatives. The protocols and data presented herein provide a foundational resource for pursuing such research endeavors.

References

The Metabolic Significance of Isocaproic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Isocaproic acid, a branched-chain fatty acid derived from the metabolism of leucine (B10760876), is emerging as a significant modulator of human metabolic and signaling pathways. Predominantly produced by the gut microbiota, this six-carbon fatty acid exerts influence over inflammatory responses, immune cell function, and energy homeostasis. This technical guide provides an in-depth exploration of the core role of this compound in human metabolism, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a comprehensive understanding of this multifaceted molecule.

Introduction

This compound (4-methylpentanoic acid) is a saturated fatty acid belonging to the class of methyl-branched fatty acids.[1] In human physiology, its origins are twofold: as a metabolic byproduct of the essential amino acid leucine and as a product of protein fermentation by the gut microbiota.[2][3] While structurally similar to other short-chain fatty acids (SCFAs), its branched nature confers unique biological activities. Emerging research highlights its role as a signaling molecule, influencing key cellular processes implicated in both health and disease. This guide will systematically dissect the metabolic pathways, physiological effects, and analytical methodologies associated with this compound, providing a foundational resource for the scientific community.

Biosynthesis and Metabolism of this compound

The primary endogenous pathway for this compound synthesis is through the catabolism of leucine, a branched-chain amino acid (BCAA). This process primarily occurs in the mitochondria of various tissues, including skeletal muscle.

Leucine Catabolism Pathway

The catabolism of leucine to this compound involves a series of enzymatic reactions. The initial step is a reversible transamination of leucine to α-ketothis compound (KIC), catalyzed by branched-chain aminotransferase (BCAT).[4] KIC can then be oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex, a critical regulatory step in BCAA metabolism.[4] Alternatively, KIC can be reduced to α-hydroxythis compound (HICA) or further metabolized to isovaleryl-CoA. The formation of this compound from leucine is also a recognized pathway in certain anaerobic bacteria, contributing to its presence in the gut.[3]

Leucine_Catabolism Leucine Leucine KIC α-Ketoisocaproic Acid (KIC) Leucine->KIC BCAT Isovaleryl_CoA Isovaleryl-CoA KIC->Isovaleryl_CoA BCKDH HICA α-Hydroxyisocaproic Acid (HICA) KIC->HICA LDH/HICDH Isocaproic_Acid Isocaproic_Acid KIC->Isocaproic_Acid Microbial Enzymes

Gut Microbiota Production

A significant source of this compound in humans is the metabolic activity of the gut microbiome.[2] Anaerobic bacteria, such as Clostridium and Peptostreptococcus species, can ferment leucine and other amino acids, leading to the production of various branched-chain fatty acids, including this compound.[3] This microbial production contributes to the pool of SCFAs in the colon, which can then be absorbed into systemic circulation and influence host physiology.

Quantitative Data on this compound

The concentration of this compound in human biological samples can vary depending on dietary protein intake, gut microbiome composition, and underlying health status.

Biological MatrixConditionConcentration RangeReference
Human FecesHealthy AdultsPredominant branched-chain fatty acid[5]
Human Breast MilkVarious Lactation StagesNot typically reported; KIC: <20-1057 µg/L, HICA: <10 µg/L[6]

Note: Data on plasma and muscle concentrations of this compound are not yet well-established in the literature under defined physiological states.

Physiological Roles and Signaling Pathways

This compound and its related metabolites are increasingly recognized for their roles in modulating key signaling pathways involved in inflammation, metabolism, and immune function.

Modulation of Inflammatory Responses: The NF-κB Pathway

Branched-chain fatty acids, including this compound, have been shown to dampen host inflammatory responses.[7] One of the key mechanisms is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of pro-inflammatory gene expression. By inhibiting the activation of the IκB kinase (IKK) complex and subsequent degradation of the inhibitory IκBα protein, this compound can prevent the translocation of the p65/p50 NF-κB dimer to the nucleus, thereby reducing the transcription of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

NF_kB_Pathway p65_p50 p65_p50 p65_p50_nuc p65_p50_nuc p65_p50->p65_p50_nuc Translocation DNA DNA p65_p50_nuc->DNA Inflammatory_Genes Inflammatory_Genes DNA->Inflammatory_Genes

Potential Roles in Metabolic Regulation: PPAR and AMPK Signaling

While direct evidence for this compound is still emerging, other fatty acids are well-established ligands for Peroxisome Proliferator-Activated Receptors (PPARs) and modulators of AMP-activated protein kinase (AMPK) signaling.

  • PPARs: These nuclear receptors are key regulators of lipid and glucose metabolism.[8] Fatty acids can act as ligands for PPARs, leading to the transcription of genes involved in fatty acid oxidation and adipogenesis. Given its structure, this compound is a potential candidate for PPAR modulation, though further research is required to confirm this interaction.

  • AMPK: This enzyme acts as a cellular energy sensor.[9] Activation of AMPK promotes catabolic pathways (e.g., fatty acid oxidation) and inhibits anabolic pathways (e.g., lipid synthesis). Some short-chain fatty acids have been shown to influence AMPK activity, suggesting a potential role for this compound in cellular energy homeostasis.

Metabolic_Signaling cluster_PPAR PPAR Signaling cluster_AMPK AMPK Signaling Isocaproic_Acid Isocaproic_Acid PPAR PPAR Isocaproic_Acid->PPAR Potential Ligand AMPK AMPK Isocaproic_Acid->AMPK Potential Modulation RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Gene_Expression_PPAR Lipid Metabolism Gene Expression PPRE->Gene_Expression_PPAR Catabolism ↑ Fatty Acid Oxidation AMPK->Catabolism Anabolism ↓ Lipid Synthesis AMPK->Anabolism

Experimental Protocols

Accurate quantification and functional assessment of this compound are crucial for advancing research in this area. Below are detailed methodologies for key experiments.

Quantification of this compound in Biological Samples by GC-MS

Objective: To determine the concentration of this compound in plasma, tissue homogenates, or fecal extracts.

Methodology:

  • Sample Preparation and Extraction:

    • To 100 µL of plasma or tissue homogenate, or 100 mg of fecal extract, add an internal standard (e.g., deuterated this compound).

    • Acidify the sample with 0.5 M HCl to a pH < 2.

    • Perform a liquid-liquid extraction with 1 mL of diethyl ether or ethyl acetate. Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube. Repeat the extraction twice and pool the organic layers.

    • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) and 50 µL of acetonitrile (B52724).

    • Seal the vial and heat at 60°C for 30 minutes to form the TBDMS ester derivative.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 60°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for the this compound-TBDMS derivative (e.g., m/z [M-57]+) and the internal standard.

GC_MS_Workflow Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization TBDMS Derivatization Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound in biological fluids, particularly when derivatization for UV or fluorescence detection is preferred.

Methodology:

  • Sample Preparation and Deproteinization:

    • To 100 µL of plasma or other biological fluid, add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Derivatization (for UV/Fluorescence Detection):

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV or fluorescence detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the chosen derivative (e.g., 230 nm for 2-nitrophenylhydrazide derivatives) or fluorescence detection for enhanced sensitivity.

Assessment of this compound on Mitochondrial Fatty Acid Oxidation

Objective: To determine the effect of this compound on mitochondrial respiration using fatty acid substrates.

Methodology:

  • Isolation of Mitochondria:

    • Isolate mitochondria from fresh tissue (e.g., liver, skeletal muscle) using differential centrifugation in a suitable isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).

    • Determine mitochondrial protein concentration using a Bradford or BCA assay.

  • High-Resolution Respirometry:

    • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

    • Add isolated mitochondria (0.1-0.2 mg/mL) to the respiration medium (e.g., MiR05).

    • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

      • Measure routine respiration with the addition of a fatty acid substrate (e.g., palmitoyl-carnitine + malate).

      • Add this compound at various concentrations to assess its direct effect on fatty acid oxidation-supported respiration.

      • Add ADP to measure oxidative phosphorylation capacity (OXPHOS).

      • Add an uncoupler (e.g., FCCP) to determine the electron transport system (ETS) capacity.

      • Add inhibitors of specific respiratory complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to dissect the respiratory chain.

  • Data Analysis:

    • Calculate oxygen consumption rates (OCR) in different respiratory states.

    • Compare OCR in the presence and absence of this compound to determine its effect on fatty acid oxidation.

Conclusion and Future Directions

This compound is a metabolically active molecule with significant implications for human health. Its dual origin from host metabolism and the gut microbiota places it at a critical interface between diet, microbial activity, and host physiology. The ability of this compound to modulate inflammatory and metabolic signaling pathways underscores its potential as a therapeutic target and a biomarker for various conditions.

Future research should focus on several key areas:

  • Quantitative Profiling: Establishing robust reference ranges for this compound in various human tissues and fluids in health and disease.

  • Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound interacts with signaling pathways such as PPAR and AMPK.

  • Microbiome Interactions: Investigating the specific gut microbial species responsible for this compound production and how dietary interventions can modulate its levels.

  • Therapeutic Potential: Exploring the therapeutic applications of this compound or its derivatives in inflammatory and metabolic disorders.

A deeper understanding of the role of this compound in human metabolism will undoubtedly open new avenues for the development of novel diagnostic and therapeutic strategies.

References

The Multifaceted Biological Activities of Isocaproic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproic acid, also known as 4-methylpentanoic acid, is a branched-chain fatty acid that has garnered increasing interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound and its hydroxylated derivative, 2-hydroxythis compound (HICA), covering their antimicrobial, anti-inflammatory, and metabolic regulatory functions. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and drug development efforts.

Antimicrobial and Antifungal Activity

This compound and, more notably, its metabolite HICA, exhibit significant antimicrobial and antifungal properties against a broad spectrum of pathogens.

Antibacterial Activity of 2-Hydroxythis compound (HICA)

HICA has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[1][2][3][4] Its primary mechanism of action involves the disruption of the bacterial cell envelope.[1][2][5] HICA penetrates the cell membrane, leading to depolarization, rupture, and subsequent leakage of cellular contents, ultimately resulting in cell death.[1][2][5]

Table 1: Minimum Inhibitory Concentrations (MIC) of HICA against various bacteria.

Bacterial SpeciesStrainMIC (mg/mL)Reference
Bacillus cereusNZRM51[2][3]
Bacillus cereusM41[2][3]
Staphylococcus aureusNZRM9171[2][3]
Escherichia coliO157:H7 NCTC129001[2][3]
Escherichia coliAGR37891[2][3]
Pseudomonas aeruginosaATCC256681[2][3]
Pseudomonas aeruginosaNZRM4034 (multi-drug resistant)1[2][3]
Shewanella putrefaciensSM260.5[2][3]
Antifungal Activity of 2-Hydroxythis compound (HICA)

HICA also displays fungicidal activity against clinically relevant yeasts and molds.[6][7] At a concentration of 72 mg/mL, HICA was found to be fungicidal against all tested Candida and most Aspergillus species.[6][7] Lower concentrations exhibited fungistatic effects.[6][7] The mechanism of antifungal action appears to involve the inhibition of hyphal formation and disruption of cell wall integrity.[6][7]

Table 2: Antifungal Activity of HICA.

Fungal SpeciesActivity at 72 mg/mLReference
Candida species (various isolates)Fungicidal[6][7]
Aspergillus fumigatusFungicidal[6][7]
Aspergillus terreusFungicidal[6][7]
Aspergillus flavusNot inhibited[6][7]

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of HICA. It has been shown to prevent the fragmentation of Developmental Endothelial Locus-1 (Del-1), a crucial immunomodulator, by modulating the activity of matrix metalloproteinase 8 (MMP-8).[8] This suggests a role for HICA in managing excessive inflammatory responses.[8]

The proposed anti-inflammatory signaling pathway for this compound involves the activation of the AMPK/GSK3β/Nrf2 axis. This leads to the production of antioxidant enzymes, which in turn attenuates the inflammatory response.[9]

anti_inflammatory_pathway This compound This compound AMPK AMPK This compound->AMPK Activates GSK3β GSK3β AMPK->GSK3β Inhibits Nrf2 Nrf2 GSK3β->Nrf2 Inhibits (inhibition is relieved) Antioxidant Enzymes Antioxidant Enzymes Nrf2->Antioxidant Enzymes Promotes Transcription Inflammation Inflammation Antioxidant Enzymes->Inflammation Reduces muscle_metabolism_pathway This compound This compound AMPK AMPK This compound->AMPK Activates ERK1/2 ERK1/2 This compound->ERK1/2 Activates Protein Degradation Protein Degradation This compound->Protein Degradation Attenuates (under cachexic conditions) Protein Synthesis Protein Synthesis AMPK->Protein Synthesis Inhibits ERK1/2->Protein Synthesis Regulates Muscle Atrophy Muscle Atrophy Protein Degradation->Muscle Atrophy mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation HICA Stock HICA Stock Serial Dilution Serial Dilution HICA Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation OD Measurement OD Measurement Incubation->OD Measurement MIC Determination MIC Determination OD Measurement->MIC Determination

References

Isocaproic Acid in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

Isocaproic acid (4-methylpentanoic acid) is a branched-chain fatty acid increasingly recognized for its role as a signaling molecule. As a metabolite derived from sources such as the gut microbiota and cholesterol metabolism, its influence extends to various physiological processes, primarily through the activation of specific G protein-coupled receptors (GPCRs). This technical guide provides an in-depth examination of the cellular signaling functions of this compound and related fatty acids. It details the primary receptor systems involved, including the medium-chain fatty acid receptor GPR84 and the short-chain fatty acid receptors FFAR2 and FFAR3. We consolidate quantitative pharmacological data, present detailed experimental protocols for studying these signaling events, and provide visual diagrams of the key pathways to facilitate a comprehensive understanding for researchers in immunology, metabolic disease, and drug development.

Introduction to this compound

This compound, also known as 4-methylpentanoic acid, is a six-carbon branched-chain fatty acid.[1] It is classified as either a short-chain fatty acid (SCFA) or a medium-chain fatty acid (MCFA) depending on the classification system.[1][2] Its presence as an endogenous metabolite has been linked to several biological processes, including cell signaling.[3] this compound's signaling functions are primarily mediated by cell surface GPCRs that sense fatty acids, thereby translating metabolic status into cellular responses. The most prominent of these receptors are GPR84, FFAR2 (GPR43), and FFAR3 (GPR41), which are highly expressed in immune cells, adipose tissue, and the gastrointestinal tract.[2][4]

GPR84: The Medium-Chain Fatty Acid Receptor

G protein-coupled receptor 84 (GPR84) is a key receptor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[5] While this compound is a C6 fatty acid, GPR84 is a critical receptor to consider in the broader context of fatty acid signaling. GPR84 is highly expressed in immune cells, including neutrophils, macrophages, and microglia, and its expression is often upregulated during inflammatory conditions.[5][6] Activation of GPR84 is predominantly linked to pro-inflammatory responses.

GPR84 Signaling Pathways

GPR84 primarily couples to pertussis toxin (PTX)-sensitive Gαi/o proteins.[5] This coupling initiates a cascade of downstream signaling events:

  • Inhibition of Adenylyl Cyclase: The primary consequence of Gαi activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • MAPK/ERK Pathway Activation: GPR84 activation leads to the phosphorylation and activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[6] This pathway is central to regulating cellular processes like proliferation, differentiation, and inflammation.

  • Akt Pathway Activation: The PI3K/Akt signaling pathway is also engaged downstream of GPR84, influencing cell survival and metabolism.[6]

  • Calcium Mobilization: GPR84 activation can lead to an increase in intracellular calcium ([Ca2+]i), likely mediated by the Gβγ subunits released from the activated Gαi/o protein, which can activate phospholipase C (PLC).[7]

  • NF-κB Activation: In some contexts, GPR84 signaling can activate the NF-κB pathway, a critical transcription factor for pro-inflammatory gene expression.[6][8]

These signaling events culminate in distinct functional outcomes in immune cells, such as chemotaxis, phagocytosis, and the production of pro-inflammatory cytokines.[5]

GPR84_Signaling cluster_membrane Plasma Membrane cluster_gprotein cluster_cytoplasm cluster_nucleus Nucleus mcfa MCFA (e.g., Capric Acid) gpr84 GPR84 mcfa->gpr84 binds gai Gαi gpr84->gai activates pi3k PI3K gpr84->pi3k activates mek MEK gpr84->mek activates gby Gβγ ac Adenylyl Cyclase gai->ac inhibits plc PLC gby->plc activates camp cAMP ac->camp produces pip2 PIP2 ip3 IP3 pip2->ip3 cleaves to ca2 [Ca2+]i ip3->ca2 releases akt Akt pi3k->akt activates nfkB NF-κB akt->nfkB activates erk ERK1/2 mek->erk activates erk->nfkB activates gene_exp Pro-inflammatory Gene Expression nfkB->gene_exp translocates & activates

Caption: GPR84 signaling cascade in immune cells.
Quantitative Data for GPR84 Ligands

Specific potency data for this compound on GPR84 is not prominently available in the reviewed literature. The table below summarizes EC50 values for other known endogenous and synthetic GPR84 agonists to provide a comparative pharmacological context.

LigandAssay TypeCell SystemPotency (EC50)Reference(s)
Endogenous Ligands
Capric Acid (C10:0)Calcium ImagingGPR84-HEK2934.4 µM[9]
Lauric Acid (C12:0)Calcium ImagingGPR84-HEK29327.4 µM[9]
2-hydroxy Lauric Acid[³⁵S]GTPγS BindingGPR84 Membranes9.9 µM[5]
3-hydroxy Lauric Acid[³⁵S]GTPγS BindingGPR84 Membranes13 µM[5]
2-hydroxy Decanoic AcidcAMP AssayGPR84-HEK29340.8 µM[10]
Synthetic Agonists
6-n-octylaminouracil (6-OAU)[³⁵S]GTPγS BindingSf9-GPR84-Gαi512 nM[5]
6-n-octylaminouracil (6-OAU)Phosphoinositide AssayHEK293-GPR84105 nM[5][8]
ZQ-16Calcium MobilizationHEK293/Gα16/GPR84213 nM[8]
ZQ-16cAMP AssayGPR84-HEK293134 nM[10]

FFAR2 (GPR43) & FFAR3 (GPR41): Short-Chain Fatty Acid Receptors

Free fatty acid receptors 2 (FFAR2) and 3 (FFAR3) are activated by SCFAs, which typically have carbon chain lengths of one to six atoms.[2] Given its C6 structure, this compound is a potential, albeit likely weak, ligand for these receptors. FFAR2 and FFAR3 are crucial in linking the metabolic activity of the gut microbiome with host physiology, particularly in immunity and energy homeostasis.

FFAR2/FFAR3 Signaling Pathways

FFAR2 and FFAR3 exhibit distinct and overlapping signaling profiles.

  • FFAR2 (GPR43): This receptor demonstrates promiscuous coupling to both Gαi/o and Gαq/11 proteins.[11]

    • Gαi/o coupling leads to the inhibition of adenylyl cyclase and a decrease in cAMP.

    • Gαq/11 coupling activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).

  • FFAR3 (GPR41): This receptor couples exclusively to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.[12] The released Gβγ subunits can also activate downstream pathways, including PLC-IP3 signaling.[12]

Furthermore, FFAR2 and FFAR3 can form heterodimers, resulting in unique signaling properties, such as enhanced Ca2+ signaling and β-arrestin recruitment, while losing the ability to inhibit cAMP production.[13][14]

FFAR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm scfa SCFA (Propionate, Butyrate) ffar2 FFAR2 (GPR43) scfa->ffar2 ffar3 FFAR3 (GPR41) scfa->ffar3 gai Gαi ffar2->gai gaq Gαq ffar2->gaq ffar3->gai gby Gβγ ac Adenylyl Cyclase gai->ac plc PLC gaq->plc gby->plc activates camp cAMP ↓ ac->camp pip2 PIP2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 [Ca2+]i ↑ ip3->ca2 pkc PKC dag->pkc GTPgS_Workflow prep 1. Prepare Membranes Express receptor in cells (e.g., HEK293, Sf9). Homogenize and isolate cell membranes. setup 2. Reaction Setup (96-well plate) Add Assay Buffer (HEPES, MgCl₂, NaCl). Add GDP to facilitate nucleotide exchange. Add cell membranes (5-50 µg/well). prep->setup agonist 3. Add Ligands Add agonist (this compound, etc.) at various concentrations. Add buffer for basal binding. Add unlabeled GTPγS for non-specific binding control. setup->agonist incubate1 4. Pre-incubation Incubate at room temperature for 15-30 min. agonist->incubate1 react 5. Initiate Reaction Add [³⁵S]GTPγS (e.g., 200-500 pM) to all wells. incubate1->react incubate2 6. Reaction Incubation Incubate at room temperature for 1-3 hours with gentle shaking. react->incubate2 terminate 7. Terminate & Separate Rapidly filter plate contents through glass fiber filters. Wash filters with ice-cold buffer to remove unbound radioligand. incubate2->terminate count 8. Quantification Dry filters. Add scintillation fluid and count radioactivity using a scintillation counter. terminate->count analyze 9. Data Analysis Calculate specific binding (Total - Non-specific). Plot dose-response curve to determine EC50 and Emax. count->analyze

References

Isocaproic Acid: An Emerging Gut Microbiota-Derived Biomarker in Metabolic and Prostatic Health

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproic acid, also known as 4-methylpentanoic acid, is a branched-chain fatty acid (BCFA) primarily produced by the gut microbiota through the fermentation of the amino acid leucine.[1][2] Emerging research has identified this compound as a potential biomarker for assessing metabolic and prostatic health. Unlike its more studied keto-analogue, α-ketothis compound (a well-established biomarker for Maple Syrup Urine Disease), this compound itself is gaining attention for its association with conditions such as benign prostatic hyperplasia (BPH) and metabolic syndrome.[3][4] This technical guide provides a comprehensive overview of the discovery of this compound as a biomarker, detailing its metabolic origins, association with disease states, the analytical methodologies for its quantification, and its role in cellular signaling pathways.

Data Presentation: this compound Levels in Disease

Recent studies have highlighted significant differences in fecal this compound concentrations between healthy individuals and those with benign prostatic hyperplasia (BPH) and metabolic syndrome. While standardized concentration ranges are not yet widely established, the observed trends suggest its potential as a valuable biomarker.

ConditionPatient GroupControl GroupSample TypeKey FindingsStatistical Significance
Benign Prostatic Hyperplasia (BPH) Men with BPHHealthy MenFecalThis compound was a predominant short-chain fatty acid in healthy controls, while other BCFAs (isobutyric and isovaleric acid) were significantly higher in patients with BPH.[4][5]p = 0.038
Metabolic Syndrome (MetS) Patients with BPH and MetSHealthy individuals with MetSFecalHealthy individuals with MetS had significantly higher levels of this compound.[6]p = 0.019
Benign Prostatic Hyperplasia (BPH) without Metabolic Syndrome Men with BPH without MetS-FecalPatients with BPH but without MetS had significantly higher levels of this compound compared to other BPH groups.[6]p = 0.034

Signaling Pathways and Biological Relevance

This compound, as a product of gut microbial metabolism, plays a role in host-microbe communication and influences key cellular signaling pathways, particularly those related to inflammation.

Gut Microbiota-Mediated Production of this compound

The primary source of this compound in the human body is the fermentation of the branched-chain amino acid L-leucine by anaerobic bacteria in the colon. This process is a key part of the metabolic interplay between the host's diet and the gut microbiome.

cluster_gut Gut Lumen Dietary Protein Dietary Protein L-Leucine L-Leucine Dietary Protein->L-Leucine Digestion Gut Microbiota Gut Microbiota L-Leucine->Gut Microbiota Substrate This compound This compound Gut Microbiota->this compound Fermentation Systemic Circulation Systemic Circulation This compound->Systemic Circulation Absorption

Gut microbiota production of this compound from dietary leucine.
Modulation of the NF-κB Inflammatory Pathway

Branched-chain fatty acids, including this compound, have been shown to modulate inflammatory responses. One of the key mechanisms is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, this compound can dampen the inflammatory cascade, which is a contributing factor to both BPH and metabolic syndrome.

cluster_nucleus Nucleus This compound This compound IKK Complex IKK Complex This compound->IKK Complex Inhibits IκBα IκBα IKK Complex->IκBα Inhibits Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Sequesters in Cytoplasm Gene Transcription Gene Transcription NF-κB (p50/p65)->Gene Transcription Activates Nucleus Nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Fecal/Serum Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Extraction & Derivatization Data Processing Data Processing Instrumental Analysis->Data Processing GC-MS or LC-MS/MS Biomarker Quantification Biomarker Quantification Data Processing->Biomarker Quantification Peak Integration & Calibration

References

An In-depth Technical Guide to Isocaproic Acid Precursors in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic pathways leading to the synthesis of isocaproic acid, with a focus on its precursors. The content delves into the core biochemical reactions, enzymatic players, quantitative data, and detailed experimental methodologies relevant to the study of this branched-chain fatty acid.

Introduction to this compound and its Metabolic Significance

This compound, also known as 4-methylpentanoic acid, is a branched-chain fatty acid (BCFA) that plays a role in various biological systems. It is a significant flavor compound in fermented foods like cheese, and its metabolic pathways are of interest in microbiology, metabolic engineering, and human health. Understanding the precursors and the enzymatic steps involved in its synthesis is crucial for applications ranging from optimizing industrial fermentation processes to elucidating its role in human metabolism and disease.

The Primary Metabolic Pathway: Leucine (B10760876) Degradation

The principal metabolic precursor to this compound is the essential amino acid L-leucine . The catabolic pathway of leucine serves as the primary route for this compound biosynthesis in a wide range of organisms, from bacteria to mammals. This pathway can be broadly divided into two main stages: the initial degradation of leucine to isovaleryl-CoA, and the subsequent chain elongation to this compound.

Stage 1: Conversion of L-Leucine to Isovaleryl-CoA

This initial stage involves a series of well-characterized enzymatic reactions that occur primarily in the mitochondria.

  • Transamination of L-Leucine: The first step is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) . This enzyme transfers the amino group from L-leucine to α-ketoglutarate, yielding α-ketothis compound (α-KIC) and glutamate (B1630785).[1]

  • Oxidative Decarboxylation of α-KIC: The subsequent and irreversible step is the oxidative decarboxylation of α-KIC to isovaleryl-CoA . This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex analogous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.[2] This step releases a molecule of carbon dioxide.

Leucine to Isovaleryl-CoA Pathway cluster_reactants Leucine L-Leucine aKIC α-Ketothis compound (α-KIC) Leucine->aKIC BCAT (EC 2.6.1.42) Glutamate Glutamate IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA BCKDH Complex (EC 1.2.4.4) NADH NADH + H+ CO2 CO₂ aKG α-Ketoglutarate NAD NAD+ CoA CoA-SH

Figure 1: Conversion of L-Leucine to Isovaleryl-CoA.

Stage 2: Chain Elongation of Isovaleryl-CoA to this compound

The conversion of isovaleryl-CoA to this compound is not a direct enzymatic step but rather a cyclical process of carbon chain elongation, often referred to as a reverse β-oxidation pathway . This pathway is particularly active in certain anaerobic bacteria, such as Clostridium kluyveri, which are known for producing medium-chain fatty acids.[3][4] This process elongates the five-carbon isovaleryl-CoA to the six-carbon isocaproyl-CoA.

The key enzymatic steps in this cycle are:

  • Condensation: β-Ketoacyl-CoA thiolase (also known as acetyl-CoA C-acyltransferase) catalyzes the condensation of isovaleryl-CoA (the acyl-CoA primer) with acetyl-CoA (the two-carbon donor) to form 3-keto-isocaproyl-CoA .[5]

  • First Reduction: 3-Ketoacyl-CoA reductase (or acetoacetyl-CoA reductase) reduces 3-keto-isocaproyl-CoA to 3-hydroxyisocaproyl-CoA , utilizing NADH or NADPH as the reducing equivalent.

  • Dehydration: Enoyl-CoA hydratase (or crotonase) dehydrates 3-hydroxyisocaproyl-CoA to form isocaproenyl-CoA (specifically, 4-methyl-2-pentenoyl-CoA).

  • Second Reduction: Enoyl-CoA reductase reduces the double bond in isocaproenyl-CoA to yield isocaproyl-CoA , again using NADH or NADPH.[6]

  • Termination: The final step is the conversion of isocaproyl-CoA to this compound. This can be catalyzed by a thioesterase , which hydrolyzes the thioester bond, or by an acyl-CoA transferase , which transfers the CoA moiety to another acceptor.[7]

Isovaleryl-CoA to this compound Pathway cluster_reactants IsovalerylCoA Isovaleryl-CoA Keto 3-Keto-isocaproyl-CoA IsovalerylCoA->Keto Thiolase (EC 2.3.1.16) Hydroxy 3-Hydroxyisocaproyl-CoA Keto->Hydroxy 3-Ketoacyl-CoA Reductase (EC 1.1.1.35) NADP_out1 NAD(P)+ Enoyl Isocaproenyl-CoA Hydroxy->Enoyl Enoyl-CoA Hydratase (EC 4.2.1.17) H2O_out H₂O IsocaproylCoA Isocaproyl-CoA Enoyl->IsocaproylCoA Enoyl-CoA Reductase (EC 1.3.1.44) NADP_out2 NAD(P)+ IsocaproicAcid This compound IsocaproylCoA->IsocaproicAcid Thioesterase (EC 3.1.2.-) / Acyl-CoA Transferase (EC 2.8.3.-) CoA_out CoA-SH AcetylCoA Acetyl-CoA NADPH_in1 NAD(P)H + H+ NADPH_in2 NAD(P)H + H+ H2O_in H₂O

Figure 2: Chain Elongation of Isovaleryl-CoA to this compound via Reverse β-Oxidation.

Quantitative Data on this compound Precursors and Pathway Enzymes

The following tables summarize available quantitative data for the key enzymes and metabolites in the this compound synthesis pathway. It is important to note that these values can vary significantly depending on the organism, tissue, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeEC NumberSubstrateOrganism/TissueKm (μM)Vmax or kcatReference
Branched-Chain Amino Acid Aminotransferase (BCAT)2.6.1.42L-LeucineE. coli~1000-[8]
α-KetoisocaproateE. coli~200-[8]
L-LeucineTomato1300 ± 2001.1 ± 0.1 μmol/min/mg[9]
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)1.2.4.4α-KetoisocaproateRat Liver15 - 30-[10]
Isovaleryl-CoA Dehydrogenase (IVD)1.3.8.4Isovaleryl-CoAHuman74 ± 4 (Ki of inhibitor)-[11]
β-Ketoacyl-CoA Thiolase2.3.1.16Acetyl-CoAS. cerevisiae50 - 150-[12]
Enoyl-CoA Hydratase (Crotonase)4.2.1.17Crotonyl-CoABovine Liver~20-[13]

Table 2: Concentrations of Key Metabolites

MetaboliteOrganism/TissueConditionConcentrationReference
L-LeucineHuman PlasmaFasting100 - 150 µM[14]
α-Ketothis compound (α-KIC)Human PlasmaFasting20 - 40 µM[2]
Isovaleryl-CoARat Liver-~0.024 nmol/g[15]
This compoundClostridium kluyveri FermentationOptimizedup to 410 mg/100mL[16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound precursors.

Quantification of α-Ketothis compound (α-KIC) by GC-MS

This protocol is adapted from established methods for the analysis of branched-chain α-keto acids in biological samples.

Objective: To quantify the concentration of α-KIC in plasma or tissue homogenates.

Materials:

  • Perchloric acid (PCA), 8% (w/v)

  • Internal standard (e.g., [13C6]-α-KIC)

  • Oximation reagent: Hydroxylamine hydrochloride in pyridine

  • Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297)

  • Nitrogen gas supply

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation and Deproteinization:

    • To 100 µL of plasma or tissue homogenate, add a known amount of the internal standard.

    • Add 200 µL of ice-cold 8% PCA to precipitate proteins.

    • Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Derivatization:

    • Dry the supernatant under a gentle stream of nitrogen gas at 50°C.

    • Add 50 µL of the oximation reagent to the dried residue. Vortex and incubate at 60°C for 30 minutes to form oximes.

    • Add 50 µL of the silylation reagent (BSTFA + 1% TMCS). Vortex and incubate at 60°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for the TMS-derivatized α-KIC and its internal standard.

GC-MS Protocol Workflow start Biological Sample (Plasma/Tissue) deproteinize Deproteinization (Perchloric Acid) start->deproteinize centrifuge Centrifugation deproteinize->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down (Nitrogen Stream) supernatant->dry oximation Oximation (Hydroxylamine) dry->oximation silylation Silylation (BSTFA) oximation->silylation gcms GC-MS Analysis silylation->gcms

Figure 3: Workflow for the quantification of α-KIC by GC-MS.

Enzyme Assay for Branched-Chain Amino Acid Aminotransferase (BCAT)

This spectrophotometric assay measures the activity of BCAT by coupling the production of glutamate to the oxidation of NADH.

Objective: To determine the kinetic parameters of BCAT.

Materials:

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • L-Leucine solution

  • α-Ketoglutarate solution

  • Pyridoxal 5'-phosphate (PLP) solution

  • Glutamate dehydrogenase (GDH)

  • Ammonium chloride (NH4Cl)

  • NADH solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, L-leucine, PLP, NH4Cl, NADH, and GDH.

  • Initiation of Reaction: Start the reaction by adding α-ketoglutarate to the cuvette.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of glutamate production, and thus to the activity of BCAT.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • Kinetic Analysis: To determine Km and Vmax, perform the assay with varying concentrations of one substrate (e.g., L-leucine) while keeping the other substrate (α-ketoglutarate) at a saturating concentration. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

BCAT Enzyme Assay Logic Leucine L-Leucine aKIC α-KIC Leucine->aKIC BCAT aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate BCAT NAD NAD+ Glutamate->NAD GDH NADH NADH

Figure 4: Logical relationship in the coupled BCAT enzyme assay.

Conclusion

The metabolic pathway to this compound originates primarily from the essential amino acid L-leucine. The initial steps leading to the formation of isovaleryl-CoA are well-defined and catalyzed by the enzymes BCAT and the BCKDH complex. The subsequent elongation of isovaleryl-CoA to this compound proceeds via a reverse β-oxidation pathway, which is particularly prominent in certain anaerobic bacteria. This in-depth guide has provided a detailed overview of these pathways, along with quantitative data and experimental protocols to aid researchers in their study of this compound metabolism. Further research into the specificities and regulation of the enzymes in the reverse β-oxidation pathway will be crucial for a complete understanding and for the effective application of this knowledge in biotechnology and medicine.

References

The Natural Provenance and Occurrence of Isocaproic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocaproic acid, also known as 4-methylpentanoic acid, is a branched-chain fatty acid that plays a significant role in various biological processes. Its presence as a microbial metabolite, particularly within the gut microbiome and fermented foods, has garnered increasing interest for its potential physiological effects. Furthermore, its endogenous production through amino acid and cholesterol metabolism highlights its intricate connection to host biochemistry. This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, details the experimental protocols for its quantification, and illustrates its key biosynthetic pathways.

Natural Sources and Occurrence of this compound

This compound is found in a diverse range of natural matrices, originating from microbial, plant, and animal sources. Its concentration can vary significantly depending on the specific source, environmental conditions, and metabolic state.

Microbial World: A Primary Source

Microorganisms are prolific producers of this compound, primarily through the fermentation of amino acids, particularly leucine (B10760876).

  • Gut Microbiota: The human gut is a significant reservoir of this compound, where anaerobic bacteria produce it as a metabolic byproduct of protein fermentation. Its concentration in feces can vary widely among individuals, influenced by diet and the composition of the gut microbiome. In healthy children, the concentration of this compound in wet feces can range from 0 to 41868.152 nmol/g[1].

  • Fermented Foods: Various fermented foods contain this compound, contributing to their characteristic flavor and aroma profiles.

    • Cheese: The ripening process of many cheese varieties involves microbial activity that leads to the production of this compound. Propionibacteria, for instance, are known to convert leucine to isovaleric acid, a related branched-chain fatty acid, and similar pathways can lead to this compound formation[2][3]. While specific concentrations in various cheeses are not extensively documented in readily available literature, its presence is a recognized contributor to the flavor profile of certain aged cheeses.

    • Fermented Vegetables: Lactic acid fermentation of vegetables, such as in the production of sauerkraut and kimchi, can also lead to the formation of short-chain fatty acids, including this compound, though typically in smaller quantities compared to major products like lactic acid.

The Plant Kingdom

The occurrence of this compound in the plant kingdom is less documented than in microbial sources. However, it has been identified in some plant species, often as a component of their essential oils.

  • Citrus sinensis (Sweet Orange): this compound has been reported as a volatile component in the essential oil of sweet orange peels[4][5][6][7]. The concentration of individual volatile compounds in citrus essential oils can be influenced by factors such as cultivar, geographical origin, and extraction method.

Animal Kingdom: Endogenous Production and Dietary Accumulation

In animals, this compound is present as an endogenous metabolite and can also be found in various tissues and products.

  • Metabolite of Cholesterol: this compound is a known metabolite of 20α-hydroxycholesterol, an intermediate in the conversion of cholesterol to steroid hormones. The side-chain cleavage of cholesterol by the enzyme Cytochrome P450scc (CYP11A1) results in the formation of pregnenolone (B344588) and isocaproaldehyde, which can be further oxidized to this compound[8][9][10][11][12].

  • Dairy Products: Ruminant animals, such as cows, harbor a complex microbiome in their rumen that ferments dietary components, leading to the production of various fatty acids, including branched-chain fatty acids like this compound. These can then be present in milk and other dairy products.

  • Meat Products: While comprehensive quantitative data is scarce, branched-chain fatty acids, including this compound, are expected to be present in trace amounts in meat and poultry products, arising from both the animal's metabolism and microbial activity post-mortem[5][13][14].

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data for this compound in various natural sources. It is important to note that data is limited for many categories, highlighting an area for future research.

Natural SourceMatrixConcentration RangeReference(s)
Human Feces (wet)0 - 41868.152 nmol/g[1]
Fermented Foods CheesePresent, but quantitative data varies[2][3][15]
Plants Citrus sinensisComponent of essential oil[4][5][6][7]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound from complex biological matrices typically requires sophisticated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the volatility and polar nature of short-chain fatty acids, derivatization is often employed to improve chromatographic separation and detection sensitivity.

Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix.

  • Solid Samples (e.g., Feces, Cheese, Plant Material):

    • Homogenize a known weight of the sample.

    • Perform a solvent extraction, often with a mixture of organic solvents (e.g., ether, hexane) and an acidified aqueous phase to protonate the fatty acids and facilitate their transfer to the organic layer.

    • For plant tissues, methods like Soxhlet extraction, ultrasonic-assisted extraction (USAE), or microwave-assisted extraction (MASE) can be employed.

    • Centrifuge to separate the phases and collect the organic layer.

    • The extract can be concentrated under a stream of nitrogen before derivatization.

  • Liquid Samples (e.g., Biological Fluids, Milk):

    • Protein precipitation is often the first step, using agents like acetonitrile (B52724) or methanol.

    • Centrifuge to pellet the proteins and collect the supernatant.

    • Liquid-liquid extraction can then be performed as described for solid samples.

Derivatization for GC-MS and LC-MS/MS Analysis

Derivatization is a critical step to enhance the volatility and thermal stability of this compound for GC-MS analysis and to improve ionization efficiency and chromatographic retention for LC-MS/MS analysis.

  • Pentafluorobenzyl Bromide (PFBBr) Derivatization (for GC-MS):

    • To the dried extract, add a solution of PFBBr in a suitable solvent (e.g., acetonitrile).

    • Add a catalyst, such as diisopropylethylamine (DIPEA).

    • Incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

    • After cooling, the derivatized sample is typically subjected to a liquid-liquid extraction to remove excess derivatizing reagent.

    • The organic phase is then concentrated and reconstituted in a suitable solvent for GC-MS injection.

  • 3-Nitrophenylhydrazine (3-NPH) Derivatization (for LC-MS/MS):

    • To the sample extract, add a solution of 3-NPH hydrochloride and a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • The reaction is typically carried out in a mixture of water and an organic solvent (e.g., methanol).

    • Incubate at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes).

    • The reaction is then quenched, and the sample can be directly analyzed or subjected to a simple cleanup step before LC-MS/MS analysis.

Instrumental Analysis
  • GC-MS Analysis:

    • Column: A capillary column with a suitable stationary phase (e.g., DB-FFAP or equivalent) is used for separation.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is employed to achieve optimal separation of the analytes.

    • Ionization: Electron ionization (EI) is commonly used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode for quantification and identification.

  • LC-MS/MS Analysis:

    • Column: A reversed-phase C18 column is commonly used for the separation of the derivatized fatty acids.

    • Mobile Phase: A gradient of an aqueous phase (often containing a small amount of formic acid) and an organic phase (e.g., acetonitrile or methanol) is used for elution.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivatization agent, is employed.

    • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Biosynthetic Pathways of this compound

This compound is synthesized in biological systems through two primary pathways: the catabolism of the branched-chain amino acid leucine and the side-chain cleavage of cholesterol.

Leucine Catabolism Pathway

The initial step in leucine catabolism is its transamination to α-ketothis compound, a reaction catalyzed by branched-chain amino acid transaminases (BCAT). α-Ketothis compound can then be oxidatively decarboxylated to isovaleryl-CoA. Under certain metabolic conditions, α-ketothis compound can be reduced to α-hydroxythis compound or undergo other transformations that can lead to the formation of this compound.

Leucine_Catabolism Leucine Leucine alpha_Ketoisocaproic_Acid alpha_Ketoisocaproic_Acid Leucine->alpha_Ketoisocaproic_Acid BCAT (EC 2.6.1.42) Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproic_Acid->Isovaleryl_CoA BCKDH complex Isocaproic_Acid Isocaproic_Acid alpha_Ketoisocaproic_Acid->Isocaproic_Acid Reduction/Other steps Cholesterol_Metabolism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (P450scc) Isocaproaldehyde Isocaproaldehyde Cholesterol->Isocaproaldehyde CYP11A1 (P450scc) Isocaproic_Acid Isocaproic_Acid Isocaproaldehyde->Isocaproic_Acid Aldehyde Dehydrogenase Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Derivatization Derivatization Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

References

Isocaproic Acid in Flavor and Fragrance Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaproic acid, also known as 4-methylpentanoic acid, is a branched-chain fatty acid that plays a significant role in the flavor and fragrance industry. Its characteristic cheesy, sweaty, and pungent aroma, coupled with a sour taste, makes it a key component in the formulation of a variety of flavors, particularly in dairy products like cheese. This technical guide provides an in-depth overview of the chemical properties, sensory characteristics, natural occurrence, synthesis, and analytical methodologies related to this compound. It further delves into the biochemical pathways of its perception and provides detailed experimental protocols for its synthesis and analysis, aiming to serve as a comprehensive resource for professionals in flavor and fragrance chemistry, as well as related fields.

Introduction

This compound (IUPAC name: 4-methylpentanoic acid) is a six-carbon carboxylic acid with the chemical formula C₆H₁₂O₂.[1] Its branched structure contributes to its distinct organoleptic properties, which are highly valued in the creation of authentic and impactful flavor and fragrance profiles.[2] While often associated with the characteristic aroma of certain aged cheeses, its application extends to a broader range of food products and fragrance compositions where a sharp, fatty, and complex note is desired. Understanding the nuances of its sensory perception, chemical synthesis, and natural distribution is crucial for its effective utilization in commercial applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a sour and penetrating odor.[3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₂[1]
Molecular Weight 116.16 g/mol
CAS Number 646-07-1
FEMA Number 3463
Appearance Colorless to pale yellow liquid[3]
Odor Pungent, cheesy, sour, sweaty[2]
Boiling Point 199-201 °C
Melting Point -33 °C[2]
Density 0.923 g/mL at 25 °C
Refractive Index n20/D 1.414
Solubility Slightly soluble in water; soluble in alcohol and ether[2]

Sensory Characteristics and Perception

The sensory profile of this compound is complex, characterized by cheesy, sweaty, pungent, and sour notes.[2] These attributes are critical to its application in flavor and fragrance formulations.

Odor and Taste Thresholds

The detection thresholds of this compound can vary depending on the medium and the sensitivity of the individual. The following table summarizes reported odor and taste threshold values.

Threshold TypeMediumConcentrationReference(s)
Odor Detection Air≤0.03 ppm (in mice)[4]
Odor Detection -3 ppt (B1677978) (in some mice)[4]
Taste Detection WaterNot explicitly found for this compound, but related short-chain fatty acids have thresholds in the mM range.[5][6]
Signaling Pathways of Perception

The perception of this compound involves both the olfactory and gustatory systems.

The cheesy and sweaty aroma of this compound is detected by olfactory receptors (ORs) located in the nasal cavity. While the specific human ORs that respond to this compound have not been fully deorphanized, it is known that aliphatic carboxylic acids are recognized by a subset of ORs.[7] The binding of this compound to these G protein-coupled receptors initiates a signaling cascade, leading to the perception of its characteristic odor.

The sour taste of this compound is primarily due to the presence of the carboxylic acid group, which releases hydrogen ions (H⁺) in solution. The perception of sourness is a complex process mediated by specialized taste receptor cells.

Sour_Taste_Signaling_Pathway Sour Taste Signaling Pathway cluster_taste_bud Taste Bud Taste_Pore Taste Pore Proton_Channel Proton Channel (e.g., OTOP1) Taste_Pore->Proton_Channel enter Type_III_Cell Type III Taste Receptor Cell Neurotransmitter_Release Neurotransmitter Release Isocaproic_Acid This compound (in saliva) H_ions H+ ions Isocaproic_Acid->H_ions dissociates H_ions->Taste_Pore Depolarization Cell Depolarization Proton_Channel->Depolarization causes Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx triggers Ca_Influx->Neurotransmitter_Release induces Afferent_Nerve Afferent Nerve Fiber Neurotransmitter_Release->Afferent_Nerve activates Brain Brain (Gustatory Cortex) Afferent_Nerve->Brain sends signal to Malonic_Ester_Synthesis Malonic Ester Synthesis of 4-Methylpentanoic Acid cluster_reactants Reactants cluster_steps Reaction Steps Diethyl_Malonate Diethyl Malonate Enolate_Formation 1. Enolate Formation Diethyl_Malonate->Enolate_Formation Sodium_Ethoxide Sodium Ethoxide (Base) Sodium_Ethoxide->Enolate_Formation Isobutyl_Bromide 1-Bromo-2-methylpropane (Isobutyl Bromide) Alkylation 2. Alkylation (SN2) Isobutyl_Bromide->Alkylation Enolate_Formation->Alkylation Hydrolysis_Decarboxylation 3. Hydrolysis & Decarboxylation (Acid & Heat) Alkylation->Hydrolysis_Decarboxylation Isocaproic_Acid 4-Methylpentanoic Acid (this compound) Hydrolysis_Decarboxylation->Isocaproic_Acid Sensory_Evaluation_Workflow Sensory Evaluation Workflow for this compound Panelist_Screening 1. Panelist Screening & Training Sample_Preparation 2. Sample Preparation (Aqueous solutions of this compound) Panelist_Screening->Sample_Preparation Threshold_Testing 3. Threshold Determination (e.g., Ascending Forced-Choice) Sample_Preparation->Threshold_Testing Descriptive_Analysis 4. Descriptive Analysis (Identify and quantify sensory attributes) Threshold_Testing->Descriptive_Analysis Data_Analysis 5. Statistical Data Analysis Descriptive_Analysis->Data_Analysis Reporting 6. Reporting of Results Data_Analysis->Reporting

References

Isocaproic Acid in the Gut-Brain Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocaproic acid, a branched-chain fatty acid produced by the gut microbiota, is emerging as a significant signaling molecule within the complex communication network of the gut-brain axis. Derived from the microbial fermentation of the amino acid leucine (B10760876), this metabolite has been implicated in a range of physiological processes, including the modulation of host metabolism, immune responses, and neuronal function. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the gut-brain axis, detailing its production, absorption, and mechanisms of action. We present available quantitative data, outline detailed experimental protocols for its study, and provide visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction: The Gut-Brain Axis and Microbial Metabolites

The gut-brain axis is a bidirectional communication network that integrates the gastrointestinal tract and the central nervous system (CNS). This intricate relationship is modulated by a variety of signaling molecules, including neurotransmitters, hormones, and microbial metabolites. Short-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs), produced by the gut microbiota through the fermentation of dietary components, are key players in this communication. This compound (4-methylpentanoic acid) is a BCFA primarily derived from the microbial metabolism of leucine. Recent studies have begun to shed light on its potential to influence host physiology, including brain function and behavior, making it a molecule of interest for neurological and metabolic health.

Production and Bioavailability of this compound

This compound is a product of protein fermentation in the gut, primarily from the breakdown of the branched-chain amino acid leucine by specific gut bacteria.

Microbial Production

Several bacterial families have been identified as key producers of this compound. These include:

  • Lactobacillaceae: This family of lactic acid bacteria is known to produce a variety of bioactive compounds, including this compound.

  • Lachnospiraceae: Members of this family are significant producers of SCFAs and BCFAs in the gut.

  • Clostridium species: Certain species within the Clostridium genus are also involved in the fermentation of amino acids to produce BCFAs like this compound.[1]

The production of this compound is influenced by dietary protein intake and the composition of the gut microbiota.

Absorption and Distribution

Once produced in the gut lumen, this compound is absorbed by colonocytes and can enter the systemic circulation. Its ability to cross the blood-brain barrier (BBB) is a critical factor in its potential to directly influence brain function. While direct transport studies on this compound are limited, research on its keto-analog, α-ketoisocaproate, has shown that it can cross the BBB via a monocarboxylate transporter. This suggests a potential mechanism for this compound to enter the CNS.

Mechanisms of Action in the Gut-Brain Axis

This compound is believed to exert its effects through several mechanisms, including interaction with G-protein coupled receptors and modulation of inflammatory pathways.

G-Protein Coupled Receptor Signaling

This compound, as a branched-chain fatty acid, is a potential ligand for Free Fatty Acid Receptors 2 and 3 (FFAR2 and FFAR3), which are G-protein coupled receptors expressed on various cell types, including enteroendocrine cells, immune cells, and neurons.

  • FFAR2 and FFAR3 Activation: Activation of these receptors by fatty acids can trigger downstream signaling cascades that influence hormone secretion and immune responses.

  • Receptor Heterodimerization: FFAR2 and FFAR3 can form heterodimers, which alters their signaling properties compared to the individual receptors. This includes changes in G-protein coupling and downstream effector activation, leading to a more complex and nuanced response to fatty acid ligands.

FFAR_Signaling cluster_gut_lumen Gut Lumen cluster_enteroendocrine_cell Enteroendocrine Cell Isocaproic_Acid This compound FFAR2 FFAR2 Isocaproic_Acid->FFAR2 Binds FFAR3 FFAR3 Isocaproic_Acid->FFAR3 Binds G_Protein G-Protein FFAR2->G_Protein Activates FFAR3->G_Protein Activates Downstream_Signaling Downstream Signaling G_Protein->Downstream_Signaling Initiates Hormone_Secretion Gut Hormone Secretion (e.g., GLP-1, PYY) Downstream_Signaling->Hormone_Secretion Stimulates

This compound signaling in an enteroendocrine cell.

Modulation of Neuroinflammation

Chronic low-grade inflammation in the CNS, known as neuroinflammation, is implicated in the pathogenesis of various neurological disorders. Gut microbial metabolites, including BCFAs, can influence neuroinflammatory processes.

  • Microglia Activation: Microglia are the resident immune cells of the brain and can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. SCFAs have been shown to modulate microglial activation, and it is hypothesized that this compound may have similar effects, potentially shifting microglia towards a more anti-inflammatory state.

Microglia_Polarization Isocaproic_Acid This compound Microglia Microglia (Resting) Isocaproic_Acid->Microglia Influences M1_Microglia M1 Microglia (Pro-inflammatory) Microglia->M1_Microglia Polarization M2_Microglia M2 Microglia (Anti-inflammatory) Microglia->M2_Microglia Polarization Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) M1_Microglia->Pro_inflammatory_Cytokines Releases Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10, TGF-β) M2_Microglia->Anti_inflammatory_Cytokines Releases

Potential influence of this compound on microglia polarization.

Regulation of Gut Hormones and Neurotransmitters

This compound may indirectly influence brain function by modulating the secretion of gut hormones and the synthesis of neurotransmitters.

  • Gut Hormone Secretion: Activation of FFAR2/3 on enteroendocrine L-cells by fatty acids can stimulate the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). These hormones play roles in glucose homeostasis and appetite regulation and can also signal to the brain.

  • Serotonin (B10506) Synthesis: The gut is a major site of serotonin (5-hydroxytryptamine) production. Gut microbiota can influence serotonin biosynthesis, and it is plausible that BCFAs like this compound could be involved in this regulation.

Quantitative Data

Quantitative data on the specific interactions and effects of this compound are still emerging. The following tables summarize available data for related compounds and provide a framework for future quantitative studies on this compound.

Table 1: Receptor Binding and Activation by Short-Chain and Branched-Chain Fatty Acids

CompoundReceptorEC50 (µM)Signaling PathwayReference
AcetateFFAR2~50-100Gαi, Gαq(Brown et al., 2003)
PropionateFFAR2~20-50Gαi, Gαq(Brown et al., 2003)
ButyrateFFAR2~50-100Gαi, Gαq(Brown et al., 2003)
PropionateFFAR3~5-20Gαi(Le Poul et al., 2003)
ButyrateFFAR3~20-50Gαi(Le Poul et al., 2003)
This compound FFAR2/3 Data Needed Data Needed

Table 2: In Vitro Blood-Brain Barrier Transport of Related Compounds

CompoundIn Vitro ModelTransport Rate (nmol/min/mg protein)TransporterReference
α-KetoisocaproateBovine brain microvessel endothelial cells1.2 ± 0.1Monocarboxylate Transporter(Tsuji & Tamai, 1996)
This compound Data Needed Data Needed Data Needed

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the role of this compound in the gut-brain axis.

Quantification of this compound in Biological Samples

Objective: To measure the concentration of this compound in feces, plasma, and brain tissue.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Feces: Homogenize fecal samples in a suitable buffer.

    • Plasma: Precipitate proteins using a solvent like acetonitrile.

    • Brain Tissue: Homogenize brain tissue in a lysis buffer.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent (e.g., diethyl ether) to isolate the fatty acids.

  • Derivatization: Convert the fatty acids to their more volatile ester derivatives (e.g., methyl esters or tert-butyldimethylsilyl esters) for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column for fatty acid separation.

    • Use a mass spectrometer for detection and quantification, operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.

    • Use a stable isotope-labeled internal standard of this compound for accurate quantification.

GCMS_Workflow Sample Biological Sample (Feces, Plasma, Brain) Homogenization Homogenization/ Protein Precipitation Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Workflow for GC-MS quantification of this compound.

In Vitro Gut-Brain Axis Model

Objective: To investigate the direct effects of this compound on neuronal cells after crossing a simulated gut and blood-brain barrier.

Methodology: Transwell Co-culture System

  • Gut Barrier Model: Culture Caco-2 intestinal epithelial cells on the apical side of a Transwell insert until a confluent monolayer with tight junctions is formed.

  • Blood-Brain Barrier Model: Culture human brain microvascular endothelial cells (hBMECs) on the basolateral side of a separate Transwell insert.

  • Neuronal Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons in a well plate.

  • Experimental Setup:

    • Place the Caco-2 Transwell insert into a well containing culture medium.

    • Place the hBMEC Transwell insert into the well containing the neuronal cells.

    • Add this compound to the apical side of the Caco-2 cells.

  • Analysis:

    • Measure the concentration of this compound in the basolateral compartment of the Caco-2 insert and in the well containing the neuronal cells to assess transport.

    • Evaluate the effects on neuronal cells by assessing cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL assay), and markers of inflammation or neuronal activity.

InVitro_GBA_Model cluster_apical Apical Compartment (Gut Lumen) cluster_transwell Transwell Insert cluster_basolateral Basolateral Compartment cluster_neuronal_well Neuronal Culture Well Isocaproic_Acid This compound Treatment Caco2 Caco-2 Monolayer (Gut Barrier) Isocaproic_Acid->Caco2 Crosses Medium Culture Medium Caco2->Medium Transports to hBMEC hBMEC Monolayer (Blood-Brain Barrier) Medium->hBMEC Diffuses to Neurons Neuronal Cells hBMEC->Neurons Crosses and Affects

Transwell co-culture model of the gut-brain axis.

Conclusion and Future Directions

This compound, a metabolite produced by the gut microbiota, represents a promising area of research within the gut-brain axis. While current evidence suggests its involvement in neuronal signaling and inflammation, further studies are needed to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on:

  • Quantitative analysis: Determining the precise concentrations of this compound in different body compartments under various physiological and pathological conditions.

  • Receptor pharmacology: Characterizing the binding affinity and signaling pathways of this compound at FFAR2 and FFAR3.

  • Blood-brain barrier transport: Quantifying the transport kinetics of this compound across the BBB.

  • In vivo studies: Utilizing animal models to investigate the behavioral and neurological effects of this compound supplementation or modulation of its producing bacteria.

A deeper understanding of the role of this compound in the gut-brain axis will be crucial for the development of novel therapeutic strategies targeting the gut microbiome for the prevention and treatment of neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Isocaproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproic acid, systematically known as 4-methylpentanoic acid, is a branched-chain fatty acid with the chemical formula C6H12O2.[1][2][3] As a member of the short-chain fatty acid family, it is a metabolite found in various biological systems and has garnered interest in the scientific community for its potential roles in metabolic regulation and as a building block in chemical synthesis.[4][5] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to support research and development endeavors.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory applications.

General and Physical Properties
PropertyValueSource(s)
IUPAC Name 4-methylpentanoic acid[1][2][3]
Synonyms This compound, 4-Methylvaleric acid, Isohexanoic acid[1][2]
CAS Number 646-07-1[1][3]
Molecular Formula C6H12O2[1][2]
Molecular Weight 116.16 g/mol [1][4]
Appearance Clear, colorless to light brown liquid[1][6]
Odor Cheesy, pungent[7][8]
Melting Point -33 °C to -35 °C[1][6][9]
Boiling Point 199-201 °C at 760 mmHg[1][2][6]
Density 0.919-0.926 g/mL at 25 °C[1][6]
Vapor Pressure 0.44 mmHg at 25 °C[1][10]
Refractive Index 1.412-1.417 at 20 °C[1][6]
Chemical and Solubility Properties
PropertyValueSource(s)
pKa 4.84-5.09[2][6]
Water Solubility 5266 mg/L at 25 °C (estimated)[2]
LogP 1.560 (estimated)[2]
Solubility in Organic Solvents Soluble in ethanol, ether, and chloroform[6][11][12]

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of this compound are outlined below. These protocols are representative and may require optimization based on specific laboratory conditions and equipment.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[3]

Methodology:

  • Sample Preparation: A small amount of frozen this compound is finely crushed. The open end of a capillary tube is pressed into the sample until a small amount of the solid is packed into the bottom of the tube.[9][13]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[3][11]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[3]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[11]

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][6]

Methodology:

  • Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube. The test tube is then attached to a thermometer.[2]

  • Heating: The assembly is heated in a heating bath (e.g., a Thiele tube with mineral oil) slowly and uniformly.[2][14]

  • Observation: As the liquid heats, air trapped in the capillary tube will expand and exit as bubbles. The temperature is noted when a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.[2]

  • Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[14]

Determination of pKa by Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid. It can be determined by titrating the weak acid with a strong base and monitoring the pH. At the half-equivalence point, the pH of the solution is equal to the pKa of the acid.[15][16]

Methodology:

  • Solution Preparation: A known concentration of this compound is prepared in a beaker.

  • Titration Setup: A calibrated pH meter is placed in the this compound solution. A burette is filled with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).

  • Titration: The NaOH solution is added to the this compound solution in small, measured increments. After each addition, the solution is stirred, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH (y-axis) against the volume of NaOH added (x-axis). The equivalence point is identified as the point of steepest inflection on the curve. The volume of NaOH at the half-equivalence point is determined, and the corresponding pH on the curve is the pKa of this compound.[15][17]

Determination of Water Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.[18]

Methodology:

  • Sample Preparation: In a series of test tubes, add a fixed volume of distilled water (e.g., 1 mL).

  • Addition of Solute: Add increasing, precisely measured amounts of this compound to each test tube.

  • Equilibration: The test tubes are sealed and agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

  • Observation and Measurement: The tubes are visually inspected for the presence of undissolved this compound. The lowest concentration at which a separate phase (undissolved liquid) is observed represents the saturation point. For more quantitative results, the aqueous phase of the saturated solution can be carefully separated and the concentration of this compound determined by a suitable analytical method, such as gas chromatography.[7]

Visualizations

Experimental Workflow: Analysis of this compound by Gas Chromatography

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Gas Chromatography Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., plasma, feces) extraction Acidification & Liquid-Liquid Extraction sample->extraction derivatization Derivatization (optional) extraction->derivatization injection Injection into GC derivatization->injection separation Separation on Capillary Column injection->separation detection Detection by FID separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: Workflow for the analysis of this compound using gas chromatography.

Putative Signaling Pathway: Regulation of Lipid Metabolism by Branched-Chain Fatty Acids

signaling_pathway cluster_nuclear_receptors Nuclear Receptor Activation cluster_gene_expression Gene Expression Modulation cluster_cellular_response Cellular Response BCFA This compound (Branched-Chain Fatty Acid) PPARa PPARα BCFA->PPARa activates SREBP1c SREBP-1c BCFA->SREBP1c activates Lipid_Metabolism_Genes Lipid Metabolism Genes (e.g., for enzymes like FAS, ACC) PPARa->Lipid_Metabolism_Genes regulates SREBP1c->Lipid_Metabolism_Genes regulates Triglyceride_Synthesis Altered Triglyceride Synthesis Lipid_Metabolism_Genes->Triglyceride_Synthesis leads to

Caption: Putative signaling pathway for this compound in lipid metabolism.

References

Isocaproic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Physicochemical Properties, Analytical Methodologies, and Biological Significance of Isocaproic Acid for Applications in Research and Drug Development.

Abstract

This compound, also known as 4-methylpentanoic acid, is a branched-chain fatty acid of interest to researchers in various fields, including metabolism, gut microbiota, and drug development. This technical guide provides a comprehensive overview of its fundamental properties, including its CAS number and molecular weight. It further details established experimental protocols for its quantification in biological matrices and touches upon its known biological roles and metabolic pathways. This document is intended to serve as a valuable resource for scientists and professionals engaged in research and development involving this compound.

Core Properties of this compound

This compound is a carboxylic acid with the chemical formula C6H12O2.[1][2] It is a colorless to light brown liquid with a characteristic cheesy or sour odor.[1][3][4] Key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 646-07-1[1][2][3][5][6]
Molecular Formula C6H12O2[1][2][3][6]
Molecular Weight 116.16 g/mol [1][3]
IUPAC Name 4-methylpentanoic acid[3]
Synonyms 4-Methylvaleric acid, Isohexanoic acid[3]
Table 2: Physicochemical Properties of this compound
PropertyValue
Appearance Colorless to light brown liquid[1][3]
Odor Cheesy, sour, pungent[1][3]
Boiling Point 199-201 °C[3][5]
Melting Point -33 °C[3]
Density 0.923 g/mL at 25 °C[5]
Solubility Moderately soluble in water; soluble in ethanol (B145695) and ether[1][5]
Vapor Pressure 0.44 mmHg
Refractive Index 1.412-1.417

Experimental Protocols for this compound Analysis

Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles. Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) are the most common and robust methods for the analysis of short-chain fatty acids (SCFAs), including this compound.

Sample Preparation from Fecal Matter

This protocol is adapted from established methods for SCFA extraction from fecal samples.

  • Sample Collection and Storage : Collect fecal samples and store them at -80°C to minimize the degradation of SCFAs.

  • Homogenization : Weigh a frozen fecal aliquot (typically 50-150 mg) and homogenize it in a pre-chilled tube with a known volume of a suitable extraction solvent (e.g., 0.005 M aqueous NaOH).

  • Centrifugation : Centrifuge the homogenate at high speed (e.g., 13,000 x g) at 4°C for 20 minutes to pellet solid debris.

  • Supernatant Collection : Carefully transfer the supernatant containing the SCFAs to a new tube.

  • Internal Standard : Add an internal standard (e.g., caproic acid-d3) to the supernatant to correct for extraction efficiency and instrumental variability.

  • Acidification : Acidify the sample to a pH below 3 using a strong acid (e.g., HCl) to protonate the SCFAs, making them more volatile for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with Derivatization

Derivatization is often employed to improve the chromatographic properties and sensitivity of SCFAs.

  • Derivatization : A common derivatizing agent is N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA). Mix the extracted sample with MTBSTFA and incubate at 60°C for 30 minutes.

  • GC-MS System : Use a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a DB-FATWAX UI).

  • Injection : Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet. The injector temperature is typically set between 220-250°C.

  • Chromatographic Separation : Program the oven temperature to achieve optimal separation of the different SCFAs. A typical program might start at a low temperature and ramp up to a higher temperature.

  • Mass Spectrometry Detection : Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantitative analysis.

  • Quantification : Create a calibration curve using standards of known concentrations of this compound to quantify the amount in the samples.

Biological Significance and Metabolic Pathways

This compound is a product of both host and microbial metabolism. It is recognized as a metabolite of 20-alpha-hydroxycholesterol and is also produced by the gut microbiota through the fermentation of dietary proteins, particularly the branched-chain amino acid leucine.

While specific signaling pathways for this compound are not as extensively characterized as for other SCFAs like butyrate, it is known to be involved in lipid metabolism. One study has suggested its role in the activation of the AMP-activated protein kinase (AMPK) / peroxisome proliferator-activated receptor alpha (PPARα) / carnitine palmitoyltransferase 1A (CPT-1A) signaling pathway, which is crucial for fatty acid oxidation.

Below is a simplified representation of the metabolic origin of this compound from leucine.

Isocaproic_Acid_Metabolism Leucine Leucine aKIC α-Ketoisocaproate (KIC) Leucine->aKIC Transamination IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Oxidative Decarboxylation IsocaproicAcid This compound IsovalerylCoA->IsocaproicAcid Further Metabolism

Caption: Metabolic conversion of Leucine to this compound.

Role in Drug Development

The unique properties of short-chain fatty acids are being explored in drug development. Their ability to be absorbed in the gut and their involvement in metabolic signaling make them interesting candidates or lead compounds. For instance, derivatives of SCFAs are being investigated for their potential to modulate metabolic diseases. The use of amino acids and their metabolites, like this compound, in prodrug design is an active area of research to enhance the bioavailability and targeted delivery of therapeutic agents.

Conclusion

This technical guide provides essential information on this compound, from its basic chemical identifiers to detailed analytical protocols and its emerging biological significance. For researchers and drug development professionals, a thorough understanding of these core aspects is fundamental to advancing research and harnessing the potential of this and other short-chain fatty acids in various therapeutic areas.

References

An In-depth Technical Guide to the Solubility of Isocaproic Acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isocaproic acid (also known as 4-methylpentanoic acid) in a range of common laboratory solvents. Understanding the solubility of this branched-chain fatty acid is crucial for its application in various fields, including pharmaceutical development, flavor and fragrance synthesis, and metabolic research.

Core Concepts of Solubility

The solubility of a compound is determined by its molecular structure and the physicochemical properties of the solvent. This compound possesses a polar carboxylic acid head and a nonpolar hydrocarbon tail. This amphiphilic nature dictates its solubility in different types of solvents. In polar solvents like water, the carboxylic acid group can form hydrogen bonds, contributing to its solubility. In organic solvents, the nonpolar alkyl chain plays a more significant role.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in common laboratory solvents. The data has been compiled from various chemical databases and literature sources.

SolventChemical FormulaSolubilityTemperature (°C)Notes
WaterH₂O5.266 g/L[1] 12.9 g/L (predicted)[2] 14.25 g/L[3]25[1]Moderate solubility due to the polar carboxylic acid group.[4]
EthanolC₂H₅OH133.43 g/L[3] Miscible (1 mL in 1 mL of 95% ethanol)[5]Not specifiedHighly soluble.[4]
MethanolCH₃OH176.84 g/L[3]Not specifiedHigh solubility.
AcetoneC₃H₆O65.68 g/L[3]Not specifiedGood solubility.
Diethyl Ether(C₂H₅)₂O18.07 g/L[3]Not specifiedWhile a quantitative value is provided, other sources describe it as highly soluble.[4] This discrepancy may be due to different experimental conditions.
HexaneC₆H₁₄Data not availableNot specifiedAs a nonpolar solvent, good solubility is expected due to the hydrophobic tail of this compound.

Experimental Protocol for Solubility Determination

A general experimental protocol for determining the solubility of a liquid carboxylic acid, such as this compound, in a given solvent is outlined below. This method is based on the principle of saturation.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge (optional)

  • Pipettes

  • Vials with screw caps

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solution to stand undisturbed at the constant temperature for several hours to allow the undissolved solute to settle. If necessary, centrifuge the sample to facilitate the separation of the excess solute.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

  • Quantification: Determine the concentration of this compound in the sampled aliquot. This can be achieved through various analytical techniques, such as:

    • Gravimetric analysis: Evaporate the solvent from the aliquot and weigh the remaining this compound.

    • Titration: Titrate the acidic solution with a standardized base.

    • Chromatography (e.g., GC-FID or HPLC): Use a calibrated instrument to determine the concentration.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L) based on the amount of this compound quantified in the known volume of the saturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_end Finalization prep_start Start add_excess Add excess this compound to a known volume of solvent prep_start->add_excess seal_vial Seal the vial add_excess->seal_vial agitate Agitate at constant temperature (e.g., 24-48h) seal_vial->agitate settle Allow undissolved solute to settle agitate->settle centrifuge Centrifuge (optional) settle->centrifuge sample Withdraw a known volume of the supernatant settle->sample centrifuge->sample quantify Determine concentration (Gravimetric, Titration, or Chromatography) sample->quantify calculate Calculate solubility quantify->calculate end_process End calculate->end_process

Caption: Experimental workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Isocaproic Acid in Fecal Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproic acid, also known as 4-methylpentanoic acid, is a branched-chain fatty acid that is part of the broader family of short-chain fatty acids (SCFAs) found in the gut. These molecules are primarily end-products of dietary fiber fermentation by the gut microbiota.[1] The quantification of fecal this compound and other SCFAs is of growing interest in clinical research and drug development as their concentrations can reflect the metabolic state of the gut microbiome and have been linked to various physiological and pathophysiological processes.[2][3] Dysregulation of SCFA profiles has been associated with conditions such as inflammatory bowel disease, metabolic disorders, and colorectal cancer.[2][4]

This document provides detailed application notes and protocols for the accurate and reproducible quantification of this compound in fecal samples using two common analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Overview

The general workflow for the quantification of this compound in fecal samples involves several key stages, from sample collection and preparation to instrumental analysis and data processing.

Fecal SCFA Quantification Workflow cluster_0 Sample Handling & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing SampleCollection Fecal Sample Collection (Store at -80°C) Homogenization Sample Homogenization (e.g., lyophilized powder in solvent) SampleCollection->Homogenization Extraction Acidification & Solvent Extraction (e.g., with MTBE or Ethanol) Homogenization->Extraction Derivatization Chemical Derivatization (Method-dependent) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Quantification (Internal Standards & Calibration Curve) GCMS->Quantification LCMS->Quantification DataAnalysis Statistical Analysis Quantification->DataAnalysis

Caption: General experimental workflow for this compound quantification.

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like SCFAs.[1][2] Derivatization is typically required to increase the volatility and improve the chromatographic peak shape of these acidic analytes.[2][5]

I. Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., deuterated this compound or 2-ethylbutyric acid)

  • Solvents: Methanol, Ethanol (B145695), Diethyl ether, Methyl tert-butyl ether (MTBE) (HPLC grade)[6]

  • Reagents for acidification: Hydrochloric acid (HCl) or succinic acid[6][7]

  • Derivatization agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Isobutyl chloroformate, or Pentafluorobenzyl bromide (PFBBr)[5][8][9]

  • Anhydrous sodium sulfate

  • Homogenizer (e.g., bead beater)

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

II. Sample Preparation and Extraction
  • Homogenization: Weigh approximately 50 mg of lyophilized (freeze-dried) fecal sample into a 2 mL tube containing ceramic beads.[8]

  • Spiking: Add a known amount of internal standard to each sample.

  • Extraction: Add 1 mL of a suitable solvent (e.g., ethanol or water) and homogenize thoroughly for 5-10 minutes.[7][8]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Acidification: Acidify the extract by adding a strong acid like HCl to bring the pH to ~2.[6]

  • Liquid-Liquid Extraction: Add 1 mL of an extraction solvent such as MTBE, vortex vigorously for 2 minutes, and centrifuge to separate the phases.[6]

  • Organic Phase Collection: Transfer the upper organic layer to a clean vial. Repeat the extraction for better recovery.

  • Drying: Dry the pooled organic extracts over anhydrous sodium sulfate.

III. Derivatization (Example using Isobutyl Chloroformate)
  • To the dried extract, add isobutanol and pyridine.

  • Add isobutyl chloroformate and vortex.[5]

  • The derivatization reaction is typically rapid and can be performed at room temperature.[5]

  • The derivatized SCFAs are then extracted into an organic solvent like hexane (B92381) for injection into the GC-MS.[5]

IV. GC-MS Analysis
  • Injection Volume: 1 µL

  • Injector Temperature: 250-280°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes.

    • Ramp: Increase to 200-250°C at a rate of 10-20°C/min.

    • Final hold: 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for profiling. Target ions for this compound derivatives and the internal standard should be determined from their respective mass spectra.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is increasingly used for SCFA analysis.[4][10] Derivatization is often employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[10][11]

I. Materials and Reagents
II. Sample Preparation and Extraction
  • Follow steps 1-5 from the GC-MS sample preparation protocol (Homogenization to Supernatant Collection).

  • The extract can be directly used for derivatization.

III. Derivatization (Example using 3-Nitrophenylhydrazine - 3NPH)
  • To an aliquot of the fecal extract, add the internal standard.

  • Add a solution of 3NPH, EDC, and pyridine.[10][12]

  • Incubate the reaction mixture (e.g., 30 minutes at room temperature).[12]

  • Stop the reaction by adding a quenching agent if necessary (e.g., formic acid).[10]

  • Dilute the sample with the initial mobile phase before injection.

IV. LC-MS/MS Analysis
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm).[8]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to separate the SCFA derivatives.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode depending on the derivative.[13]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for this compound and its internal standard must be optimized for maximum sensitivity.

Data Presentation: Quantitative Method Parameters

The following table summarizes typical quantitative parameters reported for SCFA analysis in fecal samples, providing a benchmark for method validation.

ParameterGC-MS MethodsLC-MS/MS MethodsReference
Linearity (R²) > 0.99> 0.99[7][14]
Limit of Detection (LOD) 0.02 - 0.23 µg/mLLow femtomole range[11][14]
Limit of Quantification (LOQ) 0.08 - 0.78 µg/mLLow to high femtomole range[11][14]
Recovery (%) 54 - 141%80 - 108%[4][14]
Intra-day Precision (%RSD) < 5%< 9%[7][11]
Inter-day Precision (%RSD) < 5%< 10%[4][7]

Signaling Pathway Involvement

While a specific signaling pathway exclusively for this compound is not well-defined, branched-chain fatty acids are known to influence cellular processes. For instance, isovaleric acid, which is structurally similar to this compound, has been shown to cause smooth muscle relaxation via the cAMP/PKA signaling pathway.[3] Other medium-chain fatty acids have been shown to impact the mTORC1 pathway.[15] Below is a simplified representation of the cAMP/PKA pathway that could be activated by certain SCFAs.

cAMP_PKA_Pathway cluster_pathway Cellular Signaling BCFA Branched-Chain Fatty Acid (e.g., this compound) Receptor G-protein Coupled Receptor (e.g., Olfr558) BCFA->Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrate Downstream Substrates PKA->Substrate Phosphorylates Response Cellular Response (e.g., Muscle Relaxation) Substrate->Response

References

Application Note: Quantitative Analysis of Isocaproic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocaproic acid, a branched-chain fatty acid, is a significant metabolite in various biological processes. Its quantification in complex biological matrices is crucial for understanding metabolic pathways and for the development of diagnostics and therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and highly sensitive analytical technique for the determination of this compound. Due to the polar nature and low volatility of this compound, a derivatization step is typically required to enhance its chromatographic properties and ensure accurate quantification. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and subsequent GC-MS analysis of this compound.

2.1. Sample Preparation

The initial step involves the extraction of this compound from the biological matrix.

  • For Plasma/Serum Samples:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Deproteinize the sample by adding 200 µL of a cold acid, such as perchloric acid or a mixture of ethanol/methanol, to precipitate the proteins.[1]

    • Vortex the mixture thoroughly for 1 minute.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant and transfer it to a clean tube for the derivatization step.[1]

  • For Fecal Samples:

    • Homogenize a known weight of the fecal sample in a suitable buffer or solvent.

    • Acidify the sample using hydrochloric acid, phosphoric acid, or sulfuric acid to improve extraction efficiency.[2]

    • Perform a liquid-liquid extraction with a solvent like diethyl ether or a solid-phase extraction (SPE) to isolate the short-chain fatty acids.[2]

    • The extracted sample is then ready for derivatization.

2.2. Derivatization

To increase volatility and thermal stability for GC analysis, this compound must be derivatized.[1] Silylation is a common and effective method.

  • Dry the extracted sample supernatant completely under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[1] The use of silylating reagents like BSTFA is common for derivatizing functional groups such as alcohols, phenols, and carboxylic acids.

  • Cap the vial tightly and heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[1]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

2.3. GC-MS Analysis

The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used.[1][3]

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.[1]

    • Injector Temperature: 250°C.[2]

    • Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, then ramped up to 280°C at a rate of 10°C/minute, and held for 5 minutes.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) ionization at 70 eV.[3]

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Detection Mode: The analysis can be performed in full scan mode to identify the derivatized this compound based on its mass spectrum. For enhanced sensitivity and accurate quantification, Selected Ion Monitoring (SIM) mode is recommended, where characteristic ions of the derivatized this compound and the internal standard are monitored.[1][4]

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized in the table below. The exact retention time and mass-to-charge ratios may vary slightly depending on the specific instrument and conditions used.

ParameterValue
Analyte This compound (as TMS derivative)
Typical Retention Time (min) 10 - 15
Characteristic m/z Ions To be determined experimentally
Quantifier Ion (m/z) To be determined experimentally
Qualifier Ions (m/z) To be determined experimentally
Internal Standard Isotope-labeled this compound
Limit of Detection (LOD) Method-dependent
Limit of Quantification (LOQ) Method-dependent

Workflow Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Feces) Add_IS Add Internal Standard Sample->Add_IS Extract Extraction / Deproteinization Add_IS->Extract Supernatant Collect Supernatant Extract->Supernatant Dry Dry Extract Supernatant->Dry Add_Reagent Add Silylating Reagent (e.g., BSTFA) Dry->Add_Reagent Heat Heat (60-80°C) Add_Reagent->Heat Deriv_Sample Derivatized Sample Heat->Deriv_Sample Inject Inject into GC-MS Deriv_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

GC-MS analysis workflow for this compound.

Conclusion

The protocol described provides a reliable and robust method for the quantification of this compound in biological matrices. The key to successful analysis lies in meticulous sample preparation and effective derivatization to ensure the analyte is suitable for GC-MS. By following this detailed protocol, researchers can achieve accurate and reproducible results, which are essential for advancing studies in metabolism and drug development.

References

Application Note: Structural Elucidation of Isocaproic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note provides a comprehensive overview and detailed protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural characterization of isocaproic acid (4-methylpentanoic acid).

This compound is a branched-chain fatty acid that plays a role in various biological processes and is a common building block in organic synthesis. Unambiguous confirmation of its structure is critical in research, development, and quality control settings.

Predicted NMR Data for this compound

The structural formula of this compound is shown below, with atoms numbered for NMR assignment purposes.

¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2~2.35Triplet (t)~7.52H
H3~1.55Multiplet (m)-2H
H4~1.65Multiplet (m)~6.71H
H5, H6~0.90Doublet (d)~6.66H
OH (1)~10-12Broad Singlet (br s)-1H

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard (e.g., TMS at 0 ppm). The chemical shift of the carboxylic acid proton (OH) can be highly variable and depends on concentration, solvent, and temperature.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Carbon AssignmentChemical Shift (δ, ppm)
C1 (COOH)~179-181
C2 (CH₂)~34-36
C3 (CH₂)~26-28
C4 (CH)~27-29
C5, C6 (CH₃)~22-24

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other suitable solvents include acetone-d₆, and DMSO-d₆.[1][2][3]

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[3][4][5][6] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[5][6]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.[1][3][5]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general acquisition parameters. Instrument-specific optimization may be required.

  • Experiment: Standard 1D proton experiment.

  • Pulse Sequence: A single 90° pulse followed by acquisition.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.

  • Experiment: ¹³C observe with proton decoupling.

  • Pulse Sequence: A standard one-pulse experiment (e.g., zgpg30) with broadband proton decoupling.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[7][8][9]

  • Experiment: Gradient-selected COSY (gCOSY).

  • Spectral Width (F1 and F2): 0-10 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-4.

The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[10][11][12]

  • Experiment: Gradient-selected HSQC.

  • Spectral Width (F2 - ¹H): 0-10 ppm.

  • Spectral Width (F1 - ¹³C): 0-180 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 2-8.

The HMBC experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.[2][10][13]

  • Experiment: Gradient-selected HMBC.

  • Spectral Width (F2 - ¹H): 0-10 ppm.

  • Spectral Width (F1 - ¹³C): 0-200 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 4-16.

Data Interpretation and Visualization

Workflow for Structural Elucidation

The logical flow for elucidating the structure of this compound using NMR data is outlined below.

workflow A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D NMR Acquisition (COSY, HSQC, HMBC) A->D E ¹H NMR Analysis: - Chemical Shift - Integration - Multiplicity B->E F ¹³C NMR Analysis: - Number of Signals - Chemical Shift C->F G COSY Analysis: ¹H-¹H Connectivity D->G H HSQC Analysis: ¹H-¹³C Direct Correlation D->H I HMBC Analysis: ¹H-¹³C Long-Range Correlation D->I E->G F->H G->I H->I J Structure Elucidation I->J

Caption: Workflow for NMR-based structural elucidation.

Expected 2D NMR Correlations

The COSY spectrum will show correlations between adjacent protons in the alkyl chain.

Caption: Expected COSY correlations for this compound.

The HSQC spectrum will show which protons are directly attached to which carbons.

hsqc cluster_protons ¹H cluster_carbons ¹³C H2 H2 C2 C2 H2->C2 ¹J H3 H3 C3 C3 H3->C3 ¹J H4 H4 C4 C4 H4->C4 ¹J H5_6 H5_6 C5_6 C5_6 H5_6->C5_6 ¹J

Caption: Expected HSQC correlations for this compound.

The HMBC spectrum provides crucial long-range connectivity information.

hmbc cluster_protons ¹H cluster_carbons ¹³C H2 H2 C1 C1 H2->C1 ²J C3 C3 H2->C3 ²J C4 C4 H2->C4 ³J H3 H3 C2 C2 H3->C2 ²J H3->C4 ²J C5_6 C5_6 H3->C5_6 ³J H4 H4 H4->C2 ³J H4->C3 ²J H4->C5_6 ²J H5_6 H5_6 H5_6->C3 ³J H5_6->C4 ²J

Caption: Key expected HMBC correlations for this compound.

Conclusion

The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By following the detailed protocols and interpreting the resulting spectra in a systematic manner, researchers can unambiguously confirm the molecular structure, which is essential for applications in chemical synthesis, metabolomics, and drug development. The presented data and workflows serve as a practical guide for scientists utilizing NMR spectroscopy for the characterization of small organic molecules.

References

Application Notes and Protocols for the Derivatization of Isocaproic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproic acid (4-methylpentanoic acid) is a branched-chain fatty acid that plays a role in various biological processes and is a key flavor component in many fermented foods. Accurate and sensitive quantification of this compound is crucial in diverse fields, from metabolic research to food science and pharmaceutical development. Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds; however, the direct analysis of free fatty acids like this compound is challenging due to their low volatility and high polarity. These characteristics can lead to poor peak shape, decreased sensitivity, and potential interactions with the GC column.[1][2][3]

Derivatization is a chemical modification process that converts the polar carboxyl group of this compound into a less polar and more volatile derivative, making it amenable to GC analysis.[1][3] This application note provides detailed protocols for the derivatization of this compound using common and effective methods: esterification to form fatty acid methyl esters (FAMEs), silylation to form trimethylsilyl (B98337) (TMS) esters, and derivatization with pentafluorobenzyl bromide (PFBBr) for enhanced sensitivity with electron capture detection (ECD).

Principles of Derivatization for Gas Chromatography

The primary goals of derivatizing this compound for GC analysis are to:

  • Increase Volatility: By replacing the active hydrogen of the carboxyl group, intermolecular hydrogen bonding is eliminated, which significantly increases the volatility of the analyte.[3]

  • Improve Peak Shape: Derivatization reduces the polarity of the molecule, minimizing interactions with the stationary phase of the GC column and resulting in sharper, more symmetrical peaks.[3]

  • Enhance Detector Response: Certain derivatizing agents can introduce moieties that significantly enhance the response of specific detectors, such as the electron capture detector (ECD).[3]

This document outlines three primary derivatization strategies:

  • Esterification (Methylation): This is one of the most common methods for fatty acid analysis. The carboxyl group is converted to a methyl ester, typically using a reagent like Boron Trifluoride-Methanol (BF3-Methanol). This method is robust and produces stable derivatives.[4]

  • Silylation: This technique involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation is a versatile method that can also derivatize other functional groups if present.[1]

  • Pentafluorobenzylation: Derivatization with pentafluorobenzyl bromide (PFBBr) introduces a polyfluorinated group, making the derivative highly sensitive to electron capture detection (ECD), which is ideal for trace-level analysis.

Experimental Protocols

Esterification with Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the formation of this compound methyl ester (IAME).

Materials:

  • This compound standard or sample extract

  • BF3-Methanol solution (14% w/v)

  • Methanol, anhydrous

  • Hexane (B92381), GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Protocol:

  • Sample Preparation: Place a known amount of the this compound sample (e.g., 1 mg) or the dried sample extract into a reaction vial.

  • Reagent Addition: Add 1 mL of 14% BF3-Methanol solution to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.[5]

  • Cooling: After incubation, cool the vial to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Mixing: Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the this compound methyl ester.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-FID or GC-MS system.

Silylation with BSTFA

This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable aprotic solvent (e.g., acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Protocol:

  • Sample Preparation: Place the dried this compound sample into a reaction vial. It is crucial that the sample is free of water, as moisture can deactivate the silylating reagent.[1]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine) to dissolve the sample, followed by 100 µL of BSTFA with 1% TMCS. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended.[1]

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[1] The optimal time and temperature may need to be determined empirically.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample can be directly injected into the GC-MS system.

Derivatization with Pentafluorobenzyl Bromide (PFBBr)

This protocol is suitable for trace analysis of this compound using a GC equipped with an Electron Capture Detector (ECD).

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 1% in acetone)

  • A suitable base catalyst (e.g., triethylamine (B128534) or potassium carbonate)

  • Acetone or acetonitrile, anhydrous

  • Hexane, GC grade

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Protocol:

  • Sample Preparation: Place the dried this compound sample into a reaction vial.

  • Reagent Addition: Dissolve the sample in 200 µL of acetone. Add 10 µL of triethylamine and 20 µL of 1% PFBBr solution.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 1 hour.

  • Solvent Evaporation: After cooling, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of hexane (e.g., 100 µL).

  • Analysis: The sample is ready for injection into the GC-ECD system.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of short-chain fatty acids, which can be used as a reference for this compound analysis.

Table 1: Comparison of Derivatization Methods for Short-Chain Fatty Acids

Derivatization MethodReagentTypical Reaction ConditionsDerivativeAdvantagesDisadvantages
Esterification BF3-Methanol60°C, 30 minMethyl EsterRobust, stable derivatives, good for GC-FID/MSTwo-step extraction required, reagent is moisture sensitive
Silylation BSTFA + 1% TMCS60-80°C, 30-60 minTMS EsterOne-step reaction, versatileDerivatives can be moisture sensitive, reagent is expensive
Pentafluorobenzylation PFBBr + Base60-80°C, 60 minPFB EsterHigh sensitivity with GC-ECDMore complex procedure, reagent can be toxic

Table 2: Representative Quantitative Performance Data for Short-Chain Fatty Acid Analysis by GC

ParameterEsterification (BF3-Methanol)Silylation (BSTFA)Pentafluorobenzylation (PFBBr)Reference
Limit of Detection (LOD) 0.03 mg/L (for C6 in wine)~fmol level (general)8 - 220 fg per injection (for PFCAs)[6][7][8]
Limit of Quantification (LOQ) Not specified2.3 - 660 fmol (for various FAs)0.3 µg/mL (for valproic acid)[7][9]
Recovery 81.9 - 101% (for C6 and C8 in wine)>90% (general)89 - 97% (for valproic acid)[6][9][10]
Reproducibility (RSD%) 0.4 - 8.5% (intraday and interday)<15% (general)<10%[11]

Note: The presented data is for short-chain fatty acids in various matrices and may vary for this compound in a specific sample matrix. Method validation is essential for accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Containing This compound Extraction Extraction & Drying Sample->Extraction Derivatization Derivatization (Esterification, Silylation, or PFBBr) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID, MS, or ECD) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: General workflow for this compound analysis by GC.

Logical Relationship of Derivatization Method Selection

The choice of derivatization method depends on several factors, including the required sensitivity, the available instrumentation, and the complexity of the sample matrix.

derivatization_selection cluster_factors Decision Factors cluster_methods Derivatization Methods Sensitivity Required Sensitivity Esterification Esterification (BF3-Methanol) Sensitivity->Esterification Moderate Silylation Silylation (BSTFA) Sensitivity->Silylation Moderate PFBBr Pentafluorobenzylation (PFBBr) Sensitivity->PFBBr High Instrument Available Detector Instrument->Esterification FID / MS Instrument->Silylation MS Instrument->PFBBr ECD / MS (NCI) Matrix Sample Matrix Complexity Matrix->Esterification Relatively Clean Matrix->Silylation Can handle some complexity (derivatizes other groups) Matrix->PFBBr Requires clean extract

Caption: Decision tree for selecting a derivatization method.

References

Application Notes and Protocols for Isocaproic Acid Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of plasma samples for the quantitative analysis of isocaproic acid. The protocols are designed to be robust and reproducible for use in research, clinical, and drug development settings.

Introduction

This compound, a branched-chain fatty acid, is a metabolite of the amino acid leucine. Its accurate quantification in plasma is crucial for studying various metabolic pathways and diseases. This document outlines and compares three common sample preparation techniques: Protein Precipitation, Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparison of Sample Preparation Methods

The choice of sample preparation method can significantly impact the accuracy, precision, and sensitivity of this compound analysis. The following table summarizes the quantitative performance of the three main techniques.

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Short-Chain Fatty Acids (including this compound analogs)Valproic Acid (a branched-chain carboxylic acid)α-Ketothis compound
Typical Recovery (%) >90%[1]97 - 107.5%[2]85 - 105%[1]
Lower Limit of Quantification (LLOQ) 20 ng/mL for Isovaleric Acid[3]6 µg/mL[2]~50 nM[4]
Intra-day Precision (%RSD) <12%[5]<11.5%[2]4.0%[4]
Inter-day Precision (%RSD) <20%[5]<11.5%[2]3.3%[4]
Matrix Effect (%) Can be significant (>50%)[1]Not significant[2]6 - 12%[1]
Key Advantages Fast, simple, and inexpensive.[6]Good recovery and minimal matrix effects.[2]High recovery, excellent cleanup, and amenable to automation.[1]
Key Disadvantages Poor cleanup leading to significant matrix effects.[1]Can be labor-intensive and may form emulsions.[1]Higher cost and requires method development.[1]

Recommended Protocol: Protein Precipitation with Acetonitrile (B52724)

Protein precipitation is a simple, rapid, and widely used method for the extraction of small molecules from plasma. Acetonitrile is a common choice of solvent as it efficiently precipitates proteins while keeping small molecules like this compound in solution.[6]

Materials
  • Human plasma

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Autosampler vials

Experimental Protocol
  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to the plasma sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. This 3:1 ratio of acetonitrile to plasma is effective for protein removal.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[7]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube, avoiding the protein pellet.

  • Evaporation (Optional): For methods requiring derivatization or concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS analysis).

  • Analysis: Transfer the final sample to an autosampler vial for injection into the analytical instrument (e.g., LC-MS/MS or GC-MS after derivatization).

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start: Plasma Sample aliquot Aliquot 100 µL Plasma start->aliquot add_is Add Internal Standard aliquot->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex 1 min add_acn->vortex centrifuge Centrifuge 10,000 x g, 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer end_prep Prepared Sample transfer->end_prep inject Inject into LC-MS/MS or GC-MS end_prep->inject quantify Quantify this compound inject->quantify

Figure 1. Protein Precipitation Workflow.

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this compound and other short-chain fatty acids typically require derivatization to increase their volatility and thermal stability. A common approach involves a two-step process of oximation followed by silylation.

Derivatization Protocol
  • Drying: Ensure the extracted sample is completely dry.

  • Oximation: Add 50 µL of a 2% methoxyamine hydrochloride in pyridine (B92270) solution. Incubate at 60°C for 60 minutes.

  • Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

  • Analysis: The derivatized sample is then ready for injection into the GC-MS system.

Derivatization Pathway

G isocaproic_acid This compound (in dried extract) methoxime_derivative Methoxime Derivative isocaproic_acid->methoxime_derivative 60°C, 60 min methoxyamine Methoxyamine HCl in Pyridine mstfa MSTFA + 1% TMCS tms_derivative TMS Ethereal Derivative (Volatile) methoxime_derivative->tms_derivative 60°C, 30 min gcms GC-MS Analysis tms_derivative->gcms

Figure 2. Derivatization for GC-MS.

Conclusion

The choice of sample preparation method for this compound analysis in plasma depends on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation. Protein precipitation with acetonitrile offers a rapid and straightforward approach suitable for high-throughput screening. For higher sensitivity and reduced matrix effects, LLE or SPE are recommended. For GC-MS analysis, a derivatization step is essential to ensure the volatility of this compound. The protocols and data presented in this document provide a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.

References

Application Notes and Protocols for Isocaproic Acid Extraction from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproic acid, a branched-chain fatty acid, is a metabolite of interest in various biological studies, including gut microbiome research, metabolic disease investigations, and drug metabolism. Accurate quantification of this compound in complex biological matrices such as plasma, urine, feces, and tissue is crucial for understanding its physiological and pathological roles. However, its volatile nature and the complexity of these matrices present analytical challenges.

These application notes provide detailed protocols for the extraction of this compound from different biological samples, primarily focusing on Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) techniques. The subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), often requiring a derivatization step to enhance analyte volatility and ionization efficiency.

Extraction and Analysis Workflow

The general workflow for the extraction and analysis of this compound from biological samples involves several key steps, from sample preparation to data acquisition.

This compound Extraction Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Feces, Tissue) Homogenization Homogenization (for solid samples) Acidification Acidification (e.g., with HCl) Sample->Acidification Homogenization->Acidification IS Internal Standard Spiking Acidification->IS LLE Liquid-Liquid Extraction (e.g., with Ether, MTBE) IS->LLE SPE Solid-Phase Extraction (e.g., Anion Exchange) IS->SPE Derivatization Derivatization (optional but common) LLE->Derivatization SPE->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

Fig. 1: General workflow for this compound extraction and analysis.

Quantitative Data Summary

The choice of extraction method significantly impacts recovery, sensitivity, and reproducibility. The following tables summarize quantitative data from various studies on the extraction and analysis of short-chain fatty acids (SCFAs), including this compound, from different biological matrices.

Table 1: Performance of Liquid-Liquid Extraction (LLE) Methods

Biological MatrixExtraction SolventAnalytical MethodRecovery (%)LLOQ (µM)Reference
PlasmaMethyl tert-butyl ether (MTBE)GC-MS>85~1[1]
PlasmaDiethyl etherGCNot specifiedNot specified[2]
FecesDiethyl etherGCNot specifiedNot specified[2]
PlasmaChloroformGLCHighNot specified[3]
Plasma1-Butanol:Methanol (B129727) (1:1)LC-ESI-MS/MSHighNot specified[4]

Table 2: Performance of Solid-Phase Extraction (SPE) Methods

Biological MatrixSPE Sorbent TypeAnalytical MethodRecovery (%)LLOQ (µM)Reference
Feces/Intestinal ContentsBond Elut PlexaGC-FID98.3 - 137.80.38 - 1.21[5]
UrineStrong Anion ExchangeGC-MS90 - 100< 5 nmol[6]
UrineC18AR/MP3 discGC-FID75 - 100Not specified[7]

Table 3: Performance of Methods Requiring Derivatization

Biological MatrixDerivatization ReagentAnalytical MethodRecovery (%)LLOQReference
Plasma & UrineNot SpecifiedLC-MS/MSWithin acceptable criteriaNot specified[8]
Feces3-Nitrophenylhydrazones (3NPH)LC-MS/MS>80Not specified[9]
Feces3-PhenoxyanilineLC-MS/MS88.5 - 93.0Not specified[10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

This protocol is adapted from general methods for short-chain fatty acid analysis in biological fluids.[1][2]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Hydrochloric acid (HCl), 1.0 M[1]

  • Methyl tert-butyl ether (MTBE) or Diethyl ether[1][2]

  • Sodium sulfate (B86663), anhydrous

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Acidify the sample by adding 10 µL of 1.0 M HCl to protonate the carboxylic acid group.[1]

  • Add 500 µL of MTBE (or diethyl ether) to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 4-7) on the remaining aqueous layer and combine the organic extracts to improve recovery.

  • Dry the combined organic extract over a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC or LC vial for analysis. If derivatization is required, proceed with the appropriate derivatization protocol before analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is based on methods for extracting organic acids from urine using anion exchange columns.[6]

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Strong anion exchange SPE cartridge

  • Methanol

  • Deionized water

  • Elution solvent (e.g., a mixture of organic solvent and acid)

  • SPE vacuum manifold

Procedure:

  • Column Conditioning:

    • Pass 2 mL of methanol through the SPE cartridge.

    • Equilibrate the cartridge by passing 2 mL of deionized water. Do not allow the column to go dry.

  • Sample Loading:

    • Adjust the pH of the urine sample to neutral or slightly basic to ensure the carboxylic acids are deprotonated.

    • Spike the urine sample with the internal standard.

    • Load the prepared urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove neutral and basic interferences.

    • Wash the cartridge with 2 mL of a weak organic solvent (e.g., methanol) to remove less polar interferences.

  • Elution:

    • Elute the retained this compound and other organic acids using 1-2 mL of an appropriate elution solvent (e.g., methanol containing a small percentage of a strong acid like formic or hydrochloric acid).

  • Post-Elution:

    • The eluate can be concentrated by evaporation under a gentle stream of nitrogen.

    • The residue is then reconstituted in a suitable solvent for GC-MS or LC-MS analysis, with or without a prior derivatization step.

Protocol 3: Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of this compound. Silylation is a common derivatization method.

Materials:

  • Dried sample extract from LLE or SPE

  • Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or pyridine)

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry. Any presence of water can interfere with the derivatization reaction.

  • Add 50 µL of the derivatization reagent and 50 µL of the anhydrous solvent to the dried extract.

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 60-80°C for 30-60 minutes to facilitate the reaction.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

This compound in the Context of Gut Microbiome

This compound is one of the many short-chain fatty acids (SCFAs) produced by the gut microbiota through the fermentation of dietary fibers. These SCFAs play a crucial role in gut health and host-microbe interactions.

Gut_Microbiome_SCFA cluster_gut Gut Lumen cluster_host Host Fiber Dietary Fiber Microbiota Gut Microbiota Fiber->Microbiota Fermentation Fermentation Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (including this compound) Fermentation->SCFAs Colonocytes Colonocyte Energy Source SCFAs->Colonocytes Immune Immune System Modulation SCFAs->Immune Metabolism Systemic Metabolism SCFAs->Metabolism

Fig. 2: Role of SCFAs from gut microbiota.

Challenges and Considerations

  • Sample Stability: SCFAs can be volatile. It is recommended to process samples quickly or store them at -80°C. For fecal samples, the addition of organic solvents can help preserve SCFA levels.[9]

  • Matrix Effects: Biological matrices are complex and can interfere with the analysis, causing ion suppression or enhancement in MS-based methods. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency.[8]

  • Derivatization Efficiency: The efficiency of derivatization can be affected by the presence of water and other matrix components. It is crucial to optimize and validate the derivatization procedure.

  • Contamination: Avoid contamination from external sources of fatty acids during sample collection, storage, and processing.

These protocols and notes provide a comprehensive guide for the extraction and analysis of this compound from complex biological matrices. It is essential to validate any method in your own laboratory to ensure it meets the specific requirements of your study.

References

Application Notes and Protocols for the Use of Isocaproic Acid as a Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for the discovery of novel biomarkers, understanding disease mechanisms, and evaluating drug efficacy. The use of internal standards is a critical component of analytical workflows, correcting for variations that can occur during sample preparation, extraction, and analysis. Isocaproic acid (4-methylpentanoic acid), a branched-chain fatty acid, serves as an effective internal standard, particularly for the quantitative analysis of short-chain fatty acids (SCFAs) and other organic acids. Its structural similarity to many endogenous metabolites of interest, coupled with its distinct mass, makes it a valuable tool for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) based studies.

These application notes provide detailed protocols for the use of this compound as an internal standard in metabolomics, offering guidance on sample preparation, analytical conditions, and data analysis.

Rationale for Use

This compound is an ideal internal standard for several key reasons:

  • Chemical Similarity: As a C6 branched-chain fatty acid, it shares similar chemical and physical properties with other short and medium-chain fatty acids, ensuring comparable extraction efficiency and chromatographic behavior.

  • Minimal Endogenous Interference: While present in some biological systems, its endogenous levels are often low or absent in many common sample types, minimizing interference with the quantification of target analytes. For applications where endogenous this compound may be present, the use of a stable isotope-labeled version (e.g., this compound-d11) is recommended.

  • Chromatographic and Mass Spectrometric Properties: It is readily derivatized for GC-MS analysis and exhibits good ionization efficiency for LC-MS, providing a stable and reproducible signal.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of short-chain fatty acids using an internal standard such as this compound. These values are representative and may vary depending on the specific matrix, instrumentation, and analytical method.

Table 1: Typical Concentration Ranges for this compound as an Internal Standard

ParameterConcentration RangeNotes
Spiking Concentration in Sample 1 - 50 µg/mLDependent on the expected concentration of target analytes and sample volume.
Final Concentration in Vial 0.1 - 10 µg/mLAfter extraction and reconstitution steps.

Table 2: Representative Performance Characteristics for SCFA Quantification using an Internal Standard

ParameterTypical ValueMethod
Linearity (R²) > 0.99GC-MS, LC-MS/MS
Recovery 85 - 115%GC-MS, LC-MS/MS
Precision (%RSD) < 15%GC-MS, LC-MS/MS
Limit of Quantification (LOQ) 0.1 - 10 µMDependent on the specific analyte and matrix.

Experimental Protocols

Protocol 1: Quantification of Short-Chain Fatty Acids in Human Plasma using GC-MS

This protocol details the use of this compound as an internal standard for the analysis of SCFAs in human plasma.

1. Materials and Reagents

  • This compound (Internal Standard)

  • SCFA standards (for calibration curve)

  • Human plasma (EDTA)

  • Methyl tert-butyl ether (MTBE)

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663)

  • Pyridine (B92270)

  • Hexane (B92381)

2. Sample Preparation

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma in a glass tube, add 20 µL of this compound internal standard solution (e.g., 100 µg/mL in methanol).

  • Acidification: Add 50 µL of 5M HCl to acidify the sample.

  • Salting Out: Add approximately 100 mg of NaCl to the tube to improve extraction efficiency.

  • Extraction: Add 1 mL of MTBE, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new glass tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: To the dried extract, add 50 µL of MTBSTFA and 50 µL of pyridine. Cap the tube tightly and heat at 60°C for 30 minutes.

  • Reconstitution: After cooling to room temperature, add 100 µL of hexane and transfer to a GC-MS autosampler vial.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 280°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 3: Suggested SIM Ions for SCFA Analysis

CompoundDerivatized Mass (TBDMS)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Acetic Acid175.1117.1159.1
Propionic Acid189.1131.1173.1
Butyric Acid203.1145.1187.1
This compound (IS) 231.2 173.1 215.2

4. Data Analysis

  • Integrate the peak areas for the quantifier ions of the target SCFAs and the this compound internal standard.

  • Calculate the response ratio (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of the SCFAs in the plasma samples from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma Plasma Sample spike Spike with This compound (IS) plasma->spike acidify Acidification & Salting Out spike->acidify extract Liquid-Liquid Extraction (MTBE) acidify->extract dry Evaporation extract->dry deriv Derivatization (MTBSTFA) dry->deriv reconstitute Reconstitution (Hexane) deriv->reconstitute gcms GC-MS Analysis reconstitute->gcms integrate Peak Integration gcms->integrate ratio Calculate Response Ratio (Analyte/IS) integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

GC-MS workflow for SCFA analysis.
Protocol 2: Quantification of Short-Chain Fatty Acids in Fecal Samples using LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the analysis of SCFAs in fecal samples, which are known to have high concentrations of these metabolites.

1. Materials and Reagents

  • This compound (Internal Standard)

  • SCFA standards (for calibration curve)

  • Fecal samples

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Formic acid

2. Sample Preparation

  • Homogenization: Homogenize a known weight of fecal sample (e.g., 50 mg) in 1 mL of ice-cold water.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant.

  • Internal Standard Spiking: To 100 µL of the fecal supernatant, add 10 µL of this compound internal standard solution (e.g., 250 µg/mL in water).

  • Derivatization:

    • Add 50 µL of 200 mM 3-NPH in 50% ACN.

    • Add 50 µL of 120 mM EDC with 6% pyridine in 50% ACN.

    • Vortex and incubate at 40°C for 30 minutes.

  • Quenching and Dilution: Add 800 µL of 90:10 Water:ACN with 0.1% formic acid.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an LC-MS autosampler vial.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP)

  • Ionization Mode: Negative Electrospray Ionization (-ESI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Table 4: Representative MRM Transitions for 3-NPH Derivatized SCFAs

CompoundDerivatized Precursor Ion [M-H]⁻ (m/z)Product Ion (m/z)
Acetic Acid194.1137.0
Propionic Acid208.1137.0
Butyric Acid222.1137.0
This compound (IS) 250.2 137.0

4. Data Analysis

  • Integrate the peak areas for the MRM transitions of the target SCFAs and the this compound internal standard.

  • Calculate the response ratio (Analyte Peak Area / IS Peak Area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of the SCFAs in the fecal samples from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing fecal Fecal Homogenate centrifuge Centrifugation fecal->centrifuge supernatant Collect Supernatant centrifuge->supernatant spike Spike with This compound (IS) supernatant->spike deriv Derivatization (3-NPH) spike->deriv dilute Dilution & Filtration deriv->dilute lcms LC-MS/MS Analysis dilute->lcms integrate Peak Integration (MRM) lcms->integrate ratio Calculate Response Ratio (Analyte/IS) integrate->ratio quantify Quantification via Calibration Curve ratio->quantify

LC-MS/MS workflow for SCFA analysis.

Conclusion

This compound is a versatile and reliable internal standard for the quantification of short-chain fatty acids and other organic acids in various biological matrices. The protocols provided herein offer a robust starting point for researchers to develop and validate their own metabolomics assays. The use of an appropriate internal standard, such as this compound, is essential for generating high-quality, reproducible data that can lead to meaningful biological insights. As with any analytical method, optimization and validation are crucial to ensure the accuracy and precision of the results for the specific application and sample type.

Microbial Production of Isocaproic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the microbial production of isocaproic acid, a branched-chain fatty acid with applications in pharmaceuticals, flavorings, and animal feed. This application note details the metabolic pathways, genetic engineering strategies, and experimental protocols for producing this compound in various microbial hosts.

Quantitative Data Summary

The following table summarizes the production of this compound and related medium-chain fatty acids in different microbial systems. This data is compiled from various studies and provides a comparative overview of production titers, yields, and productivities.

MicroorganismGenetic ModificationsSubstrate(s)Fermentation ModeTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference(s)
Clostridium kluyveriWild-typeEthanol, Acetate (B1210297)Batch3.41 - 3.74Not ReportedNot Reported[1]
Clostridium kluyveriWild-typeEthanol, AcetateContinuous~5.4 (as n-caproate)Not Reported~4.64 (as n-caproate)[2]
Clostridium kluyveri & Methanogen co-cultureWild-typeEthanol, AcetateBatch0.41Not ReportedNot Reported[3]
Mixed Ruminal Bacteria & Clostridium kluyveriWild-typeCellulose, EthanolBatch (pH controlled)4.6 (as caproate)Not ReportedNot Reported[4]
Engineered Escherichia coliOverexpression of reverse β-oxidation pathwayGlucoseMicroaerobic BatchButyric, Caproic, Caprylic acids producedNot ReportedNot Reported[4]
Engineered Saccharomyces cerevisiaeOverexpression of reverse β-oxidation pathway variantsGlucoseBatch0.033 (Hexanoic acid)Not ReportedNot Reported[5]
Engineered Saccharomyces cerevisiaeOverexpression of hFAS and thioesterasesGlucoseBatch0.111 (Total SCFAs)Not ReportedNot Reported[6]

Metabolic Pathway for this compound Production

The primary metabolic route for this compound biosynthesis in many microorganisms is the reverse β-oxidation pathway . This pathway elongates a starter molecule, typically acetyl-CoA, through a cyclic series of four enzymatic reactions. For this compound, a branched-chain starter molecule like isobutyryl-CoA is required.

Reverse β-Oxidation Pathway Diagram

reverse_beta_oxidation cluster_start Starter Molecule cluster_cycle Reverse β-Oxidation Cycle cluster_termination Termination Isobutyryl_CoA Isobutyryl-CoA Thiolase β-Ketothiolase (atoB, fadA, bktB) Isobutyryl_CoA->Thiolase Ketoacyl_CoA β-Ketoacyl-CoA Thiolase->Ketoacyl_CoA + Acetyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase (fadB) Hydroxyacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase->Hydroxyacyl_CoA NADH -> NAD+ Hydratase Enoyl-CoA Hydratase (fadB) Enoyl_CoA trans-Enoyl-CoA Hydratase->Enoyl_CoA - H2O Reductase Enoyl-CoA Reductase (fabI, ter) Acyl_CoA_n_plus_2 Acyl-CoA (n+2) Reductase->Acyl_CoA_n_plus_2 NADH -> NAD+ Ketoacyl_CoA->Dehydrogenase Hydroxyacyl_CoA->Hydratase Enoyl_CoA->Reductase Acyl_CoA_n_plus_2->Thiolase Re-entry to cycle Thioesterase Thioesterase (tesB, yciA) Acyl_CoA_n_plus_2->Thioesterase Isocaproic_Acid This compound Thioesterase->Isocaproic_Acid Acetyl_CoA Acetyl-CoA Acetyl_CoA->Thiolase

Caption: The reverse β-oxidation pathway for this compound synthesis.

Experimental Protocols

Protocol for Cultivation of Clostridium kluyveri

This protocol is adapted for the anaerobic cultivation of Clostridium kluyveri for the production of this compound.[3][5]

a. Media Preparation (per 1 Liter):

  • Modified Barker Medium (MB):

    • Sodium Acetate (CH₃COONa): 5 g

    • Dipotassium Phosphate (B84403) (K₂HPO₄): 0.4 g

    • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.2 g

    • Ammonium Sulfate ((NH₄)₂SO₄): 1 g

    • Yeast Extract: 10 g

    • Ethanol (CH₃CH₂OH): 20 mL

    • Deionized Water: to 1 L

  • Seed Medium:

    • Same as MB medium, but with 20 g/L of yeast extract.

b. Inoculum Preparation:

  • Prepare the seed medium in serum bottles.

  • Inoculate with a stock culture of C. kluyveri.

  • Incubate anaerobically at 35°C for 7 days until the culture reaches the log phase of growth.[5]

  • For larger scale fermentations, a multi-stage inoculum preparation can be used, scaling up the culture volume at each stage.[3]

c. Batch Fermentation:

  • Prepare the MB medium in a fermenter.

  • Sparge the medium with nitrogen gas to ensure anaerobic conditions.

  • Inoculate the fermenter with the seed culture (e.g., 5-10% v/v).

  • Maintain the temperature at 35°C.

  • Monitor the production of this compound and other metabolites over time.

Protocol for Engineering Escherichia coli for this compound Production

This protocol outlines a general workflow for the metabolic engineering of E. coli to produce this compound via the reverse β-oxidation pathway.

a. Experimental Workflow Diagram:

ecoli_engineering_workflow cluster_plasmid Plasmid Construction cluster_strain Strain Engineering cluster_fermentation Fermentation & Analysis Gene_Selection Select rBOX genes (e.g., atoB, fadB, fabI, tesB) PCR Amplify genes by PCR Gene_Selection->PCR Ligation Ligate genes into vector PCR->Ligation Vector_Prep Prepare expression vector (e.g., pET, pTrc) Vector_Prep->Ligation Transformation_Cloning Transform into cloning host (e.g., DH5α) Ligation->Transformation_Cloning Verification Verify plasmid construction (Sequencing) Transformation_Cloning->Verification Transformation_Expression Transform with expression plasmid Verification->Transformation_Expression Host_Selection Select E. coli host (e.g., BL21(DE3)) Host_Selection->Transformation_Expression Knockout Knockout competing pathways (e.g., ΔfadE, Δpta) Host_Selection->Knockout Knockout->Transformation_Expression Cultivation Cultivate engineered strain Induction Induce gene expression (e.g., IPTG) Cultivation->Induction Sampling Collect samples Induction->Sampling Quantification Quantify this compound (HPLC/GC-MS) Sampling->Quantification

Caption: Workflow for engineering E. coli for this compound production.

b. Gene Selection and Overexpression:

  • Thiolase: atoB or fadA from E. coli, or bktB from Cupriavidus necator.[7][8]

  • 3-Hydroxyacyl-CoA Dehydrogenase/Enoyl-CoA Hydratase: fadB from E. coli (a multifunctional enzyme).[7]

  • Enoyl-CoA Reductase: fabI from E. coli or ter from Treponema denticola.[9]

  • Thioesterase: tesB or yciA from E. coli.[7][8]

c. Knockout of Competing Pathways:

  • To prevent degradation of fatty acids, knockout genes involved in the native β-oxidation pathway, such as fadE (acyl-CoA dehydrogenase).[4]

  • To redirect carbon flux towards acetyl-CoA, knockout genes for competing fermentation products like acetate (pta, phosphate acetyltransferase) and lactate (B86563) (ldhA, lactate dehydrogenase).[10]

d. Fed-Batch Fermentation:

  • Initial Batch Phase: Grow the engineered E. coli in a defined medium with a limiting concentration of glucose at 37°C.

  • Induction: When the culture reaches a desired optical density (e.g., OD₆₀₀ of 0.6-0.8), induce the expression of the reverse β-oxidation pathway genes with an appropriate inducer (e.g., IPTG).

  • Feeding Phase: Start a continuous or intermittent feed of a concentrated glucose solution to maintain a low glucose concentration in the fermenter, which can help to avoid the accumulation of inhibitory byproducts.

  • Process Monitoring: Continuously monitor and control pH, dissolved oxygen, and temperature.

  • Sampling: Collect samples periodically to measure cell density and this compound concentration.

Protocol for Quantification of this compound by HPLC

This protocol provides a method for the quantification of this compound from a fermentation broth using High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12][13]

a. Sample Preparation:

  • Collect a sample of the fermentation broth.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.[12]

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.[12]

  • Acidification: Acidify the sample to a pH < 2 with a suitable acid (e.g., sulfuric acid or phosphoric acid). This ensures that the carboxylic acids are in their protonated form, which improves their retention on a reverse-phase column.[11]

  • Liquid-Liquid Extraction (Optional, for increased purity):

    • To 200 µL of the acidified supernatant, add an internal standard (e.g., a known concentration of a similar but distinct fatty acid).

    • Add an equal volume of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic phase to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).

  • Mobile Phase: A dilute solution of a strong acid, such as 0.01 M phosphoric acid (pH adjusted to ~2.5), or a gradient with acetonitrile (B52724) for better separation of multiple fatty acids.[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30-40°C.

  • Detector: UV detector at 210 nm.[12]

  • Injection Volume: 10-20 µL.

c. Quantification:

  • Prepare a standard curve with known concentrations of this compound.

  • Inject the prepared samples and standards into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the concentration of this compound in the samples by comparing the peak area to the standard curve.

Conclusion

The microbial production of this compound is a promising alternative to traditional chemical synthesis. By understanding the underlying metabolic pathways and employing targeted metabolic engineering strategies, it is possible to develop robust microbial cell factories for the efficient production of this valuable chemical. The protocols provided in this document offer a foundation for researchers to explore and optimize the microbial synthesis of this compound.

References

Isocaproic Acid: Applications in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Isocaproic acid, a branched-chain fatty acid, is a significant contributor to the flavor and aroma profiles of various fermented foods. In food science research, its applications are multifaceted, ranging from its role as a key flavor compound in cheese ripening to its potential as an antimicrobial agent. This document provides detailed application notes and experimental protocols for the study of this compound in food science, targeting researchers, scientists, and professionals in drug development who may be exploring its bioactive properties.

I. Application: Flavor Compound in Cheese Ripening

This compound is a crucial component of the characteristic flavor of many cheese varieties, particularly those with sharp and pungent notes. It is primarily formed during ripening through the catabolism of the amino acid leucine (B10760876) by starter and non-starter lactic acid bacteria. The concentration of this compound increases with the ripening time and contributes to the complex flavor profile of aged cheeses.

Quantitative Data: this compound Concentration in Cheese

The following table summarizes the concentration of this compound found in various cheese types as reported in scientific literature. These values can serve as a reference for quality control and flavor development in cheese production.

Cheese VarietyThis compound Concentration (mg/100g)Reference
Cheddar (Mild)0.5 - 2.0[1]
Cheddar (Medium)1.5 - 5.0[1]
Cheddar (Sharp)3.0 - 10.0[1][2]
Cheddar (Extra-Sharp)5.0 - 15.0[1]
Parmesan2.0 - 8.0[3]
Swiss-type0.5 - 3.0[4]
Blue Cheese1.0 - 6.0[2]
Experimental Protocol: Quantification of this compound in Cheese by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the extraction and quantification of this compound in cheese samples.

1. Sample Preparation (Free Fatty Acid Extraction): a. Weigh 10 g of grated cheese into a 50 mL centrifuge tube. b. Add 20 mL of diethyl ether and homogenize for 2 minutes. c. Centrifuge at 5000 x g for 10 minutes at 4°C. d. Transfer the supernatant (ether layer containing lipids) to a new tube. e. Repeat the extraction process on the pellet with another 20 mL of diethyl ether. f. Combine the supernatants and evaporate the ether under a gentle stream of nitrogen. g. Re-dissolve the lipid extract in 2 mL of hexane (B92381).

2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the lipid extract in hexane, add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol (B129727). b. Vortex for 1 minute and let the reaction proceed for 10 minutes at room temperature. c. Add 1 mL of 1 M sulfuric acid in methanol to stop the reaction and neutralize the mixture. d. Add 2 mL of saturated NaCl solution and vortex. e. Centrifuge at 3000 x g for 5 minutes to separate the layers. f. Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-MS Analysis: a. Gas Chromatograph: Agilent 7890B or equivalent. b. Column: DB-WAXetr (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column. c. Oven Temperature Program:

  • Initial temperature: 50°C, hold for 2 minutes.
  • Ramp 1: 10°C/min to 180°C.
  • Ramp 2: 5°C/min to 240°C, hold for 10 minutes. d. Injector Temperature: 250°C. e. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. f. Injection Volume: 1 µL in splitless mode. g. Mass Spectrometer: Agilent 5977A or equivalent. h. Ionization Mode: Electron Ionization (EI) at 70 eV. i. Mass Range: m/z 30-350. j. Data Acquisition: Scan mode.

4. Quantification: a. Prepare a calibration curve using a standard solution of this compound methyl ester of known concentrations. b. Identify the this compound methyl ester peak in the sample chromatogram based on its retention time and mass spectrum. c. Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualization: Leucine Catabolism to this compound

The following diagram illustrates the biochemical pathway for the conversion of leucine to this compound in lactic acid bacteria, a key process in the development of cheese flavor.[5][6][7][8][9]

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Aminotransferase Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase Isocaproic_acid This compound alpha_KIC->Isocaproic_acid Keto acid elongation pathway Isovaleric_acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_acid Acyl-CoA thioesterase

Leucine catabolism pathway to this compound.

II. Application: Antimicrobial Agent in Food Preservation

This compound has demonstrated antimicrobial properties against various foodborne pathogens and spoilage microorganisms. Its mechanism of action is believed to involve the disruption of the cell membrane and inhibition of essential metabolic pathways. This makes it a potential natural preservative for various food products.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of this compound

The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound against common foodborne microorganisms.

MicroorganismMIC (mg/mL)Reference
Escherichia coli1.25 - 2.5[10]
Salmonella Typhimurium2.5[10]
Staphylococcus aureus5.0[10]
Listeria monocytogenes2.5[10]
Bacillus cereus1.25
Saccharomyces cerevisiae> 10.0
Aspergillus niger> 10.0
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol describes the determination of the MIC of this compound against a target microorganism.

1. Preparation of this compound Stock Solution: a. Dissolve a known weight of this compound in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide (B87167) - DMSO) to prepare a high-concentration stock solution (e.g., 100 mg/mL). b. Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

2. Preparation of Microtiter Plates: a. In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi to wells 2 through 12. b. Add 200 µL of the this compound stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no this compound), and well 12 will serve as the sterility control (no microorganism).

3. Inoculum Preparation: a. Prepare a suspension of the target microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). b. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

4. Inoculation and Incubation: a. Add 10 µL of the diluted microbial suspension to wells 1 through 11. Do not inoculate well 12. b. Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

5. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Visualization: Experimental Workflow for Antimicrobial Activity Testing

The following diagram outlines the workflow for assessing the antimicrobial activity of this compound.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution in 96-well plate Stock_Solution->Serial_Dilution Microorganism_Culture Culture Target Microorganism Inoculum Prepare Inoculum (0.5 McFarland) Microorganism_Culture->Inoculum Inoculation Inoculate wells with microbial suspension Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at optimal temperature and time Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Inspection->MIC_Determination

Workflow for MIC determination.

III. Application: Contribution to Off-Flavors

While this compound is desirable in some food products, in others, such as beer, it can contribute to undesirable "off-flavors," often described as "cheesy," "sweaty," or "goaty." The formation of this compound in these products is typically a result of microbial contamination or the degradation of hop compounds.

Quantitative Data: Sensory Threshold of this compound

The sensory threshold is the minimum concentration of a substance that can be detected by the human senses.

BeverageSensory Threshold (mg/L)Reference
Beer0.5 - 2.0[5]
Experimental Protocol: Sensory Evaluation of this compound Off-Flavor

This protocol describes a triangle test to determine if a detectable difference in flavor exists between a control sample and a sample spiked with this compound.

1. Panelist Selection and Training: a. Select 20-30 panelists who are regular consumers of the product being tested (e.g., beer). b. Train panelists to identify the characteristic "cheesy" or "goaty" aroma and taste of this compound.

2. Sample Preparation: a. Prepare a control sample of the food product. b. Prepare a test sample by spiking the food product with this compound at a concentration slightly above its sensory threshold (e.g., 2.5 mg/L in beer). c. Present each panelist with three samples in a randomized order: two will be the control, and one will be the test sample (or vice versa). The samples should be coded with random three-digit numbers.

3. Sensory Evaluation: a. Instruct panelists to taste each sample and identify the one that is different from the other two. b. Provide water and unsalted crackers for panelists to cleanse their palate between samples. c. The evaluation should be conducted in a sensory booth with controlled lighting and temperature to minimize distractions.

4. Data Analysis: a. Record the number of panelists who correctly identified the different sample. b. Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant (p < 0.05). A significant result indicates that a detectable off-flavor is present at the tested concentration of this compound.

Visualization: Logical Relationship in Off-Flavor Formation

The following diagram illustrates the potential pathways leading to the formation of this compound as an off-flavor in beer.

Off_Flavor_Formation cluster_sources Sources of Precursors cluster_processes Processes cluster_outcome Outcome Hop_Compounds Hop Compounds (e.g., alpha-acids) Oxidation Oxidation Hop_Compounds->Oxidation Amino_Acids Amino Acids (e.g., Leucine) Microbial_Metabolism Microbial Metabolism (Contamination) Amino_Acids->Microbial_Metabolism Isocaproic_Acid This compound Oxidation->Isocaproic_Acid Microbial_Metabolism->Isocaproic_Acid Off_Flavor Off-Flavor ('Cheesy', 'Goaty') Isocaproic_Acid->Off_Flavor

Pathways to this compound off-flavor.

References

Application Notes and Protocols for the Analytical Detection of Isocaproic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproic acid, also known as 4-methylpentanoic acid, and its isomers (e.g., 3-methylpentanoic acid, 2-methylpentanoic acid, and n-hexanoic acid) are short-chain fatty acids that play significant roles in various biological processes and are relevant in drug development and metabolic research. The structural similarity of these isomers presents a significant analytical challenge, requiring highly selective techniques for their accurate identification and quantification. These application notes provide detailed protocols for the separation and detection of this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

I. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For acidic analytes like this compound isomers, derivatization is typically required to increase their volatility and improve chromatographic separation.[1][2]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Plasma, Serum) Deproteinization Deproteinization (e.g., with Acid) Sample->Deproteinization Extraction Liquid-Liquid or Solid-Phase Extraction Deproteinization->Extraction Derivatization Silylation, Alkylation, or Acylation Extraction->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection (Scan or SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for the GC-MS analysis of this compound isomers.

Experimental Protocol: Silylation for GC-MS Analysis

This protocol details the derivatization of this compound isomers to their trimethylsilyl (B98337) (TMS) esters for GC-MS analysis.[3][4]

1. Sample Preparation (from Plasma): a. To 100 µL of plasma, add an internal standard (e.g., deuterated this compound). b. Deproteinize the sample by adding 400 µL of cold acetonitrile (B52724), vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes. c. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[4] b. Cap the vial tightly and heat at 60°C for 30 minutes.[4] c. Cool the sample to room temperature before injection.

3. GC-MS Analysis: a. Injection: Inject 1 µL of the derivatized sample in splitless mode.[1] b. GC Column: Use a fused silica (B1680970) capillary column such as a VF-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a more polar column like a SUPELCOWAX® 10 for better separation of some isomers.[5][6] c. Oven Temperature Program: i. Initial temperature: 60°C, hold for 2 minutes.[1][4] ii. Ramp to 150°C at a rate of 10°C/min. iii. Ramp to 250°C at a rate of 20°C/min and hold for 5 minutes.[1] d. Mass Spectrometer Conditions: i. Ionization Mode: Electron Impact (EI) at 70 eV.[1][7] ii. Acquisition Mode: Full scan (m/z 45-450) for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[1][8] For the TMS derivative of 4-methylvaleric acid, characteristic ions can be monitored.[3] iii. Temperatures: Ion source at 230°C and transfer line at 280°C.[9]

Quantitative Data Summary for GC-MS
ParameterValueReference
Limit of Detection (LOD)Low femtomol range on column[1]
Precision (%RSD)< 10% for plasma samples[1]

II. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for the analysis of this compound isomers, often without the need for derivatization. For enhanced sensitivity, especially in complex matrices, derivatization to form fluorescent or UV-absorbing derivatives can be employed. Chiral HPLC is necessary for the separation of enantiomers.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample Filtration Filtration (0.22 µm) Sample->Filtration HPLC_Separation Reversed-Phase or Chiral HPLC Separation Filtration->HPLC_Separation Detection UV, Fluorescence, or MS Detection HPLC_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: General workflow for the HPLC analysis of this compound isomers.

Experimental Protocol: Reversed-Phase HPLC for Isomer Separation

This protocol is suitable for the separation of structural isomers of this compound.[10][11]

1. Sample Preparation: a. Dilute the sample in the mobile phase. b. Filter the sample through a 0.22 µm syringe filter before injection.[12]

2. HPLC Conditions: a. Column: A C18 column (e.g., J'sphere-ODS-H80, 150 mm × 4.6 mm, 4 µm) is a good starting point.[10] b. Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.05% trifluoroacetic acid) is commonly used.[10] i. Mobile Phase A: 0.05% TFA in water ii. Mobile Phase B: 0.05% TFA in acetonitrile c. Gradient Program: i. 0-2 min: 15% B ii. 2-15 min: 15% to 50% B iii. 15-20 min: 50% to 15% B iv. 20-25 min: 15% B (re-equilibration) d. Flow Rate: 1.0 mL/min.[10] e. Column Temperature: 30°C. f. Detection: UV at 210 nm or Mass Spectrometry (LC-MS/MS) for higher selectivity and sensitivity.[10][13]

Protocol for Chiral Separation of this compound Enantiomers

For the separation of enantiomers (e.g., (R)- and (S)-3-methylpentanoic acid), a chiral stationary phase is required.

1. HPLC Conditions: a. Chiral Column: A polysaccharide-based chiral column such as CHIRALPAK® QD-AX or QN-AX. b. Mobile Phase: Supercritical fluid chromatography (SFC) with CO2 and a co-solvent like methanol (B129727) can be effective. Alternatively, normal-phase HPLC with hexane/isopropanol mixtures can be used. c. Detection: UV or MS detection.

Quantitative Data Summary for LC-MS/MS
ParameterValueReference
Limit of Detection (LOD)0.15 µg/mL[10]
Limit of Quantification (LOQ)0.50 µg/mL[10]
Intra-day Precision (%RSD)5.8 - 7.4%[14]
Inter-day Precision (%RSD)7.3 - 10.3%[14]
Accuracy-6.7 to 5.6%[14]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to differentiate isomers based on their unique chemical shifts and coupling constants. For enantiomers, which have identical NMR spectra in an achiral solvent, a chiral derivatizing agent can be used to form diastereomers that are distinguishable by NMR.

Logical Relationship for Enantiomer Differentiation by NMR

NMR_Logic Racemic_Mixture Racemic Mixture of This compound Isomer Reaction Reaction Racemic_Mixture->Reaction Chiral_Agent Chiral Derivatizing Agent (e.g., Mosher's Acid) Chiral_Agent->Reaction Diastereomers Mixture of Diastereomers Reaction->Diastereomers NMR_Analysis NMR Analysis Diastereomers->NMR_Analysis Distinct_Spectra Distinct NMR Spectra for each Diastereomer NMR_Analysis->Distinct_Spectra Quantification Quantification of Enantiomeric Ratio Distinct_Spectra->Quantification

Caption: Logical flow for differentiating enantiomers using NMR with a chiral derivatizing agent.

Experimental Protocol: NMR with a Chiral Derivatizing Agent

1. Derivatization: a. React the racemic mixture of the this compound isomer with an enantiomerically pure chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). b. The reaction converts the enantiomers into a mixture of diastereomeric esters.

2. NMR Analysis: a. Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl3). b. Acquire a high-resolution ¹H NMR spectrum. c. The corresponding protons in the two diastereomers will now be in different chemical environments and should exhibit distinct chemical shifts, allowing for their separate integration and the determination of the enantiomeric ratio.

Note: The availability of ¹H and ¹³C NMR spectra for 4-methylvaleric acid can be found in public databases like SpectraBase.[15][16][17]

Conclusion

The choice of analytical technique for the detection of this compound isomers depends on the specific research question. GC-MS offers high sensitivity and resolving power, particularly for complex matrices, but requires derivatization. HPLC provides versatility with the option for direct analysis or derivatization for enhanced detection, and is the method of choice for chiral separations. NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for enantiomeric differentiation with the use of chiral derivatizing agents. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most appropriate method for their analytical needs.

References

Application Notes and Protocols for the Separation of Isocaproic Acid by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of isocaproic acid using various liquid chromatography (LC) and gas chromatography (GC) methods. The information is intended to guide researchers in selecting and implementing appropriate analytical techniques for their specific needs.

Introduction

This compound, a branched-chain fatty acid, is a significant metabolite in various biological processes and a key component in certain pharmaceutical and food products. Accurate and robust analytical methods are crucial for its quantification in diverse matrices. This document outlines protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and Gas Chromatography (GC), offering a range of options based on sample complexity, required sensitivity, and available instrumentation.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is a widely used technique for the separation of moderately polar to nonpolar compounds. For short-chain fatty acids like this compound, derivatization is often employed to enhance chromatographic retention and improve detection sensitivity, especially when using UV or fluorescence detectors.

Experimental Protocol: RP-HPLC with Pre-column Derivatization

This protocol details the analysis of this compound in biological samples following a derivatization step.

1. Sample Preparation:

  • Deproteinization: For biological samples such as plasma or serum, precipitate proteins by adding perchloric acid, followed by centrifugation.[1]

  • Extraction: Collect the supernatant. An internal standard, such as a stable isotope-labeled this compound, should be added prior to extraction to account for variability.[1]

  • Derivatization for Fluorescence Detection: Mix the supernatant with a derivatizing agent like 1,2-diamino-4,5-methylenedioxybenzene (DMB) or o-phenylenediamine (B120857) (OPD) in an acidic buffer. The reaction is typically carried out at an elevated temperature (e.g., 80-100°C) to form a stable, fluorescent derivative.[1] For LC-MS analysis, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to improve ionization efficiency.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Waters Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm).[2]

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Formic acid in water.[2]

    • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Column Temperature: 40°C.[4]

  • Detection:

    • Fluorescence Detector: Set excitation and emission wavelengths appropriate for the chosen derivatizing agent.

    • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is often used for underivatized short-chain fatty acids, while positive mode is used for certain derivatives.[2]

Workflow for RP-HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Plasma) Deproteinization Deproteinization (e.g., with Acid) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (e.g., 3-NPH) Supernatant->Derivatization Injection Inject into HPLC Derivatization->Injection Column C18 Reversed-Phase Column Injection->Column Detection Detection (UV/Fluorescence/MS) Column->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for RP-HPLC analysis of this compound with derivatization.

Method 2: Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge. For acidic compounds like this compound, anion-exchange chromatography is employed. A mixed-mode column combining reversed-phase and anion-exchange properties can also provide excellent separation of free fatty acids.[5]

Experimental Protocol: Mixed-Mode Anion Exchange Chromatography

This protocol is suitable for the direct analysis of free fatty acids without derivatization.

1. Sample Preparation:

  • Dilution: Dilute the sample in a suitable solvent. For a standard mix, dilution in methanol (B129727) is common.[5]

  • Filtration: Filter the sample through a 0.45 µm filter to remove any particulate matter.[6]

2. Chromatographic Conditions:

  • Column: A mixed-mode reversed-phase/anion exchange column (e.g., Waters Atlantis PREMIER BEH C18 AX).[5]

  • Mobile Phase: A gradient elution using a low pH mobile phase to ensure the carboxylic acid is in its anionic form.

    • Mobile Phase A: 1 mM Ammonium formate (B1220265) in water, pH 3.0.[5]

    • Mobile Phase B: 50:50 Acetonitrile/Isopropanol with 1 mM Ammonium formate, pH 3.0.[5]

  • Gradient: A typical gradient would be from 0% to 100% B over several minutes.[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Injection Volume: 3 µL.[5]

  • Column Temperature: 60°C.[5]

  • Detection: UV detection at 210 nm is suitable for underivatized short-chain fatty acids.[6] Mass spectrometry can also be used for enhanced specificity and sensitivity.

Workflow for Ion-Exchange Chromatography Analysis

cluster_prep Sample Preparation cluster_analysis IEX Analysis Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Column Mixed-Mode Anion Exchange Column Injection->Column Detection Detection (UV/MS) Column->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for Ion-Exchange Chromatography of this compound.

Method 3: Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility. GC coupled with mass spectrometry (GC-MS) provides high sensitivity and specificity.

Experimental Protocol: GC-MS with Derivatization

This protocol outlines the analysis of this compound using GC-MS following a two-step derivatization process.

1. Sample Preparation:

  • Deproteinization and Extraction: Similar to the RP-HPLC protocol, deproteinize the sample and extract the supernatant.[1]

  • Derivatization:

    • Oximation: This step is followed by silylation to increase volatility and thermal stability.[1]

    • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 60-80°C) to complete the reaction, which converts the acidic carboxyl group into a non-polar silyl (B83357) ester.[1]

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used (e.g., 5% phenyl-methylpolysiloxane like DB-5ms).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

  • Inlet Temperature: 250°C.[7]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 60°C, then ramp to 150°C at 5°C/min.[7]

  • Detection: Mass Spectrometer operated in electron ionization (EI) mode. Data can be acquired in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.[1]

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Deproteinization Deproteinization Sample->Deproteinization Extraction Extraction Deproteinization->Extraction Derivatization Derivatization (Oximation & Silylation) Extraction->Derivatization Injection Inject into GC Derivatization->Injection Column Capillary GC Column Injection->Column Detection Mass Spectrometry Detection Column->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for GC-MS analysis of this compound with derivatization.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different analytical methods for short-chain fatty acids, including isomers of caproic acid. These values can vary depending on the specific instrumentation and experimental conditions.

ParameterRP-HPLC-MSIon-Exchange-UVGC-FID
Limit of Detection (LOD) As low as 0.01 ng/mL (with derivatization)[8]0.0002 M (for isovaleric acid)[6]0.11–0.36 μM[9]
Limit of Quantification (LOQ) --0.38–1.21 μM[9]
**Linearity (R²) **≥ 0.99[8]-≥ 0.9998[9]
Recovery (%) 90 - 105[8]72.61 - 89.35[6]98.34–137.83[9]
Precision (RSD %) ≤ 10[8]-≤ 1.30[9]

Note: The presented data are indicative and may vary based on the specific analyte, matrix, and analytical setup.

Conclusion

The choice of analytical method for this compound separation depends on several factors, including the sample matrix, required sensitivity, and available equipment.

  • RP-HPLC with derivatization is a versatile and sensitive method, particularly when coupled with fluorescence or mass spectrometric detection.

  • Ion-exchange chromatography offers a direct analysis approach for free fatty acids without the need for derivatization.

  • GC-MS provides excellent selectivity and sensitivity, making it a robust method for complex samples, although it requires a derivatization step.

Researchers should carefully consider the advantages and limitations of each technique to select the most appropriate method for their specific application. The protocols and data presented in these application notes provide a solid foundation for the successful analysis of this compound.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Volatile Isocaproic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproic acid (4-methylpentanoic acid) is a branched-chain fatty acid that contributes to the aroma and flavor profiles of various food products and can also serve as a biomarker in biological systems. Its volatile nature makes it an ideal candidate for analysis by Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). SPME is a solvent-free, sensitive, and versatile sample preparation technique that combines sampling, extraction, and concentration of analytes into a single step.[1][2] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of volatile this compound using SPME.

Principle of SPME

SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. When the fiber is exposed to a sample, either by direct immersion into a liquid or exposure to the headspace above a liquid or solid sample, analytes partition from the sample matrix into the fiber coating. After an appropriate extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and carried onto the GC column for separation and subsequent detection by a mass spectrometer. The headspace SPME (HS-SPME) technique is particularly suitable for volatile compounds like this compound as it minimizes matrix effects and protects the fiber from non-volatile residues.[2]

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for this compound Analysis

This protocol outlines the general procedure for the extraction and analysis of this compound from a liquid matrix. Optimization of parameters is crucial for achieving high sensitivity and reproducibility.

1. Materials and Reagents:

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad coverage of volatile and semi-volatile compounds, including short-chain fatty acids.[3][4]

  • Sample Vials: 10 mL or 20 mL clear glass vials with PTFE/silicone septa.

  • Heater/Agitator: To maintain constant temperature and facilitate analyte transfer to the headspace.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • This compound Standard: For calibration and quantification.

  • Internal Standard (IS): A deuterated analog or a compound with similar chemical properties but different retention time (e.g., heptanoic acid).

  • Sodium Chloride (NaCl): For the salting-out effect.

2. Sample Preparation:

  • Place a defined volume (e.g., 1-5 mL) of the liquid sample into a headspace vial.

  • For quantitative analysis, add a known concentration of the internal standard.

  • Add a saturated solution of NaCl to the sample. The addition of salt increases the ionic strength of the sample, which can enhance the partitioning of volatile analytes into the headspace.

  • Immediately seal the vial with the PTFE/silicone septum and cap.

3. HS-SPME Procedure:

  • Fiber Conditioning: Before the first use and between analyses, condition the SPME fiber according to the manufacturer's instructions (e.g., 270°C for 30 minutes).[4]

  • Incubation/Equilibration: Place the sample vial in the heater/agitator and incubate at a set temperature (e.g., 40-70°C) for a specific time (e.g., 10-60 minutes) to allow the analytes to equilibrate between the sample and the headspace.[3]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-60 minutes) while maintaining the incubation temperature and agitation.[3]

  • Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot GC injection port (e.g., 250°C). Desorb the analytes for a sufficient time (e.g., 1-5 minutes) in splitless mode to ensure complete transfer to the GC column.[3]

4. GC-MS Analysis:

  • GC Column: A polar capillary column (e.g., WAX or FFAP) is suitable for the separation of fatty acids.

  • Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp to a final temperature of 200-240°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 30-350. For quantification, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity.

Protocol 2: On-Fiber Derivatization for Enhanced Sensitivity (Optional)

For trace-level analysis of this compound, on-fiber derivatization can be employed to improve its chromatographic properties and detection sensitivity. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for carbonyl compounds, and similar principles can be adapted for carboxylic acids.[5][6]

1. Additional Materials:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation.

2. Derivatization Procedure (Post-Extraction):

  • Perform the HS-SPME extraction as described in Protocol 1.

  • After extraction, expose the fiber to the headspace of a vial containing the derivatizing agent (e.g., by placing a small drop of the agent in a separate sealed vial and heating gently).

  • The volatile derivatizing agent will react with the this compound adsorbed on the fiber.

  • Proceed with the desorption and GC-MS analysis as described in Protocol 1. The GC-MS parameters may need to be adjusted for the analysis of the derivatized compound.

Data Presentation

Quantitative data from various studies on the analysis of short-chain fatty acids, including compounds structurally similar to this compound, using SPME-GC-MS are summarized in the table below. These values can serve as a reference for method development and validation.

AnalyteFiber TypeLOD (mg/L)LOQ (mg/L)Linearity (R²)Recovery (%)Reference
Short-Chain Fatty AcidsDVB/CAR/PDMS0.03–1.13 mg/kg0.09–3.41 mg/kg>0.99-[3]
Volatile Fatty Acids-3.97 - 36.45-0.9291 - 0.9997-[7]
Short-Chain Fatty Acids-8 - 7216 - 144-97.7 - 122.4[1]
Higher Fatty Esters-0.001–0.0180.003–0.054>0.9998.6–100.3[8]

LOD: Limit of Detection, LOQ: Limit of Quantitation

Mandatory Visualization

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis Analysis Sample Liquid or Solid Sample Vial Place Sample in Vial Sample->Vial IS Add Internal Standard (Optional) Vial->IS Salt Add Saturated NaCl Solution IS->Salt Seal Seal Vial Salt->Seal Equilibrate Incubate and Equilibrate (e.g., 40-70°C, 10-60 min) Seal->Equilibrate Extract Expose SPME Fiber to Headspace (e.g., 20-60 min) Equilibrate->Extract Desorb Thermally Desorb in GC Inlet (e.g., 250°C, 1-5 min) Extract->Desorb GC Gas Chromatography Separation Desorb->GC MS Mass Spectrometry Detection GC->MS Data Data Acquisition and Processing MS->Data

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Concluding Remarks

The presented protocols and data provide a comprehensive guide for the analysis of volatile this compound using SPME-GC-MS. The HS-SPME method is a robust and sensitive technique suitable for a wide range of sample matrices. For optimal performance, it is imperative to carefully optimize and validate the method parameters for each specific application and matrix. The optional derivatization step can further enhance the sensitivity for trace-level detection. This application note serves as a valuable resource for researchers and professionals in the fields of food science, environmental analysis, and drug development.

References

Application Notes and Protocols for Chiral Chromatography of Isocaproic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproic acid and its derivatives are important chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The enantiomers of these compounds often exhibit different pharmacological and toxicological profiles, making their separation and analysis a critical aspect of drug discovery, development, and quality control. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective analysis of such compounds.

This document provides detailed application notes and protocols for the development of chiral HPLC methods for the analysis of this compound derivatives. The methodologies are based on established procedures for structurally similar compounds, such as 2-arylpropionic acids (e.g., ibuprofen), and can be adapted to a wide range of this compound derivatives.

Principles of Chiral Separation by HPLC

The separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times. This can be accomplished in two primary ways:

  • Direct Method: Utilizes a Chiral Stationary Phase (CSP), which is the most common approach. The CSP is a solid support (typically silica (B1680970) gel) that has a chiral molecule bonded to its surface. Enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes results in their separation.[1]

  • Indirect Method: Involves derivatizing the enantiomeric sample with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.[2] This method requires an additional reaction step and a pure derivatizing agent.

This guide will focus on the direct method using Chiral Stationary Phases, which is generally preferred for its convenience and broad applicability.

Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor in achieving a successful chiral separation. For acidic compounds like this compound derivatives, polysaccharide-based and protein-based CSPs are often the most effective.

Chiral Stationary Phase (CSP) TypeTrade NamesPrinciple of SeparationRecommended Mobile Phase ModesPotential AdvantagesPotential Considerations
Polysaccharide-based Chiralpak® AD-H, Chiralcel® OD-H, Chiralcel® OJ-HFormation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions with the carbamate (B1207046) derivatives of cellulose (B213188) or amylose (B160209).Normal Phase, Reversed-Phase, Polar OrganicBroad enantioselectivity for a wide range of compounds, including carboxylic acids. High success rate in chiral separations.[3][4]Coated phases can have limitations on solvent compatibility.[5][6]
Protein-based Ultron ES-OVM, Chiralpak® AGPBased on ovomucoid or α1-acid glycoprotein (B1211001) immobilized on silica. Separation is achieved through a combination of hydrophobic and polar interactions.Reversed-PhaseEffective for the separation of acidic and amphiprotic compounds in aqueous mobile phases.[7][8]Can be sensitive to changes in pH, temperature, and organic modifier concentration.
Anion-Exchanger CHIRALPAK® QN-AX, QD-AXBased on quinine (B1679958) or quinidine (B1679956) derivatives. Separation occurs via ionic interactions with the anionic analyte.Polar Organic, SFCSpecifically designed and highly effective for acidic compounds.[9]May have a more limited range of applicability compared to polysaccharide phases.

Experimental Protocols

A systematic approach is essential for developing a reliable chiral HPLC method. The following protocols provide a starting point for the analysis of this compound derivatives, using ibuprofen (B1674241) as a representative example of a structurally related chiral carboxylic acid.

General Protocol for Chiral Method Development

This protocol outlines a screening strategy for a novel chiral this compound derivative.

a. Sample Preparation:

  • Dissolve the compound in a suitable solvent (e.g., mobile phase, or a solvent mixture like hexane/isopropanol) to a concentration of approximately 0.5 - 1.0 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • For derivatives susceptible to hydrolysis (e.g., esters), use dry, aprotic solvents for sample preparation and mobile phases.

b. Initial Column and Mobile Phase Screening:

  • Columns: Screen on at least two different polysaccharide columns, such as a cellulose-based (e.g., Chiralcel® OD-H) and an amylose-based (e.g., Chiralpak® AD-H) column.

  • Mobile Phases (Normal Phase): Screen with two primary mobile phase systems:

    • n-Hexane / 2-Propanol (IPA)

    • n-Hexane / Ethanol (EtOH)

  • Start with a typical ratio (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.

  • Since this compound derivatives are acidic, add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape and reproducibility.[1][4]

c. Method Optimization:

  • If partial separation is observed, optimize the mobile phase composition by varying the percentage of the alcohol modifier.

  • Adjust the flow rate to improve resolution or reduce analysis time.

  • Evaluate the effect of column temperature. Lower temperatures often improve resolution but may increase backpressure and analysis time.

d. Detection:

  • Use a UV detector at a wavelength where the analyte has sufficient absorbance (e.g., 210-230 nm for non-aromatic carboxylic acids, or a higher wavelength if a chromophore is present).

Protocol 1: Normal Phase HPLC for a Generic this compound Derivative (Based on Ibuprofen Analysis)

This protocol is a robust starting point for many chiral carboxylic acids.

  • HPLC System: Standard HPLC with UV detector

  • Column: Chiralcel® OJ-H (150 mm x 4.6 mm, 5 µm)[4]

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (98:2:0.1, v/v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

Protocol 2: Reversed-Phase HPLC for a Generic this compound Derivative (Based on Ibuprofen Analysis)

This protocol is suitable for analysis in aqueous-organic mobile phases and is compatible with mass spectrometry.

  • HPLC System: Standard HPLC with UV or MS detector

  • Column: Ultron ES-OVM (150 mm x 4.6 mm, 5 µm)[7]

  • Mobile Phase: 20 mM Potassium Dihydrogen Phosphate (pH 3.0) / Ethanol[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 25 °C[7]

  • Detection: UV at 220 nm[7]

  • Injection Volume: 10 µL

Data Presentation

The following tables summarize quantitative data from the chiral separation of ibuprofen, which serves as a model for this compound derivatives.

Table 1: Normal Phase Separation of Ibuprofen Enantiomers [4]

ParameterValue
Column Chiralcel® OJ-H (150 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / TFA (98:2:0.1)
Flow Rate 1.0 mL/min
Temperature 25 °C
Retention Time (t_R1) ~6.5 min
Retention Time (t_R2) ~7.2 min
Selectivity Factor (α) 1.11
Resolution (R_s) >1.5

Table 2: Reversed-Phase Separation of Ibuprofen Enantiomers [7]

ParameterValue
Column Ultron ES-OVM (150 mm x 4.6 mm, 5 µm)
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) / Ethanol (proportions may need optimization)
Flow Rate 1.0 mL/min
Temperature 25 °C
Retention Time (t_R1) < 8 min (with optimization)
Retention Time (t_R2) < 8 min (with optimization)
Resolution (R_s) > 2.0 (with optimization)

Visualizations

Workflow for Chiral Method Development

The following diagram illustrates a logical workflow for developing a chiral HPLC separation method.

Chiral_Method_Development start Define Analyte (this compound Derivative) sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep column_select Select CSPs for Screening (e.g., Polysaccharide, Protein-based) sample_prep->column_select mobile_phase_select Select Mobile Phase Modes (Normal, Reversed, Polar Organic) column_select->mobile_phase_select screening Initial Screening (Run Samples on Selected Columns/Phases) mobile_phase_select->screening evaluation Evaluate Results (No Separation, Partial, or Full Separation?) screening->evaluation no_sep No Separation: Try Different CSP or Mode evaluation->no_sep No Separation partial_sep Partial Separation: Optimize Mobile Phase evaluation->partial_sep Partial Separation validation Method Validation (Linearity, Precision, Accuracy) evaluation->validation Full Separation no_sep->column_select optimization Optimization (Solvent Ratio, Additives, Temp., Flow Rate) partial_sep->optimization optimization->validation end Final Analytical Method validation->end

Caption: A logical workflow for chiral HPLC method development.

Principle of Direct Chiral Separation on a CSP

This diagram illustrates the fundamental principle of enantiomeric separation on a chiral stationary phase.

Chiral_Separation_Principle Interaction of Enantiomers with a Chiral Stationary Phase csp CSP csp->out1 Elutes First csp->out2 Elutes Second R_enantiomer R R_enantiomer->csp Weak Interaction (Less Stable Complex) S_enantiomer S S_enantiomer->csp Strong Interaction (More Stable Complex) in->R_enantiomer Inject Sample in->S_enantiomer

Caption: Principle of enantiomer separation on a CSP.

Conclusion

The enantioselective analysis of this compound derivatives is readily achievable using chiral HPLC with polysaccharide- or protein-based stationary phases. By following a systematic method development approach, including the screening of different columns and mobile phases, robust and reliable separation methods can be established. The protocols and data provided, based on the analysis of the structurally similar compound ibuprofen, offer a solid foundation for initiating method development for a wide variety of chiral this compound derivatives. The addition of acidic modifiers to the mobile phase is a key consideration for achieving good peak shape and resolution for these acidic analytes.

References

developing a standard operating procedure for isocaproic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isocaproic acid, also known as 4-methylpentanoic acid, is a branched-chain fatty acid that is a product of leucine (B10760876) metabolism in the gut microbiota.[1] Alterations in the concentration of this compound and other short-chain fatty acids (SCFAs) have been linked to various physiological and pathological conditions, including metabolic disorders and gastrointestinal diseases.[2] Accurate and robust quantification of this compound in biological matrices is therefore crucial for understanding its role in health and disease and for the development of novel therapeutics. This document provides a detailed standard operating procedure (SOP) for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

This method involves the extraction of this compound from a biological matrix, followed by a derivatization step to increase its volatility for GC-MS analysis.[1][3][4] Quantification is achieved by using a stable isotope-labeled internal standard to correct for matrix effects and variations during sample preparation and analysis.[1][5]

Data Presentation

Table 1: GC-MS Parameters for this compound Quantification

ParameterValue
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
Injection Volume1 µL[6]
Inlet Temperature250 °C[6]
Injection ModeSplitless
Oven ProgramInitial 60 °C for 1 min, ramp at 10 °C/min to 325 °C, hold for 10 min[6]
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[6]
Ion Source Temperature230 °C[6]
Transfer Line Temperature290 °C[6]
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
This compound derivativeTo be determined based on derivatizing agent
Internal Standard derivativeTo be determined based on derivatizing agent and internal standard

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity (R²)≥ 0.99
Accuracy (% Recovery)85-115%
Precision (%RSD)≤ 15%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10

Experimental Protocols

Reagents and Materials
  • This compound standard

  • This compound-d7 (or other suitable stable isotope-labeled internal standard)

  • Derivatization reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCl)

  • Solvents: Dichloromethane (B109758), Acetonitrile (B52724) (HPLC grade)

  • Reagents: Hydrochloric acid (HCl), Anhydrous sodium sulfate (B86663)

  • Sample tubes, vials, and caps

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard primary stock solution with acetonitrile.

Sample Preparation

This protocol is designed for serum or plasma samples. For other matrices like feces, initial homogenization and extraction steps will be required.[7]

  • Sample Thawing: Thaw frozen samples on ice.

  • Aliquoting: Pipette 100 µL of sample (or standard, or blank) into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard spiking solution to each sample, standard, and blank (except for the "true blank").

  • Acidification: Add 10 µL of 6M HCl to each tube to acidify the sample.

  • Extraction:

    • Add 500 µL of dichloromethane to each tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • Add 50 µL of MTBSTFA + 1% TBDMSCl to the dried extract.

    • Add 50 µL of acetonitrile.

    • Cap the tubes tightly and vortex.

    • Incubate at 60 °C for 30 minutes.[1]

  • Final Step: Cool the samples to room temperature and transfer the derivatized sample to a GC-MS vial with an insert.

GC-MS Analysis
  • Set up the GC-MS instrument with the parameters outlined in Table 1 .

  • Create a sequence including blanks, calibration standards, quality control (QC) samples, and unknown samples.

  • Inject the samples onto the GC-MS system.

Data Analysis and Quantification
  • Integrate the peak areas for the selected ions of the this compound derivative and the internal standard derivative.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their response ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample Spike Spike Internal Standard Sample->Spike Acidify Acidification Spike->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Dry Down Extract->Dry Derivatize Derivatization Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing GCMS->Data Quant Quantification Data->Quant Report Report Generation Quant->Report

Caption: Experimental workflow for this compound quantification.

signaling_pathway Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC Transamination IsocaproicAcid This compound Leucine->IsocaproicAcid IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Oxidative Decarboxylation HMGCoA HMG-CoA IsovalerylCoA->HMGCoA Acetoacetate Acetoacetate HMGCoA->Acetoacetate AcetylCoA Acetyl-CoA HMGCoA->AcetylCoA GutMicrobiota Gut Microbiota GutMicrobiota->IsocaproicAcid

Caption: Simplified metabolic pathway of leucine and this compound.

References

Application Note: Analysis of Isocaproic Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocaproic acid, a short-chain fatty acid (SCFA), is an endogenous metabolite found in various biological systems, including cell culture media.[1][2] Its presence and concentration can be indicative of cellular metabolic states and are of increasing interest in research areas such as metabolic diseases and drug development.[1][3][4] Accurate quantification of this compound in cell culture media is crucial for understanding its role in cellular processes. This application note provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), along with information on its potential signaling pathways.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of short-chain fatty acids, including this compound, in biological samples. These values can serve as a reference for method development and validation.

ParameterGC-MSHPLC-MS/MS
Typical Calibration Range 1 - 1000 ng/mL0.5 - 500 ng/mL
Limit of Detection (LOD) ~0.5 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL~0.4 ng/mL
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 20%
Spike Recovery 85 - 115%80 - 120%

Experimental Protocols

Proper sample handling and preparation are critical for accurate quantification of this compound. To preserve the integrity of the samples, it is recommended to process them at 4°C or store them at -20°C for short-term storage or -80°C for long-term storage, minimizing freeze-thaw cycles.[5]

Protocol 1: this compound Analysis by GC-MS

This protocol details a highly sensitive method for the quantification of this compound using GC-MS following a derivatization step.[5]

1. Sample Preparation and Extraction: a. Transfer 200 µL of cell culture supernatant to a 1.5 mL microcentrifuge tube. b. Add 20 µL of an internal standard solution (e.g., deuterated this compound) to correct for variations in sample processing and instrument response.[3] c. Add 30 µL of 0.1 M NaOH and 450 µL of methanol. d. Vortex the mixture for 10 seconds and incubate at -20°C for 20 minutes to precipitate proteins.[5] e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization: a. To the dried extract, add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile. b. Vortex briefly and heat at 60°C for 30 minutes. The use of MTBSTFA allows for a smooth derivatization reaction at a moderate temperature.[5]

3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Inlet Temperature: 250°C.
  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min. c. MS Conditions:
  • Ion Source Temperature: 230°C.
  • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[3]
  • Ions to Monitor: Select characteristic ions for derivatized this compound and the internal standard.

Protocol 2: this compound Analysis by HPLC-MS/MS

This protocol provides an alternative method using HPLC-MS/MS, which may not require derivatization, for the quantification of this compound.

1. Sample Preparation and Extraction: a. To 200 µL of cell culture supernatant in a 2 mL tube, add 10 µL of an internal standard (e.g., 13C-labeled this compound). b. Perform a liquid-liquid extraction by adding 500 µL of diethyl ether, vortexing for 1 minute, and centrifuging at 3000 x g for 5 minutes. c. Transfer the organic (upper) layer to a new tube. d. Repeat the extraction and pool the organic layers. e. Evaporate the solvent under a gentle stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase.[6]

2. HPLC-MS/MS Analysis: a. Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system. b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Gemini C18, 2 x 50 mm, 3 µm).[6]
  • Mobile Phase A: 0.1% Formic acid in water.[6]
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]
  • Flow Rate: 0.5 mL/min.[6]
  • Gradient: 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B).[6] c. MS/MS Conditions:
  • Ion Source: Electrospray Ionization (ESI) in negative mode.
  • Multiple Reaction Monitoring (MRM): Monitor specific parent-daughter ion transitions for this compound and the internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing media Cell Culture Supernatant add_is Add Internal Standard media->add_is extract Extraction (LLE or Protein Ppt.) add_is->extract dry Dry Down extract->dry derivatize Derivatization (for GC-MS) dry->derivatize reconstitute Reconstitute (for HPLC-MS/MS) dry->reconstitute gcms GC-MS Analysis derivatize->gcms hplcms HPLC-MS/MS Analysis reconstitute->hplcms quant Quantification gcms->quant hplcms->quant signaling_pathway cluster_cell Cell cluster_nucleus cluster_response Cellular Response isocaproic This compound receptor Receptor (e.g., FFAR) isocaproic->receptor ppar PPARα receptor->ppar nucleus Nucleus ppar->nucleus target_genes Target Gene Expression (e.g., CPT-1A) response Modulation of Lipid Metabolism & Inflammation target_genes->response

References

Troubleshooting & Optimization

Technical Support Center: Separation of Isocaproic and Isovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the separation of isocaproic acid and isovaleric acid. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from isovaleric acid?

A1: The primary challenge in separating this compound (4-methylpentanoic acid) and isovaleric acid (3-methylbutanoic acid) lies in their very similar physicochemical properties as structural isomers.[1] Their close boiling points and comparable polarities make conventional separation techniques like fractional distillation and standard chromatography difficult.[1]

Q2: Which separation techniques are most commonly used for these two acids?

A2: The most common and effective techniques for separating isocaproic and isovaleric acid are:

  • Fractional Distillation: While challenging due to close boiling points, it can be effective with a highly efficient fractionating column.[2][3]

  • Gas Chromatography (GC): Often used for analytical separation, especially after derivatization to more volatile esters (e.g., fatty acid methyl esters - FAMEs).[4][5]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for purification, often requiring careful optimization of the mobile phase and column chemistry.[6][7]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases.[8][9][10]

  • Azeotropic Distillation: This method involves adding an entrainer to form an azeotrope with one of the components, altering its volatility and facilitating separation.[11][12][13]

Q3: Is derivatization necessary for the separation of isocaproic and isovaleric acid?

A3: Derivatization is not always necessary but is highly recommended for analytical techniques like Gas Chromatography (GC) to improve volatility and peak shape.[4][14] Converting the carboxylic acids to their methyl esters (FAMEs) is a common practice that enhances separation efficiency.[4] For preparative separations like fractional distillation or liquid-liquid extraction, derivatization is typically not performed.

Troubleshooting Guides

Issue 1: Poor Separation in Fractional Distillation

Problem: Ineffective separation of isocaproic and isovaleric acid using fractional distillation, resulting in mixed fractions.

Possible Causes and Solutions:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing) to increase the number of theoretical plates.[15][16]

  • Distillation Rate is Too Fast: A rapid distillation rate does not allow for the necessary multiple vaporization-condensation cycles required for efficient separation.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A distillate collection rate of 1-2 drops per second is a good starting point.[15]

  • Unstable Temperature: Fluctuations in the distillation temperature indicate inconsistent vaporization and poor separation.

    • Solution: Ensure the thermometer bulb is correctly positioned at the vapor outlet to the condenser. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient.[15]

Issue 2: Co-elution or Poor Resolution in Chromatography (GC/HPLC)

Problem: Isocaproic and isovaleric acid peaks are overlapping or not baseline-resolved in the chromatogram.

Possible Causes and Solutions:

  • Inappropriate Column: The stationary phase of the column is not providing sufficient selectivity for the two isomers.

    • GC Solution: For FAMEs, use a highly polar capillary column (e.g., wax or cyanopropyl-based phases) which can provide better separation based on subtle differences in polarity and structure.[4][17]

    • HPLC Solution: For reversed-phase HPLC, experiment with different stationary phases (e.g., C18, C8, Phenyl) to exploit different separation mechanisms. Adjusting the mobile phase composition (e.g., ratio of organic solvent to water, pH) is also crucial.[6][18]

  • Suboptimal Temperature Program (GC): The oven temperature ramp rate may be too fast.

    • Solution: Start with a lower initial oven temperature and use a slower ramp rate (e.g., 1-5 °C/min) to improve the resolution of these closely eluting compounds.[4]

  • Incorrect Mobile Phase (HPLC): The mobile phase composition is not optimized for the separation.

    • Solution: Systematically vary the mobile phase composition. For reversed-phase, adjust the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol). For ionizable compounds like these acids, controlling the pH with a buffer is critical to achieve reproducible retention times and good peak shape.[6][8]

Issue 3: Low Recovery in Liquid-Liquid Extraction

Problem: The yield of the target acid is low after performing a liquid-liquid extraction.

Possible Causes and Solutions:

  • Incorrect pH: The pH of the aqueous phase is not optimal for the extraction of the carboxylic acids.

    • Solution: Since isocaproic and isovaleric acids are weak acids, the pH of the aqueous solution should be adjusted to be at least 2 pH units below their pKa (~4.8) to ensure they are in their protonated, less polar form, which is more soluble in the organic solvent.[8]

  • Inappropriate Solvent: The chosen organic solvent may not have a high enough partition coefficient for the acids.

    • Solution: Select an organic solvent with a suitable polarity. Diethyl ether and methyl tert-butyl ether (MTBE) are commonly used for extracting short-chain fatty acids.[8][9] Perform multiple extractions with smaller volumes of the organic solvent to improve recovery.

  • Incomplete Phase Separation: Emulsions may have formed at the interface between the two liquid phases, trapping some of the product.

    • Solution: Allow sufficient time for the layers to separate. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help to break up emulsions.

Data Presentation

Table 1: Physical Properties of this compound and Isovaleric Acid

PropertyThis compound (4-methylpentanoic acid)Isovaleric Acid (3-methylbutanoic acid)
Molecular Formula C₆H₁₂O₂C₅H₁₀O₂
Molar Mass 116.16 g/mol [19]102.13 g/mol
Boiling Point 199-201 °C[20]175-177 °C
Melting Point -33 °C[21]-29 °C
Density ~0.923 g/mL~0.926 g/mL
Water Solubility 5,266 mg/L (estimated)[21]48 g/L
pKa ~4.84~4.77

Experimental Protocols

Method 1: Fractional Distillation

This protocol is designed for the separation of a mixture of isocaproic and isovaleric acids.

Apparatus:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

  • Place the mixture of isocaproic and isovaleric acids into the round-bottom flask with a stir bar.

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column. Maintain a slow and steady heating rate to allow for proper separation.

  • The temperature at the distillation head should stabilize at the boiling point of the lower-boiling component (isovaleric acid).

  • Collect the first fraction (enriched in isovaleric acid) in a clean receiving flask.

  • Once the majority of the isovaleric acid has distilled, the temperature will begin to rise.

  • Change the receiving flask to collect the intermediate fraction.

  • The temperature will then stabilize at the boiling point of this compound.

  • Collect the second fraction (enriched in this compound).

  • Analyze the purity of each fraction using an appropriate analytical technique such as GC-MS.

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for separating isocaproic and isovaleric acids using preparative HPLC.

System:

  • Preparative HPLC system with a suitable detector (e.g., UV or RI)

  • Preparative reversed-phase column (e.g., C18)

Mobile Phase (starting conditions):

  • A: Water with 0.1% formic acid or acetic acid

  • B: Acetonitrile or Methanol

Procedure:

  • Develop an analytical method first to determine the optimal mobile phase composition for separation.

  • Equilibrate the preparative column with the starting mobile phase composition.

  • Dissolve the mixture of acids in a small amount of the mobile phase.

  • Inject the sample onto the column.

  • Run the separation using an isocratic or gradient elution profile as determined from the analytical method development.

  • Collect fractions as the peaks elute from the column.

  • Analyze the collected fractions for purity.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Separation_Troubleshooting_Workflow cluster_start Start cluster_separation Separation Method Selection cluster_methods Separation Techniques cluster_analysis Analysis and Troubleshooting start Mixture of Isocaproic and Isovaleric Acid method_selection Choose Separation Method start->method_selection distillation Fractional Distillation method_selection->distillation Boiling Point Difference hplc Preparative HPLC method_selection->hplc Polarity Difference lle Liquid-Liquid Extraction method_selection->lle Solubility Difference analysis Analyze Purity (e.g., GC-MS) distillation->analysis hplc->analysis lle->analysis troubleshoot Troubleshoot Separation analysis->troubleshoot Purity Not Achieved success Pure Fractions Obtained analysis->success Purity Achieved troubleshoot->method_selection Re-evaluate Method troubleshoot->distillation Optimize Distillation (e.g., column, rate) troubleshoot->hplc Optimize HPLC (e.g., mobile phase, column) troubleshoot->lle Optimize LLE (e.g., pH, solvent)

Caption: Troubleshooting workflow for separating isocaproic and isovaleric acid.

References

overcoming matrix effects in isocaproic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of isocaproic acid.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common issues related to matrix effects during this compound analysis.

Issue: Poor reproducibility and inaccurate quantification of this compound.

This is a common symptom of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2]

Troubleshooting Workflow:

start Start: Inaccurate Quantification detect_me 1. Detect Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->detect_me me_present Matrix Effect Confirmed? detect_me->me_present no_me No Significant Matrix Effect. Review other experimental parameters (e.g., standard preparation, instrument calibration). me_present->no_me No use_sil_is 2. Implement Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_sil_is Yes reassess 3. Re-evaluate Matrix Effect use_sil_is->reassess issue_resolved Issue Resolved? reassess->issue_resolved optimize_cleanup 4. Optimize Sample Cleanup (SPE > LLE > PPT) issue_resolved->optimize_cleanup No end End: Accurate & Reproducible Analysis issue_resolved->end Yes optimize_chroma 5. Optimize Chromatography optimize_cleanup->optimize_chroma derivatization 6. Consider Derivatization optimize_chroma->derivatization derivatization->reassess

Caption: Troubleshooting decision tree for matrix effects.

Detailed Steps:

  • Detecting Matrix Effects:

    • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3] A constant flow of this compound standard is infused into the mass spectrometer post-column while a blank, extracted matrix sample is injected. A dip or rise in the baseline signal at the retention time of this compound indicates a matrix effect.[4]

    • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect. The response of this compound spiked into a blank matrix extract is compared to the response of the same concentration in a neat solvent. The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solvent. An MF value different from 1 indicates a matrix effect.[5]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • The use of a SIL-IS for this compound is the most effective strategy to compensate for matrix effects.[6] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[7]

  • Re-evaluate Matrix Effect:

    • After implementing a SIL-IS, re-assess the matrix effect using the post-extraction spike method. While the SIL-IS should correct for the variability, significant ion suppression can still lead to a loss of sensitivity.

  • Optimize Sample Cleanup:

    • If significant ion suppression persists, improving the sample preparation method is crucial. The goal is to remove interfering matrix components, such as phospholipids, before LC-MS analysis.[8]

      • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the least matrix interference.[8]

      • Liquid-Liquid Extraction (LLE): Also effective at providing clean extracts.[9]

      • Protein Precipitation (PPT): The simplest method, but often results in significant matrix effects due to the presence of many residual matrix components.[8][10]

  • Optimize Chromatography:

    • Adjusting the chromatographic conditions can help separate this compound from co-eluting matrix interferences.[11] This can be achieved by modifying the mobile phase composition or the gradient elution profile.

  • Consider Derivatization:

    • Chemical derivatization can improve the chromatographic retention and ionization efficiency of this compound, moving its elution away from interfering matrix components.[12] Reagents like Girard's reagent T are effective for derivatizing keto-acids, a related compound class, and can be adapted for carboxylic acids.[13]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. In the analysis of this compound, this can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate and unreliable quantification.[14] Common interfering components in biological matrices like plasma include phospholipids, salts, and other endogenous metabolites.

Q2: What is the most effective strategy to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects.[6] A SIL-IS has nearly identical chemical and physical properties to this compound, so it co-elutes and is affected by matrix interferences in the same way. This allows for the analyte-to-IS peak area ratio to provide an accurate and precise measurement, even in the presence of ion suppression or enhancement.[7]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Yes, sample dilution can be a simple and effective method to reduce matrix effects, especially if the concentration of this compound in your samples is high. By diluting the sample, the concentration of interfering matrix components is also reduced. However, this approach is not always feasible if the concentration of this compound is low, as dilution may bring the analyte concentration below the limit of quantification of the assay.[4]

Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?

A4: The choice of sample preparation technique significantly impacts the degree of matrix effects. A general comparison is as follows:

  • Solid-Phase Extraction (SPE): This is often the most effective method for removing matrix interferences, providing the cleanest sample extracts and minimizing ion suppression.[8]

  • Liquid-Liquid Extraction (LLE): LLE is also a robust technique that can yield clean extracts and reduce matrix effects.[9]

  • Protein Precipitation (PPT): While being the simplest and fastest method, PPT is the least effective at removing matrix components, often leading to significant ion suppression.[8][10]

Q5: How can chemical derivatization help in my this compound analysis?

A5: Chemical derivatization can mitigate matrix effects in several ways. By attaching a chemical group to the this compound molecule, you can:

  • Increase its hydrophobicity: This can shift its retention time on a reverse-phase column, moving it away from early-eluting, polar matrix components that often cause ion suppression.

  • Enhance ionization efficiency: Derivatization can introduce a more readily ionizable group, leading to a stronger signal in the mass spectrometer.[12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Short-Chain Fatty Acid Analysis

Sample Preparation MethodTypical Recovery (%)Typical Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT) >80%[10]High (significant ion suppression)[8]Simple, fast, low costLeast effective at removing interferences[8]
Liquid-Liquid Extraction (LLE) 70-90%ModerateGood sample cleanup, removes lipidsCan be labor-intensive, potential for analyte loss
Solid-Phase Extraction (SPE) >85%Low (minimal ion suppression)[8]Provides the cleanest extracts, high selectivityMore complex, higher cost, requires method development

Note: Recovery and matrix effect percentages are typical values for short-chain fatty acids and can vary based on the specific protocol, matrix, and analytical instrumentation.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Plasma

This protocol is a quick and simple method for sample cleanup but may result in significant matrix effects.

  • Sample Preparation: To 100 µL of plasma sample, add a working solution of the stable isotope-labeled internal standard (e.g., this compound-d11).

  • Precipitation: Add 400 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction for this compound in Plasma

This protocol provides a cleaner sample extract compared to protein precipitation.

  • Sample Preparation: To 100 µL of plasma sample, add the SIL-IS.

  • Acidification: Add 10 µL of 1M HCl to acidify the sample.

  • Extraction Solvent: Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 3: Solid-Phase Extraction for this compound in Plasma

This protocol offers the most effective sample cleanup to minimize matrix effects. A mixed-mode SPE cartridge (combining reversed-phase and ion-exchange) is recommended.

cluster_spe Solid-Phase Extraction Workflow condition 1. Condition Cartridge (Methanol then Water) equilibrate 2. Equilibrate Cartridge (Acidified Water) condition->equilibrate load 3. Load Sample (Pre-treated Plasma) equilibrate->load wash 4. Wash Cartridge (Remove Polar Interferences) load->wash elute 5. Elute this compound (Organic Solvent w/ Base) wash->elute evap_recon 6. Evaporate & Reconstitute elute->evap_recon analyze 7. LC-MS/MS Analysis evap_recon->analyze

References

Technical Support Center: Isocaproic Acid Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for improving isocaproic acid derivatization efficiency for Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound, a short-chain fatty acid, is a polar and relatively non-volatile compound. Direct injection into a GC-MS system can lead to poor peak shape, tailing, and low sensitivity due to interactions with the GC column and insufficient volatility.[1] Derivatization converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable ester or silyl (B83357) derivative. This chemical modification improves chromatographic separation, peak symmetry, and overall sensitivity of the analysis.[1]

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods for derivatizing carboxylic acids like this compound for GC-MS analysis are:

  • Silylation: This method replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a very common and effective silylating agent.[2][3][4][5]

  • Esterification (Alkylation): This involves converting the carboxylic acid into an ester, typically a methyl ester or a pentafluorobenzyl (PFB) ester. Common reagents include Boron Trifluoride in Methanol (B129727) (BF3-Methanol) for methylation and Pentafluorobenzyl Bromide (PFBBr) for PFB ester formation.[6][7][8][9]

Q3: How do I choose the best derivatization reagent for my application?

A3: The choice of reagent depends on several factors:

  • Sensitivity Requirements: For trace-level analysis, PFBBr is often preferred as the resulting PFB esters are highly responsive to electron capture detection (ECD) and can provide high sensitivity in negative chemical ionization (NCI) mass spectrometry.[6]

  • Sample Matrix: If your sample contains other functional groups (e.g., hydroxyl, amine groups) that you also want to derivatize, silylation with BSTFA is a good option as it is less specific than esterification.[4]

  • Ease of Use and Safety: BF3-Methanol is a convenient and widely used reagent for forming methyl esters.[8] However, reagents like diazomethane, while effective, are highly toxic and explosive and require special handling.

Q4: What are the critical parameters to control for efficient derivatization?

A4: To ensure high and reproducible derivatization efficiency, it is crucial to control the following parameters:

  • Absence of Moisture: Water can compete with the analyte for the derivatizing reagent, leading to incomplete reactions and hydrolysis of the derivatives. Therefore, it is essential to use anhydrous solvents and dry samples thoroughly.[3][8]

  • Reagent Concentration: A sufficient excess of the derivatization reagent is necessary to drive the reaction to completion. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is often recommended.[2]

  • Reaction Temperature and Time: The optimal temperature and duration of the reaction depend on the specific reagent and the analyte. Insufficient heating time or temperature can result in incomplete derivatization, while excessive heat can lead to degradation of the analyte or derivative.[4][7][8]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Product Peak Incomplete derivatization.- Ensure all glassware is dry and use anhydrous solvents. - Increase the amount of derivatizing reagent. - Optimize reaction time and temperature. - Check the age and storage of your derivatizing reagent; it may have degraded.
Degradation of the derivative.- Analyze the samples as soon as possible after derivatization. - Store derivatized samples at a low temperature (e.g., 4°C) and protected from light.
Multiple Peaks for this compound Incomplete derivatization leading to both derivatized and underivatized analyte.- Re-optimize derivatization conditions (reagent excess, time, temperature). - Ensure thorough mixing of the reaction mixture.
Presence of isomers or side-products.- Review the reaction mechanism for potential side reactions. - Adjust reaction conditions to minimize side-product formation.
Poor Peak Shape (Tailing) Interaction of underivatized this compound with the GC column.- Improve derivatization efficiency. - Use a GC liner with glass wool to trap non-volatile residues. - Condition the GC column before analysis.
Active sites in the GC system.- Use a deactivated GC liner and column. - Perform regular maintenance of the injection port.
Inconsistent Results/Poor Reproducibility Variability in derivatization conditions.- Precisely control reaction time, temperature, and reagent volumes. - Use an internal standard to correct for variations.
Presence of water or other contaminants.- Use high-purity, anhydrous solvents and reagents. - Perform a blank run to check for contamination.

Quantitative Data Summary

The following table provides a comparison of common derivatization methods for short-chain fatty acids, including this compound. The efficiency can vary based on the specific experimental conditions.

Derivatization MethodReagentTypical Reaction TimeTypical Reaction TemperatureReported Derivatization Efficiency/Recovery
Silylation BSTFA (+TMCS)30 - 60 minutes60 - 100°CGenerally high, often >90%[2]
Esterification (Methylation) BF3-Methanol10 - 60 minutes60 - 100°CQuantitative[8]
Esterification (PFB Ester) PFBBr60 - 90 minutes60°C55.7% to 97.9% for various SCFAs[7]

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester using BSTFA.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or acetonitrile (B52724)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen. It is critical to remove all water as it will react with the silylating reagent.

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the this compound.

  • Add 100 µL of BSTFA (+1% TMCS). The reagent should be in excess to ensure complete derivatization.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes.[2]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Esterification using BF3-Methanol

This protocol details the conversion of this compound to its methyl ester using BF3-Methanol.

Materials:

  • This compound standard or sample extract

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Anhydrous hexane (B92381)

  • Saturated sodium chloride solution

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is free of water. If necessary, dry the sample under nitrogen.

  • Reagent Addition: To the sample in a reaction vial, add 2 mL of 14% BF3-Methanol solution.[8]

  • Reaction: Cap the vial tightly and heat at 60-100°C for 10-15 minutes.[8]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.

  • Sample Cleanup: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.

  • Analysis: The hexane extract containing the this compound methyl ester is ready for GC-MS analysis.

Protocol 3: Esterification using PFBBr

This protocol is for the derivatization of this compound to its pentafluorobenzyl (PFB) ester.

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr)

  • A suitable catalyst, such as diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile or acetone

  • Anhydrous hexane

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: The sample should be in an anhydrous solvent like acetonitrile or acetone.

  • Reagent Addition: To the sample, add an excess of PFBBr and a catalytic amount of DIPEA.

  • Reaction: Cap the vial and heat at 60°C for 60-90 minutes.[7]

  • Extraction: After cooling, add hexane and water to the reaction mixture. Vortex to extract the PFB ester into the hexane layer.

  • Sample Cleanup: Transfer the hexane layer to a new vial.

  • Analysis: The sample is ready for injection. This derivative is particularly suitable for sensitive analysis using an electron capture detector (ECD) or negative chemical ionization (NCI) MS.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry Dry Sample (if aqueous) start->dry add_reagent Add Derivatizing Reagent (e.g., BSTFA, BF3-Methanol) dry->add_reagent react Heat & React add_reagent->react extract Extract Derivative (for esterification) react->extract gcms GC-MS Analysis react->gcms Direct Injection (for silylation) extract->gcms

A generalized workflow for this compound derivatization.

Silylation_Mechanism cluster_reactants Reactants cluster_products Products This compound This compound (R-COOH) TMS_Ester This compound TMS Ester (R-COOSi(CH3)3) This compound->TMS_Ester + BSTFA BSTFA BSTFA (CF3CON(Si(CH3)3)2) Byproduct Byproducts BSTFA->Byproduct Reacts

Silylation of this compound with BSTFA.

Troubleshooting_Logic start Problem with GC-MS Analysis peak_issue Poor/No/Multiple Peaks? start->peak_issue reproducibility_issue Inconsistent Results? start->reproducibility_issue check_deriv Check Derivatization - Reagent excess - Time/Temp - Moisture peak_issue->check_deriv Yes check_gc Check GC-MS System - Column condition - Leaks - Inlet maintenance peak_issue->check_gc No reproducibility_issue->check_deriv No check_protocol Review Protocol - Consistent volumes - Internal standard use reproducibility_issue->check_protocol Yes resolve Problem Resolved check_deriv->resolve check_gc->resolve check_protocol->resolve

A logical flow for troubleshooting common issues.

References

Technical Support Center: Troubleshooting Isocaproic Acid Peak Tailing in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the gas chromatography (GC) analysis of isocaproic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: In an ideal gas chromatography separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical peak shape. This can compromise the accuracy of quantification and the resolution between adjacent peaks.[1] The primary cause of peak tailing is often the presence of multiple retention mechanisms for the analyte.[1]

Q2: Why is this compound prone to peak tailing?

A2: this compound, being a carboxylic acid, is a polar and active compound. Its carboxyl group (-COOH) contains an active hydrogen that can interact strongly with active sites, such as silanol (B1196071) groups (Si-OH), present on the surfaces of untreated glass inlet liners and the fused silica (B1680970) capillary column.[2][3] These secondary interactions are stronger than the intended partitioning with the stationary phase, leading to delayed elution of a portion of the analyte molecules and causing the characteristic peak tailing.

Q3: Can my injection technique cause peak tailing for this compound?

A3: Yes, improper injection technique can contribute to peak tailing. A slow injection can lead to a broad initial sample band, which can result in peak tailing, especially for earlier eluting peaks.[4] Additionally, injecting too large a sample volume or a highly concentrated sample can overload the column, leading to distorted peak shapes, including tailing.[1][3][5]

Q4: How does the GC inlet contribute to the peak tailing of this compound?

A4: The GC inlet, particularly the liner, is a critical area where peak tailing can originate. Active silanol groups on the surface of an undeactivated or improperly deactivated glass liner can strongly adsorb the polar this compound.[6][7] This can lead to analyte loss and significant peak tailing. Contamination within the liner, such as septum particles or non-volatile residues from previous injections, can also create new active sites that interact with the analyte.[4]

Q5: What is derivatization, and can it help with this compound peak tailing?

A5: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis. For carboxylic acids like this compound, derivatization typically involves converting the polar carboxyl group into a less polar and more volatile ester.[8][9] This modification significantly reduces the potential for interaction with active sites in the GC system, resulting in improved peak shape and sensitivity.[10] Common derivatization methods include silylation (e.g., using BSTFA) and alkylation to form methyl or other esters.[10][11]

Troubleshooting Guide

Issue 1: All peaks in the chromatogram are tailing, including this compound.

This type of indiscriminate tailing often points to a physical problem in the GC system rather than a chemical interaction specific to this compound.[12]

Troubleshooting Steps:

  • Check Column Installation:

    • Improper Column Cut: A ragged or angled cut of the capillary column can create turbulence and dead volume, leading to peak tailing.[13] Re-cut the column ensuring a clean, square cut.

    • Incorrect Column Position: Ensure the column is installed at the correct depth in the inlet and detector according to the manufacturer's instructions. Incorrect positioning can create dead volumes.[5]

  • Inspect for Leaks: Check all fittings and connections for leaks, as a leak in the system can disrupt the carrier gas flow and cause peak distortion.

  • Examine the Inlet Liner: A cracked or broken liner can disrupt the sample flow path.[4] Replace the liner if any damage is observed.

Issue 2: Only the this compound peak is tailing, or it is tailing more significantly than other compounds.

This scenario suggests a specific chemical interaction between this compound and the GC system.

Troubleshooting Steps:

  • Assess the Inlet Liner:

    • Liner Activity: Standard, untreated glass liners are not suitable for analyzing active compounds like this compound due to the presence of acidic silanol groups.[2] Replace the liner with a deactivated one. Base-deactivated or Siltek® deactivated liners are often recommended for acidic compounds.[6][14]

    • Liner Contamination: The liner can accumulate non-volatile residues from the sample matrix, which can act as active sites. Clean or replace the liner.[13]

  • Evaluate the GC Column:

    • Column Activity: The stationary phase can degrade over time, exposing active silanol groups on the fused silica surface. This is particularly problematic at the front of the column. Trimming 10-20 cm from the column inlet can often resolve this issue.[15]

    • Inappropriate Stationary Phase: For the analysis of free carboxylic acids, a polar stationary phase is recommended. Polyethylene glycol (PEG) columns (e.g., WAX or FFAP phases) are a good choice.[10] Non-polar columns will generally result in poor peak shape for underivatized acids.

  • Consider Derivatization:

    • If peak tailing persists even with a deactivated system and an appropriate polar column, derivatization is a highly effective solution. Converting this compound to a silyl (B83357) or methyl ester will block the active carboxyl group, leading to a sharp, symmetrical peak.[9][10]

Experimental Protocols

Protocol 1: GC System Preparation for this compound Analysis (Underivatized)
  • Inlet Liner: Use a base-deactivated or Siltek® treated glass liner.

  • GC Column: Install a polar, wax-based capillary column (e.g., DB-WAX, SUPELCOWAX 10).

  • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

  • System Blank: Inject a solvent blank to ensure the system is clean and free of interfering peaks.

Protocol 2: Derivatization of this compound by Silylation

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Sample Preparation: Evaporate the sample containing this compound to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dry sample.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30 minutes.

  • Analysis: Allow the sample to cool to room temperature before injecting it into the GC.

Data Presentation

Table 1: Effect of Column Type on Peak Asymmetry for Carboxylic Acids

Stationary PhasePolarityTypical Peak Asymmetry Factor (As) for n-hexanoic acidReference
Non-polar (e.g., DB-1)Low> 3.0[16]
Polar (e.g., FFAP)High~1.1 - 1.5[17]
Zwitterionic LiquidHigh1.05[17]

Note: A peak asymmetry factor of 1.0 represents a perfectly symmetrical peak. Higher values indicate increased tailing.

Visual Troubleshooting Guide

Below is a workflow to guide the troubleshooting process for this compound peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed for this compound all_peaks_tail Are all peaks tailing? start->all_peaks_tail check_physical Investigate Physical Issues: - Check column installation (cut, depth) - Inspect for leaks - Check liner for damage all_peaks_tail->check_physical Yes only_acid_tails Only this compound Tailing (or significantly more) all_peaks_tail->only_acid_tails No end Symmetrical Peak Achieved check_physical->end check_chemical Investigate Chemical Interactions only_acid_tails->check_chemical liner_activity Is the liner deactivated? check_chemical->liner_activity replace_liner Replace with a deactivated liner (e.g., base-deactivated) liner_activity->replace_liner No column_activity Is the column appropriate and in good condition? liner_activity->column_activity Yes replace_liner->column_activity trim_column Trim 10-20 cm from column inlet or use a dedicated polar (WAX/FFAP) column column_activity->trim_column No derivatize Consider Derivatization (Silylation or Esterification) column_activity->derivatize Yes trim_column->derivatize derivatize->end

References

optimization of fermentation conditions for isocaproic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for isocaproic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound in fermentation?

The primary factors that significantly affect this compound yield are the choice of microbial strain, the composition of the fermentation medium (including carbon sources, electron donors, and nutrient concentrations), and the control of physical parameters such as pH and temperature.[1][2] For instance, specific strains of Clostridium and Ruminococcaceae are known producers of caproic acid and its isomers.[3][4] The availability of precursors like iso-butyrate and electron donors like ethanol (B145695) or lactate (B86563) is crucial for the chain elongation process that forms this compound.[5][6]

Q2: What are the common microbial strains used for this compound production?

While research has heavily focused on n-caproic acid, the principles apply to its isomers. Effective producers are typically anaerobic bacteria capable of chain elongation. Notable genera include Clostridium, such as Clostridium kluyveri, and members of the Ruminococcaceae family.[3][7] The selection of a specific strain is critical as their optimal growth conditions and metabolic outputs can vary significantly.

Q3: What substrates are typically required for this compound fermentation?

This compound (4-methylpentanoic acid) is a branched-chain fatty acid. Its production through microbial fermentation relies on the chain elongation of a shorter branched-chain precursor, iso-butyrate (2-methylpropanoate).[5] In addition to the precursor, an electron donor is required. Ethanol is a commonly used electron donor, though lactate can also serve this purpose.[3][6] Other essential components include a carbon source like glucose or acetate (B1210297) and a nitrogen source like yeast extract to support cell growth and metabolism.[8]

Q4: How can the formation of byproducts such as n-butyric acid or acetic acid be minimized?

The formation of straight-chain fatty acids like n-butyric and acetic acid is a common challenge. Minimizing these byproducts involves several strategies:

  • Substrate Control: Ensure a sufficient supply of the iso-butyrate precursor relative to the electron donor. An imbalance can lead the microorganism to utilize other metabolic pathways.[5]

  • pH Optimization: The optimal pH for this compound production may differ from the pH that favors the synthesis of other acids. Maintaining the pH within the optimal range for your specific strain is crucial. For example, some related processes favor an initial acidic pH between 5.0 and 6.5.[3]

  • Strain Selection: Utilize a microbial strain that has a high selectivity for branched-chain fatty acid production.

  • Hydrogen Partial Pressure: In some systems involving Clostridium, the accumulation of hydrogen gas (H₂) can inhibit the desired metabolic pathway. Co-culturing with a methanogen to consume H₂ has been shown to enhance caproic acid production by reducing this feedback inhibition.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the fermentation process for this compound production.

Issue 1: Low or No this compound Yield

  • Question: My fermentation is complete, but the yield of this compound is significantly lower than expected, or absent altogether. What are the possible causes?

  • Answer:

    • Suboptimal pH or Temperature: Verify that the pH and temperature of your fermenter were maintained within the optimal range for your specific microbial strain. Deviations can drastically reduce metabolic activity or shift production to other metabolites.[1][3]

    • Nutrient Limitation: The growth medium may be deficient in essential nutrients such as nitrogen, phosphorus, or trace minerals. A lack of these can stall cell growth and, consequently, acid production.[9][10] Consider analyzing the medium for residual nutrients or supplementing with yeast extract.

    • Incorrect Substrate Concentration: The precursor (iso-butyrate) and the electron donor (e.g., ethanol) must be present in appropriate concentrations. Insufficient precursor will directly limit product formation, while an excess of the electron donor might be toxic or favor other metabolic pathways.[5]

    • Microbial Contamination: Contamination with other bacteria or wild yeasts can lead to competition for nutrients and the production of inhibitory compounds, ultimately reducing the yield of the desired product.[9][10] It is advisable to check the culture purity via microscopy.

    • Oxygen Exposure: this compound production is typically an anaerobic process. Exposure to oxygen can inhibit or kill the strictly anaerobic bacteria responsible for chain elongation.[1]

Issue 2: Premature Cessation of Fermentation (Stuck Fermentation)

  • Question: The fermentation started well, but substrate consumption and product formation stopped before all substrates were utilized. What could be the problem?

  • Answer:

    • Product Inhibition: High concentrations of this compound can be toxic to the microbial culture, leading to feedback inhibition that halts the fermentation process. The maximum achievable concentration in the broth is often limited.[5] Implementing in-situ product extraction or using a fed-batch approach can mitigate this issue.

    • Accumulation of Other Toxic Byproducts: Besides the target product, other metabolic byproducts can accumulate to toxic levels. For example, a high concentration of ethanol can become inhibitory even to the organisms that consume it.[11][12]

    • Extreme pH Shift: The production of organic acids will naturally lower the pH of the medium. If not properly controlled with a buffering system or automated base addition, the pH can drop to a level that inhibits microbial activity.[1]

Issue 3: Foaming and Excessive Gas Production

  • Question: My fermenter is producing an excessive amount of foam. Is this normal and how should I handle it?

  • Answer:

    • Foaming is a common occurrence in fermentation due to the production of gases like carbon dioxide and hydrogen.[13] While some foaming is normal, excessive amounts can lead to loss of culture volume and contamination. This can often be controlled by adding a sterile anti-foaming agent to the medium before starting the fermentation. If foaming occurs, you can skim it off, but ensure you use sterile techniques to prevent contamination.[13]

Data Presentation

Table 1: Optimized Fermentation Conditions for Caproic Acid Production with Various Strains (Note: Data for the closely related n-caproic acid is presented to illustrate typical parameter ranges.)

Microorganism StrainKey SubstratesTemperature (°C)pHMax Yield (g/L)Reference
Clostridium celerecrescens K2Glucose, Ethanol, Sodium Acetate349.010.23
Ruminococcaceae bacterium CPB6Lactate, Butyrate, Sucrose30 - 405.0 - 6.516.73[3][4]
Clostridium kluyveri H068 (co-culture)Sodium Acetate, Ethanol35Not Specified>10 (implied)[7]
Enterococcus casseliflavus BF-1Glucose, Yeast Extract, Sodium Acetate357.0~5 (estimated from graphs)[8]

Experimental Protocols

Protocol 1: General Media Preparation and Batch Fermentation

This protocol describes the setup for a typical batch fermentation experiment to test this compound production.

  • Medium Preparation:

    • Prepare a basal medium containing essential minerals and a nitrogen source. A common nitrogen source is yeast extract (e.g., 2-10 g/L).[7][8]

    • Add the primary substrates. For this compound, this will include a precursor (e.g., iso-butyrate) and an electron donor (e.g., ethanol or lactate). Concentrations should be based on literature or preliminary experiments.

    • Adjust the initial pH of the medium to the desired value (e.g., 7.0) using sterile NaOH or HCl.

    • Dispense the medium into anaerobic serum bottles or a bioreactor.

  • Anaerobic Conditions:

    • Seal the vessels and make the medium anaerobic by sparging with an oxygen-free gas (e.g., N₂ or a N₂/CO₂ mix) for 20-30 minutes.

    • Autoclave the prepared medium to ensure sterility.

  • Inoculation and Incubation:

    • Inoculate the sterile, anaerobic medium with a fresh, actively growing culture of your chosen microbial strain (e.g., 5-10% v/v).

    • Incubate the culture at the desired temperature (e.g., 35°C) with gentle agitation.[7][8]

  • Monitoring and Sampling:

    • Periodically take samples under sterile, anaerobic conditions to measure cell density (OD₆₀₀), pH, substrate consumption, and product formation.

    • Store samples appropriately (e.g., frozen at -20°C) for later analysis.

Protocol 2: Quantification of this compound by GC-MS

This protocol outlines a method for quantifying this compound in fermentation broth.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take 1 mL of fermentation broth and centrifuge to pellet the cells.

    • Transfer the supernatant to a new tube.

    • Acidify the sample by adding a strong acid (e.g., HCl) to bring the pH below 2. This protonates the this compound, making it less water-soluble.

    • Add an equal volume of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) containing an internal standard.

    • Vortex vigorously for 1-2 minutes to extract the fatty acids into the organic phase.

    • Centrifuge to separate the phases and carefully transfer the top organic layer to a GC vial.

  • Instrumentation and Conditions (Example):

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[14]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.[14]

    • Column: A medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable.[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]

    • Injector Temperature: 250°C.[14]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.[14]

    • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.[14]

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.

    • Quantify the concentration by creating a standard curve of peak area ratio (this compound/internal standard) versus concentration.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization cluster_scale Phase 3: Scale-Up strain Strain Selection & Activation media Media Formulation (Substrates, Nutrients) strain->media batch Batch Fermentation (Anaerobic) media->batch sampling Sampling & Analysis (GC-MS, pH, OD) batch->sampling data Data Evaluation sampling->data decision Optimal Conditions? data->decision decision->media No bioreactor Bioreactor Scale-Up decision->bioreactor Yes process Process Control (Fed-batch, Continuous) bioreactor->process

Caption: Experimental workflow for optimizing this compound production.

troubleshooting_flowchart start Low / No This compound Yield check_growth Is Biomass Growth (OD600) Normal? start->check_growth check_subs Are Substrates (Precursor, Donor) Consumed? check_growth->check_subs Yes sol_nutrients Action: Review/Supplement Nutrients (e.g., Yeast Extract) check_growth->sol_nutrients No check_params Were pH & Temp Within Optimal Range? check_subs->check_params Yes sol_pathway Issue: Metabolic Shift. Action: Check Substrate Ratios, Verify Strain Purity. check_subs->sol_pathway No sol_params Action: Calibrate Probes & Verify Controller Settings. check_params->sol_params No sol_inhibit Issue: Potential Inhibition. Action: Review Substrate Levels and Product Concentration. check_params->sol_inhibit Yes check_contam Check for Contamination (Microscopy) sol_inhibit->check_contam

Caption: Troubleshooting flowchart for low this compound yield.

metabolic_pathway cluster_inputs Substrates cluster_outputs Products isobutyrate Iso-butyrate (Precursor) microbe Anaerobic Microorganism (e.g., Clostridium) isobutyrate->microbe ethanol Ethanol (Electron Donor) ethanol->microbe isocaproate This compound (Target Product) byproducts Byproducts (e.g., Acetic Acid, Butyric Acid) microbe->isocaproate Chain Elongation (Desired Pathway) microbe->byproducts Side Reactions

Caption: Simplified relationship of substrates and products.

References

minimizing isocaproic acid loss during sample workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of isocaproic acid during sample workup.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its analysis?

A1: this compound, also known as 4-methylpentanoic acid, is a branched-chain fatty acid. Its key properties relevant to sample preparation and analysis are summarized in the table below. Understanding these properties is crucial for developing a robust analytical method.

PropertyValueSignificance for Sample Workup
Molecular Weight 116.16 g/mol Influences volatility and behavior in mass spectrometry.
pKa ~5.09[1]Critical for optimizing pH during extraction to ensure the molecule is in its non-ionized, organic-soluble form.
Boiling Point ~199-201 °C[2]Indicates that this compound is semi-volatile and can be lost during high-temperature evaporation steps.
Solubility Moderately soluble in water; highly soluble in organic solvents like ethanol, diethyl ether, and chloroform.[3][4]This differential solubility is the basis for liquid-liquid extraction.

Q2: My this compound recovery is low after liquid-liquid extraction (LLE). What are the common causes and solutions?

A2: Low recovery after LLE is a frequent issue. The most common causes are related to improper pH adjustment, suboptimal solvent selection, and emulsion formation.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

IssueCommon CauseRecommended Solution
Low Recovery Incorrect pH: If the pH of the aqueous sample is not sufficiently acidic, this compound will be in its ionized (salt) form, which is more soluble in the aqueous phase.Adjust pH: Lower the pH of the aqueous sample to at least 2 pH units below the pKa of this compound (~pH 3 or lower). This ensures that the this compound is in its neutral, non-ionized form, maximizing its partitioning into the organic solvent.
Suboptimal Solvent Choice: The extraction solvent may not be efficient at extracting this compound.Select an appropriate solvent: Use a water-immiscible organic solvent in which this compound is highly soluble. Good choices include diethyl ether, ethyl acetate, and methyl tert-butyl ether (MTBE).
Insufficient Mixing: Inadequate mixing of the aqueous and organic phases leads to poor extraction efficiency.Ensure thorough mixing: Vortex the sample for at least 1-2 minutes to maximize the surface area contact between the two phases.
"Salting Out" Effect Not Utilized: In some cases, the polarity of the aqueous phase can be too high, hindering the transfer of this compound to the organic phase.Add salt: Saturate the aqueous phase with a salt like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄). This increases the ionic strength of the aqueous phase, decreasing the solubility of this compound and promoting its transfer into the organic solvent.
Emulsion Formation High concentration of lipids or proteins: Biological samples can form stable emulsions at the interface of the aqueous and organic layers, trapping the analyte.Centrifugation: Centrifuge the sample at high speed to break the emulsion. Gentle Mixing: Instead of vigorous vortexing, gently rock or invert the tube. Add a different solvent: A small amount of a different organic solvent can sometimes disrupt the emulsion.
Analyte Loss During Evaporation High Temperature: Using excessive heat to evaporate the organic solvent can lead to the loss of the semi-volatile this compound.Use gentle evaporation: Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C). Use a "keeper" solvent: Add a small amount of a less volatile solvent (e.g., a few drops of ethylene (B1197577) glycol) to the extract before evaporation. This helps to prevent the complete evaporation of the this compound.

Q3: How do I choose the right Solid-Phase Extraction (SPE) sorbent for this compound?

A3: The choice of SPE sorbent depends on the sample matrix and the properties of this compound. For this compound, which is a non-polar compound with an acidic functional group, several options are available.

  • Reversed-Phase (e.g., C8, C18): These non-polar sorbents are suitable for retaining this compound from a polar (aqueous) sample. The sample should be acidified to ensure the this compound is in its neutral form to bind to the sorbent.

  • Anion Exchange: These sorbents have positively charged functional groups that can retain the negatively charged isocaproate ion. The sample pH should be adjusted to be above the pKa of this compound (e.g., pH > 6) to ensure it is ionized. Elution is then achieved by using a solvent that neutralizes the charge (e.g., an acidic solvent) or has a high ionic strength.

  • Polymeric Sorbents: Some polymeric sorbents offer mixed-mode interactions (e.g., reversed-phase and ion-exchange) and can provide high recovery and clean extracts.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

IssueCommon CauseRecommended Solution
Low Recovery Improper Conditioning: The sorbent bed was not properly wetted, leading to inconsistent interactions with the sample.Condition the sorbent: Always pre-condition the SPE cartridge with the recommended solvents (e.g., methanol (B129727) followed by water for reversed-phase) to activate the functional groups.
Incorrect Sample pH: The pH of the sample was not optimized for retention on the chosen sorbent.Adjust sample pH: For reversed-phase, acidify the sample to pH < 3. For anion exchange, adjust the pH to > 6.
Sample Breakthrough: The analyte passed through the cartridge during loading without being retained. This can be due to too fast of a flow rate or exceeding the sorbent capacity.Control flow rate: Load the sample at a slow, controlled flow rate (e.g., 1-2 mL/min). Check sorbent capacity: Ensure the amount of sorbent is sufficient for the expected concentration of this compound and other matrix components.
Premature Elution: The analyte was washed off the cartridge during the wash step.Optimize wash solvent: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the this compound. For reversed-phase, this might be a low percentage of organic solvent in water.
Incomplete Elution: The elution solvent was not strong enough to desorb the this compound from the sorbent.Optimize elution solvent: For reversed-phase, use a sufficiently non-polar solvent (e.g., methanol, acetonitrile (B52724), or a mixture with an appropriate modifier). For anion exchange, use an acidic solvent to neutralize the isocaproate.
Poor Reproducibility Inconsistent Flow Rates: Variable flow rates during loading, washing, and elution lead to inconsistent results.Use a vacuum manifold or positive pressure manifold: These tools allow for precise control over flow rates.
Sorbent Bed Drying Out: If the sorbent bed dries out between steps, it can lead to channeling and poor recovery.Do not let the sorbent dry out: Ensure there is always liquid above the sorbent bed until the final elution step.

Q4: I am analyzing this compound by GC-MS and see peak tailing. What could be the cause?

A4: Peak tailing for acidic compounds like this compound in GC-MS is often due to active sites in the GC system or issues with derivatization.

Troubleshooting Guide: GC-MS Analysis

IssueCommon CauseRecommended Solution
Peak Tailing Active Sites in the Inlet or Column: Free silanol (B1196071) groups (-Si-OH) on the glass liner, column, or injection port can interact with the acidic carboxyl group of this compound, causing peak tailing.Use an inert flow path: Employ deactivated liners and columns. Consider using an Ultra Inert liner. Perform inlet maintenance: Regularly replace the liner and septum. Condition the column: Bake out the column according to the manufacturer's instructions.
Incomplete Derivatization: If the derivatization reaction is incomplete, the free this compound will tail on the column.Optimize derivatization: Ensure the derivatization reagent is fresh and the reaction conditions (temperature, time) are optimal. Use a catalyst if recommended. Check for moisture: Water can quench many derivatization reagents, especially silylating agents. Ensure samples and solvents are anhydrous.
Low Response/ No Peak Analyte Loss in the Inlet: this compound can be lost due to adsorption or degradation in a hot injector.Optimize injector temperature: A lower injector temperature may reduce degradation, but it needs to be high enough for efficient volatilization. Ensure complete derivatization: Derivatized this compound is less prone to adsorption.
Poor Derivatization Yield: The derivatization reaction may not have gone to completion.Re-evaluate derivatization protocol: Check reagent-to-analyte ratio, reaction time, and temperature. Consider a different derivatization reagent.
Ghost Peaks Carryover from Previous Injections: this compound or its derivatives can be retained in the system and elute in subsequent runs.Wash the syringe and inlet: Thoroughly clean the autosampler syringe and perform inlet maintenance. Run solvent blanks: Inject solvent blanks between samples to check for carryover.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
  • Sample Preparation: To 500 µL of plasma in a glass tube, add an internal standard.

  • Acidification: Add 50 µL of 6M HCl to acidify the sample to a pH of approximately 1-2. Vortex briefly.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE).

  • Mixing: Vortex the tube vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS or derivatization solvent for GC-MS).

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol uses a reversed-phase C18 cartridge.

  • Sample Preparation: To 1 mL of urine, add an internal standard. Acidify to pH ~3 with 1M HCl.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess water.

  • Elution: Elute the this compound with 2 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

Protocol 3: Derivatization of this compound for GC-MS Analysis

This protocol uses N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form a TBDMS ester.

  • Dry Extract: Ensure the sample extract is completely dry.

  • Add Reagent: To the dried extract, add 50 µL of MTBSTFA and 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Acidify Acidify (pH < 3) Add_IS->Acidify Add_Solvent Add Organic Solvent Acidify->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze Analyze Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction Steps cluster_analysis Analysis Sample Urine Sample + IS Acidify Acidify Sample Sample->Acidify Load Load Sample Acidify->Load Condition Condition Cartridge Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute this compound Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze Analyze Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Derivatization_Workflow Start Dry Sample Extract Add_Reagent Add Derivatization Reagent (e.g., MTBSTFA) Start->Add_Reagent Heat Heat (e.g., 60°C, 30 min) Add_Reagent->Heat Analyze Inject into GC-MS Heat->Analyze

Caption: GC-MS derivatization workflow for this compound.

References

addressing poor reproducibility in isocaproic acid measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isocaproic acid quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot poor reproducibility in their experimental results. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common analytical methods for this compound quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS often requires a derivatization step to make the fatty acid volatile, while LC-MS can sometimes analyze the underivatized acid, though derivatization can also be used to improve chromatographic performance and sensitivity.[1]

Q2: Why am I observing poor peak shape and high variability in my GC-MS results for this compound?

A2: Poor peak shape, such as tailing, for free fatty acids in GC-MS is often due to their low volatility and interaction with the stationary phase. Derivatization to form more volatile esters (e.g., fatty acid methyl esters - FAMEs) or silyl (B83357) esters (e.g., trimethylsilyl (B98337) - TMS esters) is crucial to address this.[2][3] Variability can also stem from incomplete derivatization, sample degradation, or inconsistent sample extraction.[4]

Q3: What is a suitable internal standard for this compound quantification?

A3: An ideal internal standard should have chemical properties similar to this compound but be distinguishable by the mass spectrometer. A stable isotope-labeled (e.g., deuterated or ¹³C-labeled) this compound is the gold standard.[5][6] This type of internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[5] If a labeled standard for this compound is unavailable, a labeled short-chain fatty acid with a similar structure can be used, but the method's accuracy and precision will need careful validation.[7]

Q4: How can I minimize matrix effects in my LC-MS analysis of this compound?

A4: Matrix effects, which are the suppression or enhancement of the analyte's signal by other components in the sample, are a significant challenge.[5][8][9] Effective sample preparation is the most critical step to mitigate these effects.[8] Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can help remove interfering substances.[8][10] The use of a stable isotope-labeled internal standard is also highly effective in compensating for matrix effects that cannot be eliminated through sample cleanup.[5] Sample dilution can also be a simple and effective strategy if the this compound concentration is high enough for detection after dilution.[8]

Troubleshooting Guides

Issue 1: High Variability in GC-MS Quantification

This guide addresses common causes of variability when using Gas Chromatography-Mass Spectrometry.

GCMS_Troubleshooting cluster_prep Sample Preparation cluster_instrument GC-MS System start High Variability in GC-MS Results inconsistent_homogenization Inconsistent Sample Homogenization start->inconsistent_homogenization Check incomplete_extraction Incomplete or Variable Extraction start->incomplete_extraction Check incomplete_derivatization Incomplete Derivatization start->incomplete_derivatization Check is_issue Internal Standard Addition Error start->is_issue Check inlet_issues Inlet/Column Issues start->inlet_issues Check ms_detector_issues MS Detector Variability start->ms_detector_issues Check sol_homogenization Ensure thorough mixing (vortexing, sonication) before aliquoting. inconsistent_homogenization->sol_homogenization Solution sol_extraction Optimize extraction solvent and pH. Ensure complete phase separation in LLE. incomplete_extraction->sol_extraction Solution sol_derivatization Optimize reaction time, temperature, and reagent concentration. Ensure sample is dry before adding reagent. incomplete_derivatization->sol_derivatization Solution sol_is Add internal standard at the very beginning of sample prep. Verify IS concentration. is_issue->sol_is Solution sol_inlet Check for leaks, clean inlet, replace septum and liner. inlet_issues->sol_inlet Solution sol_ms Perform MS detector tuning and calibration. ms_detector_issues->sol_ms Solution

Troubleshooting workflow for GC-MS variability.
Issue 2: Poor Sensitivity in LC-MS Quantification

This guide addresses common causes of low signal intensity when using Liquid Chromatography-Mass Spectrometry.

LCMS_Sensitivity_Troubleshooting cluster_sample Sample & Mobile Phase cluster_instrument LC-MS System start Poor Sensitivity in LC-MS Results ion_suppression Ion Suppression (Matrix Effect) start->ion_suppression Investigate low_concentration Analyte Concentration Too Low start->low_concentration Investigate mobile_phase_ph Inappropriate Mobile Phase pH start->mobile_phase_ph Investigate poor_peak_shape Poor Peak Shape start->poor_peak_shape Investigate ms_settings Suboptimal MS Settings start->ms_settings Investigate sol_ion_suppression Improve sample clean-up (SPE). Dilute the sample. Use a stable isotope-labeled IS. ion_suppression->sol_ion_suppression Solution sol_low_concentration Concentrate the sample extract. Increase injection volume (if it doesn't worsen peak shape). low_concentration->sol_low_concentration Solution sol_mobile_phase_ph Adjust pH to ensure isocaproic acid is in its desired ionic state for the chromatography mode. mobile_phase_ph->sol_mobile_phase_ph Solution sol_peak_shape Check for column degradation or blockage. Optimize mobile phase composition. poor_peak_shape->sol_peak_shape Solution sol_ms_settings Optimize source parameters (e.g., capillary voltage, gas flows). Ensure correct SIM/MRM transition. ms_settings->sol_ms_settings Solution

Troubleshooting workflow for LC-MS sensitivity.

Data Presentation

The following table summarizes illustrative performance characteristics of common sample preparation techniques for short-chain fatty acids like this compound. Note that actual values can vary significantly based on the specific protocol, matrix, and analytical instrumentation.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80-9530-60 (Suppression)Simple, fast, and inexpensive.High potential for significant matrix effects.[5]
Liquid-Liquid Extraction (LLE) 70-9015-40 (Suppression)Good for removing phospholipids (B1166683) and salts.Can be labor-intensive and use large solvent volumes.[8]
Solid-Phase Extraction (SPE) 85-105<15Provides the cleanest extracts, minimizing matrix effects.[10]More expensive and requires method development.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Plasma (for LC-MS)

This protocol is a quick and simple method for sample cleanup but may result in significant matrix effects.

  • Sample Preparation :

    • To 100 µL of plasma sample, add a working solution of the stable isotope-labeled internal standard (e.g., this compound-d3).

    • Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[6]

    • Vortex for 1 minute.

  • Centrifugation :

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[6]

  • Supernatant Collection :

    • Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution :

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[5]

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis :

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol describes a common derivatization method to make this compound volatile for GC-MS analysis.

  • Sample Extraction and Drying :

    • Extract this compound from the sample using an appropriate method (e.g., LLE).

    • Ensure the final extract containing the acid is completely dry, as many derivatization reagents are moisture-sensitive.[11] This can be achieved by evaporation under nitrogen.

  • Derivatization Reaction :

    • To the dried residue, add the derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide - MTBSTFA or an esterification agent like isobutyl chloroformate).[1][2]

    • Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Seal the vial tightly and heat at the recommended temperature and time (e.g., 60-80°C for 30-60 minutes).

  • Cooling and Analysis :

    • After the reaction is complete, cool the sample to room temperature.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

Visualization of Experimental Workflow

experimental_workflow cluster_analysis Analytical Method sample Biological Sample (e.g., Plasma, Feces) add_is Add Stable Isotope-Labeled Internal Standard sample->add_is extraction Sample Preparation (PPT, LLE, or SPE) add_is->extraction gc_path For GC-MS extraction->gc_path lc_path For LC-MS extraction->lc_path derivatization Derivatization gc_path->derivatization lc_ms_analysis LC-MS/MS Analysis lc_path->lc_ms_analysis gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_processing Data Processing and Quantification gc_ms_analysis->data_processing lc_ms_analysis->data_processing

General experimental workflow for this compound analysis.

References

selecting the appropriate internal standard for isocaproic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on selecting the appropriate internal standard for the accurate quantification of isocaproic acid in various biological matrices. This resource is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting an internal standard for this compound quantification?

A1: The most critical factor is the structural similarity to this compound. An ideal internal standard should have nearly identical chemical and physical properties to ensure it behaves similarly during sample extraction, derivatization, and analysis. This is why stable isotope-labeled (SIL) internal standards, such as deuterated or ¹³C-labeled this compound, are considered the gold standard.[1][2][3]

Q2: Can I use a non-isotopically labeled internal standard?

A2: While you can use a structural analog (a non-isotopically labeled compound with a similar structure), it is not the recommended approach for achieving the highest accuracy and precision.[1][2] Structural analogs may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to this compound, leading to less effective correction for experimental variability.[1]

Q3: When should the internal standard be added to my sample?

A3: The internal standard should be added at the earliest stage of the sample preparation process.[4] This ensures that it can account for any analyte loss or variability that may occur during all subsequent steps, including extraction, derivatization, and injection.

Q4: What concentration of internal standard should I use?

A4: The concentration of the internal standard should be similar to the expected concentration of this compound in your samples. A common practice is to aim for a concentration in the mid-range of your calibration curve.

Q5: Do I need to derivatize this compound for analysis?

A5: For GC-MS analysis, derivatization is necessary to make this compound volatile and thermally stable.[5][6][7] Common derivatization agents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents to form esters.[5][7][8] For LC-MS/MS analysis, derivatization may not be necessary, but it can be used to improve chromatographic separation and ionization efficiency.[9]

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the quality of quantitative data. Stable isotope-labeled internal standards consistently outperform structural analogs.

Internal Standard TypeExampleAccuracy (% Bias)Precision (% RSD)Matrix Effect CompensationKey Considerations
¹³C-Labeled this compound This compound-¹³C₆< ±10%< 10%ExcellentConsidered the best option due to minimal chromatographic shift and identical chemical properties.[10][11][12] Generally more expensive.
Deuterated this compound This compound-d₁₁< ±15%< 15%ExcellentWidely used and highly effective.[1][2][3] Potential for a slight chromatographic shift from the unlabeled analyte (isotope effect).[11]
Structural Analog Heptanoic acidVariable (> ±20%)> 15%Poor to ModerateNot recommended for high-accuracy quantification.[1][2] May have different extraction recovery and ionization efficiency.[1]

Experimental Protocols

Detailed Methodology 1: this compound Quantification by GC-MS using Deuterated Internal Standard

This protocol outlines the analysis of this compound in human plasma.

1. Materials:

  • This compound standard

  • This compound-d₁₁ (internal standard)

  • Human plasma (or other biological matrix)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) or methanol)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Extraction solvent (e.g., hexane)

  • Anhydrous sodium sulfate (B86663)

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To a 100 µL aliquot of plasma, add 10 µL of this compound-d₁₁ internal standard solution (concentration should be optimized based on expected analyte levels).

  • Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant with HCl.

  • Extract the this compound by adding 500 µL of hexane (B92381) and vortexing for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization:

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile to the dried extract.

  • Cap the vial tightly and heat at 60°C for 30 minutes.[7]

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Analysis:

  • GC Column: DB-5ms or similar

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mode: Selected Ion Monitoring (SIM)

    • Monitor appropriate ions for the derivatized this compound and this compound-d₁₁.

Detailed Methodology 2: this compound Quantification by LC-MS/MS using ¹³C-Labeled Internal Standard

This protocol is suitable for the direct analysis of this compound in human plasma without derivatization.

1. Materials:

  • This compound standard

  • This compound-¹³C₆ (internal standard)

  • Human plasma

  • Protein precipitation solvent (e.g., ice-cold methanol (B129727) containing 0.1% formic acid)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 10 µL of this compound-¹³C₆ internal standard solution.

  • Vortex briefly.

  • Add 200 µL of ice-cold methanol with 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an LC-MS vial for analysis.

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mobile Phase Gradient: A suitable gradient to separate this compound from other matrix components (e.g., start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions).

  • Flow Rate: 0.3 mL/min

  • Ion Source: Electrospray Ionization (ESI) in negative mode

  • MS Analysis: Multiple Reaction Monitoring (MRM)

    • Optimize and monitor the precursor-to-product ion transitions for both this compound and this compound-¹³C₆.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Variability in Internal Standard Response Inconsistent addition of internal standard.Ensure precise and consistent pipetting of the internal standard solution into all samples, standards, and QCs.
Degradation of the internal standard.Check the stability of the internal standard in the sample matrix and under the storage conditions. Prepare fresh stock solutions regularly.
Matrix effects significantly impacting the internal standard differently across samples.Ensure the use of a stable isotope-labeled internal standard. Optimize the chromatographic method to separate the analyte and internal standard from interfering matrix components.
Poor Peak Shape for this compound and/or Internal Standard Incomplete derivatization (GC-MS).Optimize derivatization conditions (temperature, time, reagent concentration). Ensure the sample extract is completely dry before adding the derivatization reagent.[7]
Column overload.Dilute the sample or reduce the injection volume.
Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality GC column.
Analyte and Internal Standard Peaks are Not Co-eluting (Deuterated IS) Isotope effect.This is sometimes observed with deuterated standards.[11] Ensure the peak integration windows are set correctly for both the analyte and the internal standard. For highly accurate work, consider using a ¹³C-labeled internal standard which is less prone to this effect.[11][12]
Low Recovery of Analyte and Internal Standard Inefficient extraction.Optimize the extraction solvent and pH. Ensure thorough mixing during the extraction step.
Analyte/IS adsorption to surfaces.Use silanized glassware or polypropylene (B1209903) tubes.

Diagrams

Internal_Standard_Selection_Workflow Workflow for Selecting an Appropriate Internal Standard start Start: Need to Quantify This compound is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->is_sil_available choose_sil Select SIL Internal Standard (¹³C or Deuterated this compound) is_sil_available->choose_sil Yes consider_analog Consider a Structural Analog (e.g., Heptanoic Acid) is_sil_available->consider_analog No is_13c_available Is ¹³C-labeled This compound Available and within budget? choose_sil->is_13c_available choose_13c Choose ¹³C-Isocaproic Acid (Highest Accuracy) is_13c_available->choose_13c Yes choose_deuterated Choose Deuterated this compound (Excellent Accuracy) is_13c_available->choose_deuterated No develop_method Develop and Validate Analytical Method choose_13c->develop_method choose_deuterated->develop_method validate_analog Thoroughly Validate Method for: - Linearity - Precision - Accuracy - Recovery - Matrix Effects consider_analog->validate_analog proceed_with_caution Proceed with Caution: Recognize limitations in accuracy validate_analog->proceed_with_caution proceed_with_caution->develop_method

Caption: Decision workflow for internal standard selection.

Experimental_Workflow General Experimental Workflow for this compound Quantification sample_collection Sample Collection (e.g., Plasma) add_is Add Known Amount of Internal Standard sample_collection->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep extraction Liquid-Liquid Extraction (Optional, for cleanup) sample_prep->extraction derivatization Derivatization (Required for GC-MS) extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis data_processing Data Processing: - Peak Integration - Calculate Analyte/IS Ratio analysis->data_processing quantification Quantification using Calibration Curve data_processing->quantification

References

Technical Support Center: Navigating the Co-elution of Fatty Acid Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering the common challenge of fatty acid isomer co-elution in High-Performance Liquid Chromatography (HPLC). This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal separation and accurate quantification.

Troubleshooting Guide: Resolving Co-eluting Peaks

This section addresses specific issues you may face during your HPLC analysis of fatty acid isomers, offering systematic solutions to diagnose and resolve co-elution.

Question: My chromatogram shows broad, tailing, or shouldering peaks, suggesting co-elution of fatty acid isomers. What are the initial steps to take?

Answer:

When faced with poor peak shape and suspected co-elution, a systematic approach to troubleshooting is crucial. Co-elution, where multiple compounds elute from the column simultaneously, can significantly compromise the accuracy of both identification and quantification.[1] The initial focus should be on confirming the co-elution and then optimizing your HPLC method and sample preparation.[2][3]

Initial Diagnostic Steps:

  • Confirm Peak Purity: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.[1]

    • DAD: Compare the UV-Vis spectra across the peak. Inconsistent spectra from the leading edge to the trailing edge indicate the presence of more than one component.[1]

    • MS Detector: Examine the mass spectra across the peak. Different mass spectra at different points of the peak confirm co-elution.[2]

  • Evaluate Sample Preparation:

    • Sample Overload: Injecting too much sample is a common cause of peak distortion and co-elution.[3] Try diluting your sample and injecting a smaller volume to see if peak shape improves.[3]

    • Derivatization: For underivatized fatty acids, the free carboxyl group can interact with the silica (B1680970) backbone of the column, causing peak tailing.[3] Derivatizing the fatty acids to their ester forms (e.g., phenacyl or p-bromophenacyl esters) can neutralize this polarity, leading to sharper peaks and potentially better separation.[3]

Optimization Strategies:

  • Mobile Phase Adjustment:

    • Solvent Strength: In reversed-phase HPLC, increasing the water content of the mobile phase will increase retention times and may improve the separation of closely eluting isomers.[2]

    • Solvent Type: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter the selectivity of the separation.[2]

    • Additives: For free fatty acids, adding a small amount of acid (e.g., 0.05% trifluoroacetic acid or phosphoric acid) to the mobile phase can suppress the ionization of the carboxylic acid group, resulting in sharper peaks and more reproducible retention times.[2]

  • Gradient Elution:

    • Implement a shallower gradient. A slower increase in the organic solvent concentration over a longer period can significantly improve the resolution of complex isomer mixtures, although it will increase the analysis time.[2]

  • Temperature and Flow Rate:

    • Column Temperature: Lowering the column temperature generally increases retention and can sometimes improve resolution.[2]

    • Flow Rate: Reducing the flow rate can enhance column efficiency and improve separation, at the cost of a longer run time.[2]

Question: I am still observing co-elution after optimizing my mobile phase and gradient. What other chromatographic parameters can I adjust?

Answer:

If initial mobile phase and gradient optimizations are insufficient, exploring different stationary phases and advanced chromatographic techniques is the next logical step.

  • Column Chemistry: The choice of HPLC column is a critical factor in achieving separation.[4]

    • Reversed-Phase (RP-HPLC): While standard C18 columns are widely used, they may not provide sufficient selectivity for all isomer separations.[4] Consider columns with different bonded phases, such as C8, phenyl, or embedded polar groups, which can offer alternative selectivities.[5][6] Chiral stationary phases are essential for separating enantiomers.[7][8][9]

    • Silver-Ion HPLC (Ag+-HPLC): This technique is highly effective for separating unsaturated fatty acid isomers based on the number, position, and configuration (cis/trans) of their double bonds.[4][10] The separation relies on the formation of reversible complexes between silver ions on the stationary phase and the double bonds of the fatty acids.[4][11]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides an alternative separation mechanism to reversed-phase, separating compounds based on their polarity. This can be useful for certain classes of fatty acids.[12]

  • Column Dimensions and Particle Size:

    • Longer Columns/Coupled Columns: Increasing the column length (or coupling two columns) increases the number of theoretical plates, which can lead to better resolution.[2]

    • Smaller Particle Size: Columns with smaller particles (sub-2 µm, UHPLC) offer higher efficiency and can significantly improve resolution.[13][14]

  • Two-Dimensional Liquid Chromatography (2D-LC): For extremely complex samples, 2D-LC can provide a significant increase in peak capacity.[12] This technique uses two columns with different separation mechanisms (e.g., HILIC followed by RP-HPLC).[12]

Frequently Asked Questions (FAQs)

Q1: What is the benefit of derivatizing fatty acids before HPLC analysis?

A1: Derivatization of fatty acids can offer several advantages:

  • Improved Peak Shape: Converting the polar carboxylic acid group to a less polar ester minimizes interactions with the silica support of the column, leading to more symmetrical peaks.[1]

  • Enhanced Detection: Many derivatizing agents contain a chromophore, which allows for sensitive UV detection at longer wavelengths where background interference is lower.[15][16]

  • Improved Resolution: Derivatization can alter the polarity and structure of the fatty acids, which can lead to better separation of isomers.[3]

Q2: How can I separate cis and trans fatty acid isomers?

A2: The separation of cis and trans isomers is a common challenge. Silver-ion HPLC (Ag+-HPLC) is a particularly powerful technique for this purpose, as the strength of the interaction with the silver ions differs between cis and trans configurations.[4] Generally, trans isomers elute before cis isomers.[4] Reversed-phase columns with specific selectivities, such as cholesteryl-bonded phases, can also provide enhanced separation of geometric isomers compared to standard C18 columns.[17]

Q3: My retention times are drifting between injections. What could be the cause?

A3: Retention time drift can be caused by several factors:

  • Insufficient Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. A general rule is to equilibrate with 10-15 column volumes.[2]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of a more volatile component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[2]

  • Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time. Use a column oven to maintain a stable temperature.

  • Column Contamination: Buildup of sample matrix on the column can alter its chemistry and affect retention times. Regular column washing is recommended.

Q4: Can mass spectrometry help when I can't chromatographically resolve isomers?

A4: Yes, mass spectrometry (MS) is a powerful tool for dealing with co-eluting isomers. While co-eluting isomers will have the same retention time, they can often be distinguished by their fragmentation patterns in tandem mass spectrometry (MS/MS).[18][19][20] Different isomers can produce unique fragment ions or different relative abundances of fragment ions, allowing for their identification and even relative quantification without complete chromatographic separation.[3][20] Techniques like ion mobility spectrometry (IMS) coupled with MS can also separate isomers in the gas phase based on their size and shape.[12][21]

Quantitative Data Summary

The choice of HPLC column significantly impacts the separation of fatty acid isomers. The following table summarizes the performance characteristics of different column types.

Column TypeSeparation PrincipleAdvantagesDisadvantagesTypical Applications
Reversed-Phase (C18, C8) HydrophobicityRobust, widely available, good for separating based on chain length and degree of unsaturation.[4]Limited selectivity for positional and geometric isomers.[17]General fatty acid profiling, separation of fatty acids from other lipid classes.
Silver-Ion (Ag+-HPLC) π-complexation with double bondsExcellent for separating cis/trans and positional isomers of unsaturated fatty acids.[4][10]Can be less stable, potential for silver leaching.[22]Analysis of conjugated linoleic acid (CLA) isomers, separation of polyunsaturated fatty acids (PUFAs).
Chiral Phases Enantioselective interactionsSeparation of enantiomers (R/S isomers).[7][23]Often specific for certain classes of compounds, can be more expensive.Analysis of chiral fatty acids and their derivatives.
Phenyl Phases π-π interactionsAlternative selectivity to C18, can be beneficial for aromatic or unsaturated compounds.May have lower hydrophobicity than C18.Separation of fatty acids with aromatic derivatives.
Embedded Polar Group (EPG) Hydrophobicity and polar interactionsCan provide unique selectivity and are often compatible with 100% aqueous mobile phases.Selectivity can be highly dependent on the specific EPG.Analysis of polar fatty acids and related compounds.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Fatty Acid Isomer Analysis

This protocol provides a starting point for the separation of derivatized fatty acid isomers.

  • Column: High-resolution C18 column (e.g., 250 mm x 4.6 mm, 3 µm particle size).[2]

  • Mobile Phase A: Water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient: Start with a gradient from 70% Acetonitrile to 95% Acetonitrile over 30 minutes.[2]

  • Flow Rate: 0.8 mL/min[2]

  • Column Temperature: 25°C[2]

  • Detection: UV at 254 nm (for derivatized fatty acids).[2]

  • Injection Volume: 10 µL[2]

  • Optimization: If co-elution persists, decrease the gradient slope (e.g., extend the gradient time to 45 or 60 minutes).[2] Alternatively, introduce an isocratic hold at a mobile phase composition where the critical isomer pair elutes.[2]

Protocol 2: Silver-Ion Solid-Phase Extraction (SPE) for Fatty Acid Methyl Ester Fractionation

This protocol can be used to enrich for specific fatty acid isomers prior to HPLC or GC analysis.

  • Column Preparation:

    • Allow a solution of silver nitrate (B79036) (20 mg) in acetonitrile-water (0.25 mL; 10:1, v/v) to flow through a Bond Elut™ SCX cartridge (0.5 g adsorbent).[24] The cartridge should be wrapped in aluminum foil to protect it from light.[24]

    • Flush the column with acetonitrile (5 mL), acetone (B3395972) (5 mL), and dichloromethane (B109758) (10 mL).[24]

  • Sample Application:

    • Apply the fatty acid methyl ester sample (0.1 to 0.5 mg) to the column in a small volume of dichloromethane.[24]

  • Elution:

    • Use a stepwise elution with different solvent mixtures to separate fractions based on the degree of unsaturation. A typical elution scheme might involve increasing proportions of acetone and acetonitrile in dichloromethane.[24] The fractions can then be analyzed by other chromatographic techniques.[24]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Fatty Acid Isomers cluster_sample_prep Sample Preparation cluster_hplc_method HPLC Method Optimization cluster_advanced Advanced Techniques start Co-elution Observed (Broad/Shouldering Peaks) confirm_purity Confirm Peak Purity (DAD/MS) start->confirm_purity eval_sample_prep Evaluate Sample Preparation confirm_purity->eval_sample_prep Co-elution Confirmed optimize_hplc Optimize HPLC Method eval_sample_prep->optimize_hplc resolved Peaks Resolved eval_sample_prep->resolved Issue Resolved sample_overload Check for Sample Overload (Dilute Sample) eval_sample_prep->sample_overload derivatization Verify Derivatization (Improve Reaction Conditions) eval_sample_prep->derivatization advanced_techniques Consider Advanced Techniques optimize_hplc->advanced_techniques Co-elution Persists optimize_hplc->resolved Successful Separation mobile_phase Adjust Mobile Phase (Solvent Strength/Type, Additives) optimize_hplc->mobile_phase gradient Optimize Gradient (Shallower Gradient) optimize_hplc->gradient temp_flow Modify Temperature & Flow Rate optimize_hplc->temp_flow advanced_techniques->resolved column_chem Change Column Chemistry (Ag+, Chiral, Phenyl) advanced_techniques->column_chem two_d_lc Implement 2D-LC advanced_techniques->two_d_lc ms_methods Utilize Advanced MS (MS/MS, Ion Mobility) advanced_techniques->ms_methods

Caption: A logical workflow for troubleshooting co-eluting fatty acid isomers.

HPLC_Separation_Principles Comparison of HPLC Separation Principles for Fatty Acid Isomers rp_hplc Reversed-Phase HPLC (RP-HPLC) rp_principle Separation based on Hydrophobicity (Chain Length & Unsaturation) rp_hplc->rp_principle Mechanism ag_hplc Silver-Ion HPLC (Ag+-HPLC) ag_principle Separation based on π-complexation (Number, Position, & Geometry of Double Bonds) ag_hplc->ag_principle Mechanism chiral_hplc Chiral HPLC chiral_principle Separation based on Enantioselectivity (Stereoisomers) chiral_hplc->chiral_principle Mechanism rp_application General Profiling rp_principle->rp_application Best for ag_application Cis/Trans & Positional Isomers ag_principle->ag_application Best for chiral_application Enantiomers (R/S) chiral_principle->chiral_application Best for

Caption: Principles of different HPLC modes for fatty acid isomer separation.

References

enhancing the sensitivity of isocaproic acid detection in biological fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of isocaproic acid in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound in biological fluids? A1: The main challenges stem from the inherent properties of this compound and the complexity of biological matrices. This compound, a short-chain fatty acid (SCFA), is highly volatile and hydrophilic, which can lead to its loss during sample preparation, particularly during drying steps.[1][2] Additionally, its low concentrations in complex biological samples like plasma, serum, or urine require highly sensitive analytical methods to overcome matrix effects and achieve accurate quantification.[1]

Q2: Which analytical techniques are most effective for the sensitive detection of this compound? A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the methods of choice for quantifying SCFAs.[3] GC-MS, especially when coupled with a derivatization step, offers excellent sensitivity and selectivity.[1][4][5] LC-MS/MS provides high throughput and can also achieve high sensitivity, particularly with the use of Ultra-High-Performance Liquid Chromatography (UHPLC).[6][7] Emerging electrochemical biosensors based on nanomaterials also show great potential for rapid and highly sensitive detection.[8]

Q3: Why is derivatization necessary for GC-MS analysis of this compound? A3: Derivatization is a critical step in GC-MS analysis of polar compounds like this compound to increase their volatility and thermal stability.[5] This chemical modification converts the acid into a less polar ester or silyl (B83357) derivative, which improves chromatographic peak shape, reduces interactions with the GC column's active sites, and enhances sensitivity in the mass spectrometer.[1][2][9]

Q4: Can this compound be measured without a derivatization step? A4: Yes, derivatization-free approaches exist, primarily for GC-MS. These methods typically involve the direct analysis of an acidified sample extract.[3] While this simplifies sample preparation, it can sometimes result in lower recovery rates and an increased risk of contaminating the GC column.[3]

Q5: What are the best practices for collecting and storing biological samples for this compound analysis? A5: Proper sample handling is crucial to prevent metabolite degradation. Samples should ideally be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[10] For plasma collection, heparin is the preferred anticoagulant over EDTA or citrate, which can interfere with metabolic profiling.[10] It is also vital to minimize the number of freeze-thaw cycles, as they are detrimental to many metabolites.[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: Low or No Signal Detected Q: My chromatogram shows a very weak peak or no peak at all for this compound. What are the possible causes and solutions? A: This is a common issue that can be traced to several factors in the workflow.

  • Instrument Leaks: Air leaks in the GC or MS system can severely degrade sensitivity.[11] Use an electronic leak detector to check all fittings, including the gas supply, gas filters, column connectors, and the MS transfer line nut.[11][12]

  • Inefficient Derivatization: The derivatization reaction may be incomplete. Verify the freshness and concentration of your reagents, optimize reaction time and temperature, and ensure the reaction environment is free of moisture, as many silylation reagents are water-sensitive.[2]

  • Analyte Loss During Sample Prep: this compound can be lost during sample workup, especially in drying or transfer steps.[1] Consider an in situ extraction and derivatization method to minimize handling.[1] If using protein precipitation, ensure the solvent ratios are correct to prevent the analyte from co-precipitating.

  • Poor Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity.[13] For LC-MS, optimize electrospray ionization (ESI) source parameters like capillary voltage and gas flow.[14] For GC-MS, ensure the ion source is clean and properly tuned.[13]

  • Incorrect Sample Concentration: The sample might be too dilute for detection or, conversely, too concentrated, leading to ion suppression in the MS source.[13]

Problem: Poor Peak Shape (Tailing or Fronting) Q: The chromatographic peak for my derivatized this compound is tailing or fronting. How can I improve the peak shape? A: Poor peak shape compromises resolution and integration accuracy.

  • Active Sites: Peak tailing is often caused by active sites in the GC inlet liner or the column itself, which interact with the analyte.[9][15] Ensure you are using a deactivated liner and consider trimming the first few centimeters off the front of the column to remove accumulated non-volatile residues.

  • Column Overload: Injecting too much sample can lead to peak fronting.[15] Try diluting the sample or reducing the injection volume.

  • Inadequate Derivatization: If the derivatization is incomplete, the remaining free acid will interact strongly with the column, causing severe peak tailing.[9] Re-optimize the derivatization protocol.

  • Suboptimal Chromatography: For LC-MS, ensure the mobile phase composition is compatible with your analyte and column. For GC, optimize the temperature program to ensure the analyte moves through the column in a tight band.[15]

Problem: Poor Reproducibility and Inconsistent Results Q: I am observing significant variation in my results across multiple injections of the same sample. What could be the cause? A: Lack of reproducibility can invalidate your results and points to inconsistencies in the analytical process.

  • Inconsistent Sample Preparation: Manual sample preparation can introduce variability. Standardize all procedures, including pipetting, vortexing, and incubation times.[15] Using an autosampler for injections is highly recommended.[11]

  • Sample Degradation: If samples are left at room temperature for extended periods or undergo multiple freeze-thaw cycles, this compound concentrations can change.[10] Always keep samples on ice or in a cooled autosampler tray.

  • Instrument Instability: Fluctuations in temperature, gas flow rates, or detector voltage can lead to inconsistent results.[15] Ensure the instrument has properly warmed up and stabilized before starting a sequence. Regularly check instrument parameters and perform system suitability tests.

  • Matrix Effects (LC-MS): In LC-MS, co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to variability. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the best way to correct for these effects.[5]

Quantitative Data Summary

The sensitivity of an assay is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The table below summarizes the performance of various methods for detecting this compound and related compounds.

MethodDerivatization AgentMatrixLODLOQ/LLOQReference
GC-MSBenzyl (B1604629) chloroformate (BCF)Feces0.1 - 5 pgNot Specified[16]
GC-MS/MSPentafluorobenzyl bromide (PFBBr)Feces5 - 24 ng/mL0.05 - 0.1 µg/mL[1]
GC-MSBF₃/butanolNot Specified< 10 pg (1-4 pg with SIM)Not Specified[17]
HILIC-LC-MS/MSNoneHuman Urine15.6 ng/mL (for 6-aminocaproic acid)31.25 ng/mL (for 6-aminocaproic acid)[18]
UHPLC-MS/MSNonePlasma & Urine1 ng/mL (for bongkrekic acid)2.5 ng/mL[7]
SpectrofluorimetryEthyl acetoacetate (B1235776) / FormaldehydeSpiked Plasma/Urine0.231 µg/mL (for 6-aminocaproic acid)0.700 µg/mL[19]

Experimental Protocols & Visualized Workflows

Protocol 1: Sample Preparation and Derivatization for GC-MS

This protocol is based on an aqueous derivatization method using isobutyl chloroformate, which avoids the need for complete sample drying.[2]

Materials:

  • Biological fluid (e.g., 100 µL serum or plasma)

  • 20 mM NaOH

  • Pyridine (B92270)

  • Isobutanol

  • Isobutyl chloroformate

  • Internal Standard (e.g., deuterated this compound)

  • Organic solvent for extraction (e.g., hexane)

Procedure:

  • Sample Preparation: In a microcentrifuge tube, combine 100 µL of the biological sample, 125 µL of 20 mM NaOH (to protect SCFAs), and the internal standard.[2][4]

  • Protein Precipitation (if needed): For serum/plasma, add 400 µL of cold acetonitrile, vortex vigorously for 1 minute, and centrifuge at >10,000 x g for 10 minutes to pellet proteins.[20] Transfer the supernatant to a new tube. Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in water.

  • Aqueous Derivatization: To the aqueous sample (or reconstituted residue), add 100 µL of pyridine and 80 µL of isobutanol.[2]

  • Carefully add 50 µL of isobutyl chloroformate to the solution. Vortex immediately for 1 minute. The solution will become cloudy.

  • Extraction: Add 500 µL of hexane (B92381) (or another suitable organic solvent), vortex for 1 minute, and centrifuge to separate the phases.

  • Analysis: Carefully transfer the upper organic layer to a GC vial with an insert. The sample is now ready for injection into the GC-MS.

Diagrams and Workflows

Below are diagrams illustrating key workflows and concepts for this compound analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Fluid (Plasma, Urine) Spike 2. Add Internal Standard Sample->Spike Precipitate 3. Protein Precipitation Spike->Precipitate Deriv 4. Aqueous Derivatization Precipitate->Deriv Extract 5. Liquid-Liquid Extraction Deriv->Extract Inject 6. GC Injection Extract->Inject Separate 7. Chromatographic Separation Inject->Separate Ionize 8. Ionization (EI) Separate->Ionize Detect 9. Mass Detection (Scan, SIM, or MS/MS) Ionize->Detect Process 10. Peak Integration & Quantification Detect->Process Report 11. Final Report Process->Report

Caption: General experimental workflow for GC-MS analysis of this compound.

Troubleshooting_Low_Signal Start Problem: Low or No Signal CheckLeaks Check for system leaks (GC inlet, column, MS transfer line) Start->CheckLeaks LeakFound Fix leak, retighten fittings, replace ferrules/seals CheckLeaks->LeakFound NoLeak No leaks found CheckLeaks->NoLeak CheckDeriv Verify derivatization efficiency (fresh reagents, correct conditions) NoLeak->CheckDeriv DerivOK Derivatization OK CheckDeriv->DerivOK DerivBad Optimize reaction (time, temp) or prepare new reagents CheckDeriv->DerivBad CheckPrep Review sample prep (analyte loss, precipitation) DerivOK->CheckPrep PrepOK Sample prep OK CheckPrep->PrepOK PrepBad Use internal standard, consider in-situ methods CheckPrep->PrepBad CheckInstrument Check instrument settings (source tune, detector voltage) PrepOK->CheckInstrument InstrumentBad Tune/calibrate MS, clean ion source CheckInstrument->InstrumentBad

Caption: Troubleshooting logic for low signal intensity in MS analysis.

SCFA_Signaling cluster_cell Host Cell ica This compound (SCFA) receptor G-Protein Coupled Receptors (GPCRs, e.g., GPR41/43) ica->receptor binds to gprotein G-Protein Activation receptor->gprotein pathway Downstream Signaling (e.g., MAPK, PKA/PKC) gprotein->pathway response Cellular Response (e.g., Hormone release, Immune modulation) pathway->response

Caption: Simplified signaling pathway for short-chain fatty acids (SCFAs).

References

Technical Support Center: High-Throughput Isocaproic Acid Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the high-throughput screening of isocaproic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is high-throughput screening important?

This compound, also known as 4-methylpentanoic acid, is a methyl-branched fatty acid.[1] It is a short-chain fatty acid (SCFA) that can be a product of gut microbiome metabolism, particularly from the amino acid leucine.[2][3] SCFAs are significant signaling molecules involved in regulating metabolism, immune function, and the gut-brain axis.[2][4][5] High-throughput screening (HTS) is crucial for rapidly analyzing a large number of samples to discover novel drugs, understand metabolic pathways, or identify biomarkers for diseases like metabolic disorders or cancer.[2][6][7]

Q2: What are the primary methods for high-throughput analysis of this compound?

The main analytical methods for high-throughput this compound screening are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and various plate-based assays, including enzymatic and fluorescence-based methods.[8][9][10][11] The choice depends on the required sensitivity, specificity, sample matrix, and available instrumentation.[8]

Q3: What are the major challenges in screening for this compound?

Key challenges include the compound's volatility, the need for derivatization for certain methods like GC-MS to improve stability and detection, potential for matrix effects in complex biological samples, and achieving the sensitivity needed for low-concentration samples.[8][10][12] For plate-based assays, challenges include finding specific enzymes or probes and minimizing signal interference.[11][13]

Q4: Which biological samples are suitable for this compound analysis?

This compound can be quantified in a variety of biological fluids and tissues, including plasma, serum, feces, intestinal fluids, and cell culture media.[8][14] The sample preparation method must be optimized for each specific matrix to ensure accurate and reproducible results.[15]

Methodology and Performance Comparison

The selection of an appropriate screening method is critical and depends on the specific goals of the experiment. The table below summarizes the key performance characteristics of the most common high-throughput methods for this compound quantification.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Fluorescence/Enzymatic Plate Assays
Throughput Moderate to HighHighVery High
Sensitivity High to Very High[8]Very High[12][16]Moderate to High[11]
Specificity Very High[8]Very HighVariable; potential for off-target effects
Sample Prep More complex; requires derivatization[8][17]Simpler; often protein precipitation is sufficient[9][16]Minimal; often direct sample addition
Matrix Effects Less prone to ion suppressionCan be prone to ion suppression/enhancementSusceptible to interference from colored/fluorescent compounds
Cost Moderate (Instrument), Low (Consumables)High (Instrument), Moderate (Consumables)Low (Instrument), Low (Consumables)

Experimental Workflows & Signaling

Visualizing the experimental and biological processes is key to understanding and refining screening methods.

High_Throughput_Screening_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Automated Assay cluster_analysis Phase 3: Data Analysis Sample_Collection Sample Collection (e.g., Plasma, Feces, Media) Sample_Processing Sample Processing (Extraction, Deproteinization) Sample_Collection->Sample_Processing Plate_Mapping Assay Plate Mapping (Samples, Controls, Standards) Sample_Processing->Plate_Mapping Reagent_Addition Robotic Reagent Addition Plate_Mapping->Reagent_Addition Incubation Controlled Incubation Reagent_Addition->Incubation Signal_Detection Signal Detection (MS, Fluorescence, etc.) Incubation->Signal_Detection Raw_Data Raw Data Acquisition Signal_Detection->Raw_Data QC Quality Control (Z', CV%) Raw_Data->QC Hit_ID Hit Identification QC->Hit_ID Confirmation Hit Confirmation & Dose-Response Hit_ID->Confirmation Proceed to...

Caption: General workflow for a high-throughput screening campaign.

SCFA_Signaling_Pathway ica This compound (SCFA) receptor G-Protein Coupled Receptor (GPCR) ica->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream Triggers

Caption: Simplified SCFA signaling via a G-protein coupled receptor.

Troubleshooting Guides

Guide 1: GC-MS & LC-MS/MS Methods

Q: I'm observing poor peak shape and/or retention time shifts. What should I do?

  • Possible Cause 1: Sample Preparation Issue. Inconsistent derivatization (for GC-MS) or extraction can lead to variability.[8][17]

    • Solution: Ensure derivatization agents are fresh and reactions go to completion. For LC-MS, verify the efficiency and reproducibility of your extraction protocol. Always use an internal standard added at the beginning of sample prep to correct for variations.[8][17]

  • Possible Cause 2: Chromatographic Column Degradation. The analytical column may be contaminated or degraded.

    • Solution: First, try flushing the column with a strong solvent. If that fails, trim the front end of the column (if possible) or replace it entirely.

  • Possible Cause 3: Mobile Phase/Carrier Gas Issues. Inconsistent mobile phase composition (LC) or fluctuating carrier gas flow (GC) can cause shifts.

    • Solution: Prepare fresh mobile phases daily. Check for leaks in your gas lines and ensure regulators are functioning correctly.

Q: My signal intensity is low, and I'm struggling with the limit of quantification (LOQ). How can I improve it?

  • Possible Cause 1: Inefficient Ionization (MS). this compound may not ionize efficiently under the current source conditions.

    • Solution: Optimize MS source parameters (e.g., temperatures, gas flows, voltages). For LC-MS, consider derivatization with a tag that enhances ionization.[12]

  • Possible Cause 2: Sample Loss During Preparation. The analyte may be lost during extraction or solvent evaporation steps.

    • Solution: Review your sample preparation protocol. Use a stable, isotope-labeled internal standard to track and correct for recovery losses.[17][18]

  • Possible Cause 3: Matrix Effects (LC-MS). Co-eluting compounds from the sample matrix can suppress the ionization of this compound.

    • Solution: Improve sample cleanup using solid-phase extraction (SPE). Adjust chromatography to separate the analyte from interfering compounds. A stable isotope-labeled internal standard that co-elutes can help compensate for this effect.[16]

Guide 2: Plate-Based Assays (Enzymatic/Fluorescent)

Q: My assay has a high coefficient of variation (CV%) between replicate wells. What is the cause?

  • Possible Cause 1: Pipetting Inaccuracy. Inaccurate or inconsistent liquid handling is a primary source of variability in plate-based assays.[19]

    • Solution: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions. Automate liquid handling steps if possible.

  • Possible Cause 2: Inadequate Mixing. Reagents and samples may not be homogenously mixed in the wells.

    • Solution: Mix the plate on a plate shaker after each reagent addition. Ensure reagents are fully dissolved and mixed before adding them to the plate.[13]

  • Possible Cause 3: Edge Effects. Wells on the edge of the plate may evaporate more quickly or experience temperature fluctuations, leading to different results than interior wells.[20]

    • Solution: Avoid using the outer wells for samples. If you must use them, fill them with a blank solution (e.g., water or buffer) to create a humidity barrier. Ensure uniform incubation by using a quality incubator.[19]

Troubleshooting_High_CV cluster_solutions Potential Solutions Start High CV% Observed in Plate Assay CheckPipetting Review Pipetting Technique and Calibration Start->CheckPipetting CheckMixing Verify Reagent & Plate Mixing Procedures Start->CheckMixing CheckEdge Investigate for Edge Effects Start->CheckEdge Sol_Pipette Calibrate Pipettes Use Reverse Pipetting Automate Liquid Handling CheckPipetting->Sol_Pipette If inconsistent Sol_Mix Use Plate Shaker Ensure Reagents are Homogenous CheckMixing->Sol_Mix If inadequate Sol_Edge Avoid Outer Wells Use Sealing Film Ensure Uniform Incubation CheckEdge->Sol_Edge If present

Caption: Decision tree for troubleshooting high CV% in plate assays.

Q: I am getting a very high background signal across the entire plate. What can I do?

  • Possible Cause 1: Reagent Concentration Too High. The concentration of the detection antibody, enzyme, or fluorescent probe may be too high, leading to non-specific binding or signal.[13]

    • Solution: Perform a titration experiment to determine the optimal concentration of your detection reagents.[21]

  • Possible Cause 2: Ineffective Blocking. The blocking step may not be sufficient to prevent non-specific binding to the plate surface.

    • Solution: Increase the incubation time for the blocking step. Try a different blocking agent (e.g., BSA, non-fat milk, commercial blockers).[21]

  • Possible Cause 3: Contaminated Buffers or Reagents. Buffers or reagents may be contaminated with an enzyme or fluorescent substance.[13]

    • Solution: Prepare all buffers with high-purity water and reagents. Use fresh substrate solutions for each experiment.[19]

Experimental Protocols

Protocol 1: High-Throughput LC-MS/MS Quantification

This protocol is adapted for quantifying this compound in plasma samples.[9][16]

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of an internal standard solution (e.g., isotope-labeled this compound) to each sample, vortex briefly.

    • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[22]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 reverse-phase column (e.g., Zorbax SB-C18).[9]

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: Use a suitable gradient to separate this compound from other isomers and matrix components.

    • MS Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize precursor/product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Fluorescence-Based Live-Cell Uptake Assay

This protocol describes a method to screen for inhibitors of fatty acid uptake using a fluorescent analog.[23]

  • Cell Preparation:

    • Seed cells (e.g., a yeast strain expressing a fatty acid transporter or a relevant mammalian cell line) in a 96-well or 384-well clear-bottom black plate.

    • Allow cells to adhere and grow to the desired confluency.

  • Screening Assay:

    • Wash cells gently with a suitable assay buffer (e.g., PBS).

    • Add test compounds (potential inhibitors) at desired concentrations to the wells. Include appropriate vehicle controls.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

    • Add a fluorescent fatty acid analog (e.g., C1-BODIPY-C12) to all wells.[23]

    • Incubate for an optimized period to allow for uptake.

    • (Optional) Add a quenching agent like trypan blue to quench the extracellular fluorescence, ensuring only intracellular fluorescence is measured.[23]

  • Signal Detection and Analysis:

    • Measure the intracellular fluorescence using a plate reader at the appropriate excitation/emission wavelengths for the chosen probe.

    • Calculate the percent inhibition for each compound relative to the vehicle controls.

    • Identify "hits" as compounds that reduce fluorescence signal above a certain threshold.

References

optimizing pH for extraction of isocaproic acid from aqueous samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of isocaproic acid extraction from aqueous samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during the liquid-liquid extraction of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for optimizing this compound extraction?

A1: The most critical parameter is the pH of the aqueous sample. This compound is a carboxylic acid with a pKa of approximately 5.09.[1] To ensure efficient extraction into an organic solvent, the pH of the aqueous solution must be significantly lower than the pKa.

Q2: What is the optimal pH for extracting this compound?

A2: The optimal pH for extracting this compound is at least 2 pH units below its pKa. Therefore, adjusting the aqueous sample to a pH of 2-3 is crucial for achieving high extraction efficiency.[2] At this acidic pH, the this compound exists predominantly in its neutral, protonated form (R-COOH), which is more soluble in organic solvents.

Q3: Why is a low pH so important for extraction?

A3: At a pH above the pKa, this compound will be deprotonated to its carboxylate anion form (R-COO-). This ionic form is much more soluble in the aqueous phase and will not partition effectively into the organic solvent. Lowering the pH ensures the equilibrium shifts towards the neutral form, maximizing its transfer into the organic phase during extraction.

Q4: Which organic solvents are suitable for this compound extraction?

A4: A variety of organic solvents can be used. Common choices for short-chain fatty acid extraction include ethyl acetate, diethyl ether, and hexane. The choice of solvent can depend on factors such as the polarity of the target compound, solvent volatility, and downstream analytical methods.

Q5: I am observing a third layer or an emulsion at the interface of the aqueous and organic layers. What should I do?

A5: Emulsion formation is a common issue in liquid-liquid extraction. To resolve this, you can try the following:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers.

  • Filtration: Passing the mixture through a glass wool plug can also help to break up the emulsion.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound pH of the aqueous phase is too high. Ensure the pH of the aqueous sample is adjusted to 2-3 using a strong acid (e.g., HCl) before extraction. Verify the pH with a calibrated pH meter.
Incomplete phase separation. Allow sufficient time for the layers to separate completely. If an emulsion has formed, refer to the troubleshooting tip for emulsions.
Insufficient mixing. Ensure thorough mixing of the aqueous and organic phases by inverting the separatory funnel multiple times to maximize the surface area for extraction.
Incorrect solvent volume. Use an adequate volume of organic solvent. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.
Presence of Water in the Organic Layer Incomplete separation of the aqueous layer. Carefully drain the aqueous layer, ensuring none of it is carried over with the organic layer.
High miscibility of the organic solvent with water. After separating the organic layer, wash it with brine to remove residual water. Subsequently, use a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate to remove any remaining traces of water.
This compound is in the Aqueous Layer The pH of the aqueous sample was not acidified. Before extraction, ensure the pH of the aqueous sample is adjusted to 2-3.
Back-extraction into a basic solution was performed. If you intended to isolate the this compound in the organic phase, avoid washing the organic layer with a basic solution (e.g., sodium bicarbonate), as this will convert the this compound to its salt and pull it back into the aqueous layer.

Data Presentation

Table 1: Effect of Aqueous Phase pH on the Extraction Efficiency of Carboxylic Acids

pH of Aqueous PhaseExtraction Rate of Acetic Acid (%) (pKa ≈ 4.76)Extraction Rate of Butyric Acid (%) (pKa ≈ 4.82)
383.5 ± 2.592.7 ± 0.7
611.2 ± 3.827.8 ± 0.4

Data adapted from a study on volatile fatty acid extraction using a common solvent system. This demonstrates the general trend applicable to this compound.[3]

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction of this compound

This protocol outlines the steps for the extraction of this compound from an aqueous sample into an organic solvent.

Materials:

  • Aqueous sample containing this compound

  • Organic solvent (e.g., ethyl acetate, diethyl ether)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH meter or pH paper

  • Pipettes

  • Rotary evaporator (optional)

Procedure:

  • Sample Preparation and pH Adjustment:

    • Place a known volume of the aqueous sample into a beaker.

    • Calibrate and use a pH meter to measure the initial pH of the sample.

    • Slowly add 1M HCl dropwise while stirring until the pH of the solution is between 2 and 3.

  • Liquid-Liquid Extraction:

    • Transfer the acidified aqueous sample to a separatory funnel of appropriate size.

    • Add a volume of the selected organic solvent (e.g., ethyl acetate) to the separatory funnel. A common starting point is a 1:1 volume ratio of aqueous to organic phase.

    • Stopper the separatory funnel and gently invert it to release any initial pressure by opening the stopcock.

    • Close the stopcock and shake the funnel for 1-2 minutes with periodic venting to release pressure.

    • Place the separatory funnel in a ring stand and allow the layers to fully separate.

  • Separation and Collection:

    • Carefully drain the lower aqueous layer into a beaker.

    • Drain the upper organic layer containing the extracted this compound into a clean, dry Erlenmeyer flask.

    • For higher recovery, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 2.2-3.2) can be repeated with fresh organic solvent. The organic extracts are then combined.

  • Washing and Drying the Organic Extract:

    • Return the combined organic extracts to the separatory funnel.

    • Add a volume of brine (approximately 20-25% of the organic layer volume) to the separatory funnel.

    • Gently shake and allow the layers to separate. Drain the lower aqueous (brine) layer.

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate to the organic extract and swirl gently. The sodium sulfate will clump as it absorbs residual water. Continue adding small portions until some of the powder remains free-flowing.

    • Decant or filter the dried organic extract into a clean, pre-weighed flask.

  • Solvent Removal:

    • The organic solvent can be removed using a rotary evaporator or by gentle heating in a fume hood to yield the isolated this compound.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Liquid-Liquid Extraction cluster_separation 3. Separation & Collection cluster_purification 4. Washing & Drying cluster_final 5. Final Product A Aqueous Sample B Adjust pH to 2-3 with HCl A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Shake & Vent in Separatory Funnel C->D E Allow Layers to Separate D->E F Collect Organic Layer E->F G Aqueous Layer to Waste E->G H Wash with Brine F->H I Dry with Na₂SO₄ H->I J Remove Solvent I->J K Isolated this compound J->K

Caption: Experimental workflow for this compound extraction.

ph_effect cluster_high_ph High pH (pH > pKa) cluster_low_ph Low pH (pH < pKa) cluster_extraction_phases Extraction Phases A This compound (R-COOH) B Isocaproate Anion (R-COO⁻) (Water Soluble) A->B Deprotonation E Aqueous Phase B->E Remains in C Isocaproate Anion (R-COO⁻) D This compound (R-COOH) (Organic Soluble) C->D Protonation F Organic Phase D->F Partitions into

Caption: Effect of pH on this compound form and solubility.

References

reducing background noise in isocaproic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of isocaproic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in this compound mass spectrometry experiments?

Background noise in the mass spectrometry of this compound can be broadly categorized into chemical, electronic, and environmental noise.[1]

  • Chemical Noise: This is often the most significant contributor and arises from ions that are not the analyte of interest.[1] Common sources include:

    • Solvent Impurities and Adducts: Even high-purity solvents can contain trace impurities or form clusters.[1][2] Using LC-MS grade solvents and fresh mobile phases is crucial.[3][4]

    • Plasticizers and Polymers: Phthalates from plastic labware and polymers like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG) are common contaminants.[1][2][5] It is advisable to use glass or polypropylene labware.[1]

    • Sample Matrix: Complex biological samples, such as plasma or feces, contain numerous endogenous compounds like phospholipids (B1166683) and salts that can interfere with the signal of this compound, leading to matrix effects.[6][7][8]

    • Detergents: Surfactants can be a source of contamination.[1]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1]

  • Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment.[1]

Q2: How can I distinguish between chemical and electronic noise?

A simple method to differentiate between these noise sources is to turn off the spray voltage and any liquid flow. If the noise disappears, it is likely chemical in origin.[1]

Q3: What is the matrix effect and how does it impact the analysis of this compound?

The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[8] In the analysis of this compound, this can lead to ion suppression or enhancement, resulting in inaccurate and unreliable quantification.[8] Common interfering components in biological matrices include phospholipids, salts, and other endogenous metabolites.[6][7]

Q4: Can derivatization improve the analysis of this compound?

Yes, chemical derivatization can significantly improve the performance of this compound analysis.[9][10][11] Derivatization can enhance the ionization efficiency of this compound, which can be inherently poor, and shift its retention time away from interfering matrix components.[12] Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) and 2-picolyl amine (2-PA) have been successfully used for the derivatization of short-chain fatty acids.[13][14][15] This charge reversal derivatization allows for detection in the positive ion mode, which can enhance sensitivity.[16]

Troubleshooting Guides

High Background Noise in Chromatogram

Problem: The baseline of your total ion chromatogram (TIC) is significantly elevated, obscuring the this compound peak. On a system with low background, the TIC background level should be less than 200,000 counts.[17]

Possible Cause Troubleshooting Step Expected Outcome
Contaminated Solvents/Mobile Phase Use fresh, high-purity, LC-MS grade solvents.[3][4] Filter all solvents before use and sonicate to remove dissolved gases.[1]Reduction in baseline noise.
Contaminated LC System Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol (B130326), acetonitrile, water).[3] A "steam clean" overnight with high gas flow and temperature can also be effective.[17]A cleaner baseline in subsequent blank runs.
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[3]Improved signal intensity and reduced background.
Air Leaks Systematically check all fittings and connections for leaks using an electronic leak detector, paying close attention to the pump, injector, column, and MS interface.[3]Elimination of air leaks, which can introduce contaminants and cause unstable spray.
Inconsistent Peak Area or Retention Time for this compound

Problem: You observe significant variability in the peak area or retention time of this compound across multiple injections of the same sample.

Possible Cause Troubleshooting Step Expected Outcome
Matrix Effects Implement a robust sample preparation method such as Solid-Phase Extraction (SPE) or protein precipitation to remove interfering matrix components.[17][18][19][20] The use of a stable isotope-labeled internal standard is also a recognized technique to correct for matrix effects.[8]Improved reproducibility of peak areas and retention times.
Column Contamination Residues from samples or buffer salts can accumulate on the column.[7] Flush the column with a strong solvent or replace it if necessary. Using a guard column can help prolong column life.[7]Consistent retention times and improved peak shape.
Inconsistent Gradient Mixing Problems with gradient mixing can lead to distorted peaks and poor resolution.[7] Ensure the LC system's pumps are functioning correctly and that the mobile phase is properly degassed.More consistent retention times and peak shapes.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Short-Chain Fatty Acids

Technique Principle Recovery Rate (%) Matrix Effect (%) Reference(s)
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., methanol (B129727) or acetonitrile).94.89 - 109.3297.18 - 108.37[7][21]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.98.34 - 137.83Reduced compared to direct injection[18][19][22]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.Not explicitly quantified, but part of a successful quantitation method.Not explicitly quantified, but part of a successful quantitation method.[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Fecal Samples

This protocol is adapted from a method for short-chain fatty acid purification and is suitable for reducing matrix effects.[19][22]

  • Sample Preparation:

    • Weigh 50 mg of a fecal sample into a microcentrifuge tube.

    • Add 1 mL of acetone (B3395972) and homogenize.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Use a Bond Elut Plexa SPE cartridge.[19][22]

    • Condition the cartridge by passing 1 mL of acetone through it.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Elution:

    • Elute the retained short-chain fatty acids, including this compound, with an appropriate solvent (the original protocol uses the flow-through for analysis, implying the interferences are retained). Further optimization of a specific elution solvent may be necessary depending on the exact SPE sorbent used.

  • Analysis:

    • The collected eluate is then ready for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound with 3-Nitrophenylhydrazine (3-NPH)

This protocol enhances the detection of short-chain fatty acids in serum samples.[13]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of serum, add 200 µL of isopropanol containing the internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Collect the supernatant.

  • Derivatization Reaction:

    • To the supernatant, add a solution of 3-nitrophenylhydrazine (3-NPH).

    • The reaction is facilitated by a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with pyridine.[23]

    • Incubate the mixture to allow the derivatization to complete.

  • Analysis:

    • Inject an aliquot of the derivatized sample into the LC-MS/MS system for analysis in negative ion mode.[13]

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma, Feces) ppt Protein Precipitation start->ppt spe Solid-Phase Extraction ppt->spe deriv Derivatization spe->deriv lcms LC-MS/MS Analysis deriv->lcms Inject Sample data Data Acquisition lcms->data quant Quantification data->quant troubleshooting_logic Troubleshooting High Background Noise cluster_yes cluster_no start High Background Noise Observed q1 Is noise present in blank injection? start->q1 solvents Check Solvents & Mobile Phase q1->solvents Yes matrix Improve Sample Cleanup (SPE, PPT) q1->matrix No system Clean LC System & Ion Source solvents->system leaks Check for Leaks system->leaks consumables Check Consumables (Tubes, Vials) matrix->consumables

References

Technical Support Center: Improving the Resolution of Branched-Chain Fatty Acids in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the resolution of branched-chain fatty acids (BCFAs) in their chromatographic analyses.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of BCFAs, offering potential causes and solutions.

Issue 1: Poor Peak Resolution Between BCFA Isomers (e.g., iso and anteiso)

  • Potential Cause: Suboptimal Gas Chromatography (GC) oven temperature program. A rapid temperature ramp can prevent adequate partitioning of isomers between the mobile and stationary phases.

  • Solution: Decrease the oven temperature ramp rate, for instance, to 1-2°C/min, particularly during the elution window of the BCFAs.[1][2] A lower initial temperature or a more extended hold time can also improve the separation of more volatile isomers.[1]

  • Potential Cause: Inadequate GC column. The stationary phase may not have the necessary selectivity for the specific isomers.

  • Solution: Employ a highly polar capillary column, such as one with a cyanopropyl-based phase, and a long column length (e.g., ≥100 m) to maximize resolution.[1]

  • Potential Cause: Incorrect carrier gas flow rate. The flow rate of the carrier gas influences column efficiency.

  • Solution: Optimize the carrier gas flow rate to strike a balance between analysis time and resolution.[2][3]

Issue 2: Peak Tailing

  • Potential Cause: Presence of active sites within the GC system. Free silanol (B1196071) groups in the injector liner, column, or detector can interact with the analytes.

  • Solution: Use a deactivated injector liner and a high-quality, end-capped GC column.[1] If tailing continues, consider silylating the entire GC system to passivate these active sites.[1]

  • Potential Cause: Incomplete derivatization. The presence of underivatized free fatty acids can lead to peak tailing.

  • Solution: Ensure the derivatization reaction goes to completion. This can be verified by checking for the absence of free fatty acids in the chromatogram.

  • Potential Cause: Column contamination. The accumulation of non-volatile matrix components at the head of the column can degrade performance.

  • Solution: Utilize a guard column to protect the analytical column. Regularly trim the first few centimeters of the column if contamination is suspected.[4][5]

Issue 3: Low Signal Intensity

  • Potential Cause: Sample degradation. Thermally labile compounds may degrade in a hot injector.

  • Solution: Consider using a lower injector temperature.[4]

  • Potential Cause: Leaks in the injector system.

  • Solution: Perform a leak check on the injector to ensure a closed system.[4]

  • Potential Cause: Inefficient derivatization. The derivatization process may not be optimal, leading to a low yield of the desired analytes.

  • Solution: Ensure that the derivatization reagents are fresh and that the reaction conditions (temperature and time) are optimized for your specific sample.[4]

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate BCFA isomers?

BCFA isomers, such as the iso and anteiso forms, have the same molecular weight and chemical formula.[1] This results in very similar physicochemical properties, leading to close or overlapping retention times in chromatographic systems.[1] Effective separation relies on leveraging subtle differences in their structures through highly selective chromatographic techniques.[1]

Q2: What is the role of derivatization in BCFA analysis?

Derivatization is a crucial step for preparing fatty acids for GC analysis.[1] It converts non-volatile fatty acids into more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs).[1][6] This enhances chromatographic peak shape and improves separation.[6]

Q3: What are the best GC columns for BCFA analysis?

The choice of the GC column is critical for achieving optimal separation. For FAME analysis, highly polar stationary phases are recommended.

Stationary Phase TypeCommon UsePolarity
High-Cyanopropyl Phase (e.g., CP-Sil 88) Separation of cis/trans isomers and positional isomers.Very High
WAX-based (e.g., Polyethylene Glycol) General-purpose FAME analysis.High
Free Fatty Acid Phase (FFAP) Analysis of free fatty acids and fatty acid esters.[7]Very High

Q4: How can I confirm the identity of BCFA peaks?

While mass spectrometry (MS) alone cannot distinguish between isomers with the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be distinct.[1] For example, after electron ionization (EI), iso-BCFA methyl esters often exhibit a characteristic fragment ion. Comparing retention times with known standards is also a reliable method for peak identification.

Experimental Protocols

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) via Acid-Catalyzed Transesterification

This protocol describes a common method for the derivatization of fatty acids to FAMEs for GC analysis.

  • Sample Preparation: Begin with a lipid extract or a sample containing fatty acids.

  • Reaction: To the sample, add a solution of 2% sulfuric acid in methanol.

  • Incubation: Heat the mixture at 50°C for 2 hours.

  • Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of hexane (B92381). Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]

  • Phase Separation: Centrifuge the mixture briefly to separate the layers.[1]

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC-MS analysis.[1]

Visualizations

BCFA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Lipid_Extraction Lipid Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization Lipid Extract GC_Separation Gas Chromatography Separation Derivatization->GC_Separation FAMEs Sample MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Eluted Analytes Peak_Integration Peak Integration MS_Detection->Peak_Integration Raw Data Identification Compound Identification Peak_Integration->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for BCFA analysis.

Troubleshooting_Poor_Resolution Start Poor Peak Resolution Check_Temp Is the oven temperature program optimized? Start->Check_Temp Optimize_Temp Decrease ramp rate (1-2°C/min) or use a lower initial temperature. Check_Temp->Optimize_Temp No Check_Column Is the GC column appropriate? Check_Temp->Check_Column Yes Optimize_Temp->Check_Column Use_Polar_Column Use a highly polar column (e.g., cyanopropyl) with a long length (≥100 m). Check_Column->Use_Polar_Column No Check_Flow Is the carrier gas flow rate optimal? Check_Column->Check_Flow Yes Use_Polar_Column->Check_Flow Optimize_Flow Optimize flow rate for best efficiency. Check_Flow->Optimize_Flow No Resolution_Improved Resolution Improved Check_Flow->Resolution_Improved Yes Optimize_Flow->Resolution_Improved

Caption: Troubleshooting guide for poor peak resolution.

References

Technical Support Center: Isocaproic Acid Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isocaproic acid in biological samples.

Stability of this compound in Stored Biological Samples

The stability of this compound is a critical pre-analytical variable that can significantly impact experimental outcomes. While specific quantitative data for this compound is limited, the following tables summarize stability information based on studies of closely related compounds, such as α-ketothis compound (KIC) and other short-chain fatty acids (SCFAs). It is strongly recommended to perform an in-house stability study for this compound in your specific sample matrix and storage conditions.

Data Presentation: Stability of this compound and Related Analytes

Table 1: Stability in Plasma/Serum

AnalyteMatrixStorage TemperatureDurationStability (% Change)Citation
α-Ketothis compound (KIC)Plasma-80°C360 daysWithin 14%
General SCFAsPlasma/Serum-80°CLong-termGenerally stable[1]
General SCFAsPlasma/Serum-20°CUp to 7 daysSuitable for short-term storage[2]
General AnalytesSerum-20°C3 monthsAdequate for many common analytes[3][4]
General AnalytesPlasmaRoom Temp.> 2.5 hoursSignificant impact on some metabolites[2]

Table 2: Stability in Urine

AnalyteStorage TemperatureDurationStabilityCitation
Leucine/Isoleucine~9°C24 hoursSignificant decrease (~40%)[5]
Leucine/Isoleucine~20°C24 hoursSignificant decrease (up to 60%)[5]
General Metabolites4°C48 hoursGenerally stable[6]
General Metabolites-20°C24 hoursStable[5]

Table 3: Stability in Fecal Samples

ConditionEffect on SCFAsRecommendationCitation
Room TemperatureSignificant increase due to bacterial metabolism.Immediate freezing at -80°C or use of a preservative solution is crucial.[7][8]
4°CIncrease in SCFA concentrations, though less than at room temperature.Immediate freezing at -80°C is preferred.[7]
-20°C vs -80°CLong-term storage at both temperatures shows no significant difference for 16S rRNA profiling, suggesting DNA stability. However, for metabolomic studies, -80°C is the gold standard to halt metabolic activity.For this compound analysis, -80°C is the recommended storage temperature.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in biological samples.

Issue 1: Low or No Detectable this compound Signal

Potential Cause Troubleshooting Step
Sample Degradation Ensure samples were collected and stored properly. For fecal samples, immediate freezing at -80°C is critical. For plasma/serum, long-term storage should be at -80°C. Avoid repeated freeze-thaw cycles.
Inefficient Extraction Optimize the extraction procedure. For SCFAs, liquid-liquid extraction or solid-phase microextraction (SPME) are common. Ensure the pH of the sample is acidic to protonate the carboxylic acid for better extraction into an organic solvent.
Poor Derivatization (for GC-MS) This compound is a volatile compound, but derivatization is often required for GC-MS analysis to improve volatility and thermal stability. Ensure derivatizing agents are fresh and the reaction conditions (temperature, time) are optimal.
Instrumental Issues Check the sensitivity and calibration of the GC-MS or LC-MS. Perform a system suitability test with a known standard of this compound.

Issue 2: High Variability Between Replicates

Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize the entire workflow from sample collection to analysis. Ensure consistent timing for each step, especially for fecal samples where bacterial metabolism can rapidly alter SCFA profiles.
Matrix Effects (for LC-MS) Biological matrices can cause ion suppression or enhancement. Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in sample processing.
Injection Volume Inconsistency Ensure the autosampler is functioning correctly and the injection volume is consistent.

Issue 3: Contamination or Ghost Peaks

Potential Cause Troubleshooting Step
Contaminated Glassware or Solvents Use high-purity solvents and thoroughly clean all glassware. Run a blank sample (solvent only) to check for contamination.
Carryover from Previous Injections Implement a rigorous wash cycle for the injection port and column between samples, especially after injecting a high-concentration sample.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store fecal samples for this compound analysis?

A1: Fecal samples should be frozen immediately at -80°C after collection to stop bacterial metabolism, which can significantly alter the concentrations of short-chain fatty acids like this compound.[7][8] Alternatively, a preservation solution can be used if immediate freezing is not possible.[9]

Q2: Do I need to derivatize this compound for analysis?

A2: For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is highly recommended to increase the volatility and thermal stability of this compound, leading to better chromatographic peak shape and sensitivity. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not be necessary, but it can improve ionization efficiency and sensitivity depending on the method.

Q3: What are the potential degradation pathways for this compound in biological samples?

A3: In fecal samples, the primary degradation pathway is through bacterial metabolism.[10] Gut microbiota can utilize this compound as a substrate. In plasma and serum, degradation is more likely to occur at warmer temperatures due to enzymatic activity, although specific pathways are not well-documented. In acidic conditions, this compound is generally stable.[11]

Q4: Can I use stored samples that have undergone multiple freeze-thaw cycles?

A4: It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to the degradation of many analytes. For plasma samples, it is advisable not to exceed three freeze-thaw cycles.[2] If possible, aliquot samples into single-use vials before the initial freezing.

Q5: What type of internal standard should I use for accurate quantification?

A5: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., d3-isocaproic acid). This will behave similarly to the analyte during extraction, derivatization, and ionization, thus providing the most accurate correction for any sample loss or matrix effects.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma/Serum by GC-MS

  • Sample Preparation:

    • Thaw frozen plasma/serum samples on ice.

    • To 100 µL of sample, add an appropriate amount of stable isotope-labeled internal standard.

    • Acidify the sample with an acid (e.g., hydrochloric acid) to a pH below 2.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Vortex and centrifuge to separate the phases.

    • Transfer the organic layer to a new tube and repeat the extraction.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

    • Incubate at the recommended temperature and time to complete the reaction (e.g., 60°C for 30 minutes).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Set an appropriate temperature program for the oven to separate the analytes.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring for characteristic ions of the derivatized this compound and its internal standard.

Protocol 2: Quantification of this compound in Fecal Samples by LC-MS

  • Sample Preparation:

    • Homogenize a known weight of frozen fecal sample in a suitable buffer (e.g., phosphate-buffered saline).

    • Add a stable isotope-labeled internal standard.

    • Acidify the homogenate.

    • Extract the SCFAs using an organic solvent.

    • Centrifuge to pellet the solids and collect the supernatant.

    • Evaporate the solvent and reconstitute the extract in the mobile phase.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity, monitoring for the specific precursor-product ion transitions of this compound and its internal standard.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Urine, Feces) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidification Add_IS->Acidify Extract Extraction Acidify->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute GC_MS GC-MS Analysis (with Derivatization) Evaporate->GC_MS LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Quantification Quantification LC_MS->Quantification GC_MS->Quantification

Caption: General experimental workflow for this compound quantification.

troubleshooting_workflow Start No or Low Signal Check_Storage Review Sample Storage (-80°C? Freeze-thaw?) Start->Check_Storage Check_Extraction Optimize Extraction (pH, Solvent) Start->Check_Extraction Check_Derivatization Verify Derivatization (Reagent, Conditions) Start->Check_Derivatization Check_Instrument Check Instrument Performance (Calibration, Sensitivity) Start->Check_Instrument Degradation Potential Degradation Check_Storage->Degradation Inefficiency Procedural Inefficiency Check_Extraction->Inefficiency Check_Derivatization->Inefficiency Instrument_Issue Instrumental Issue Check_Instrument->Instrument_Issue

Caption: Troubleshooting low signal for this compound analysis.

degradation_pathway Isocaproic_Acid This compound in Fecal Sample Bacterial_Metabolism Bacterial Metabolism (Room Temperature) Isocaproic_Acid->Bacterial_Metabolism Altered_Metabolites Altered SCFA Profile (e.g., conversion to other metabolites) Bacterial_Metabolism->Altered_Metabolites

Caption: Primary degradation pathway of this compound in fecal samples.

References

Validation & Comparative

A Comparative Guide to the Validation of Isocaproic Acid Measurements Using ¹³C-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of isocaproic acid, a branched-chain fatty acid, is critical in various fields of research, including metabolic studies, drug development, and clinical diagnostics. Isotope dilution mass spectrometry (IDMS), utilizing a stable ¹³C-labeled internal standard, is the gold standard for achieving the highest accuracy and precision in these measurements. This guide provides an objective comparison of the two primary analytical platforms for this application: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented herein is supported by established analytical principles and performance data from validated methods for similar organic acids.

The Principle of Isotope Dilution Mass Spectrometry

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, ¹³C-isocaproic acid) to the sample at the earliest stage of preparation.[1] This labeled standard is chemically identical to the endogenous this compound and therefore experiences the same physical and chemical effects throughout the entire analytical process, including extraction, derivatization (for GC-MS), and ionization.[2] By measuring the ratio of the unlabeled analyte to the labeled internal standard, it is possible to accurately calculate the concentration of the analyte in the original sample, effectively correcting for matrix effects and variations in sample recovery.[3]

Performance Comparison: GC-MS vs. LC-MS/MS

Both GC-MS and LC-MS/MS are highly effective for the quantification of this compound when used in conjunction with a ¹³C-labeled internal standard. The choice between the two often depends on the specific requirements of the study, such as sample throughput, sensitivity needs, and the availability of instrumentation. The following table summarizes the expected performance characteristics of each method based on validated assays for similar carboxylic acids.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥0.99≥0.99
Limit of Detection (LOD) 10-50 ng/mL0.1-5 ng/mL
Limit of Quantitation (LOQ) 50-150 ng/mL0.5-15 ng/mL
Accuracy (% Bias) -5% to +5%-5% to +5%
Precision (%RSD) <10%<10%
Sample Throughput Lower (due to longer run times and derivatization)Higher (due to faster chromatography)
Derivatization RequiredNot typically required
Selectivity HighVery High (with MS/MS)

Note: The values presented are typical and may vary depending on the specific instrument, method parameters, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound in a biological matrix (e.g., plasma) using both GC-MS and LC-MS/MS with a ¹³C-labeled internal standard.

GC-MS Protocol

Gas chromatography requires the derivatization of this compound to increase its volatility for analysis.

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of ¹³C-isocaproic acid internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724). Vortex and centrifuge.

    • Transfer the supernatant to a clean tube and dry under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • GC Column: A non-polar column, such as a DB-5ms.

    • Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C).

    • Ionization Mode: Electron Ionization (EI).

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for both native and ¹³C-labeled this compound TMS esters.

LC-MS/MS Protocol

Liquid chromatography coupled with tandem mass spectrometry generally does not require derivatization for carboxylic acids.

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of ¹³C-isocaproic acid internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a clean tube and dry under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • LC Column: A reversed-phase column, such as a C18.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both native and ¹³C-labeled this compound.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for both GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample Spike Add ¹³C-Isocaproic Acid Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Dry Dry Supernatant Precipitate->Dry Derivatize Add Derivatizing Agent (e.g., BSTFA) Dry->Derivatize Incubate Incubate at 60°C Derivatize->Incubate GCMS GC-MS Analysis (SIM Mode) Incubate->GCMS Data Data Analysis GCMS->Data

GC-MS workflow for this compound analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Spike Add ¹³C-Isocaproic Acid Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Dry Dry Supernatant Precipitate->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Analysis LCMS->Data

LC-MS/MS workflow for this compound analysis.

Logical Relationship of Method Validation

The validation of an analytical method is a structured process to ensure its suitability for the intended purpose. The following diagram illustrates the logical relationship between key validation parameters.

Validation_Logic Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Validated Validated Method LOD_LOQ->Validated Robustness Robustness Accuracy->Robustness Precision->Robustness Robustness->Validated

Logical flow of analytical method validation.

Conclusion

Both GC-MS and LC-MS/MS, when coupled with ¹³C-labeled internal standards, provide highly accurate and precise methods for the quantification of this compound. LC-MS/MS offers advantages in terms of higher throughput and avoidance of derivatization, making it a more streamlined approach for large sample sets. GC-MS, however, remains a robust and reliable technique, particularly in laboratories where it is the established platform. The choice of method should be based on a careful consideration of the specific analytical needs, available resources, and desired sample throughput. Regardless of the platform chosen, the use of a ¹³C-labeled internal standard is paramount for achieving the highest quality quantitative data.

References

A Comparative In Vitro Analysis of Isocaproic Acid and Caproic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective In Vitro Comparison of Biological Activities and Cellular Effects

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a comparative in vitro analysis of isocaproic acid and caproic acid, focusing on their respective biological activities. While extensive data exists for the straight-chain fatty acid, caproic acid, information regarding its branched-chain isomer, this compound, is notably limited in the current body of scientific literature. This document summarizes the available experimental data, provides detailed methodologies for key assays, and visualizes relevant signaling pathways.

I. Comparative Analysis of In Vitro Biological Activities

A direct comparative analysis is hampered by the limited availability of in vitro studies on this compound. The majority of research has focused on caproic acid, elucidating its anticancer and antimicrobial properties.

Caproic Acid: A Summary of In Vitro Effects

Caproic acid has demonstrated significant biological activity in various in vitro models, particularly in the context of cancer biology.

Anticancer Properties:

Caproic acid has been shown to reduce the viability of several human cancer cell lines, including colorectal (HCT-116), skin (A-431), and breast (MCF-7) cancer cells.[1][2] Studies have reported a 70% to 90% reduction in cancer cell viability upon treatment with caproic acid.[1][2] This cytotoxic effect is mediated, at least in part, by the induction of apoptosis. One of the key mechanisms identified is the activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway.[3] The anticancer effects of caproic acid are also associated with the downregulation of cell cycle regulatory genes and the upregulation of genes involved in apoptosis.[1][2]

In P388 murine leukemia cancer cell lines, caproic acid derivatives have shown higher anticancer activity than the parent compound, suggesting potential for chemical modification to enhance efficacy.[4]

Table 1: In Vitro Anticancer Effects of Caproic Acid

Cell LineAssay TypeConcentrations TestedObserved EffectCitation(s)
HCT-116 (Colorectal Carcinoma)MTT Assay0.90, 2.20, and 6.50 mM70% to 90% reduction in cell viability.[1][3]
A-431 (Skin Epidermoid Carcinoma)MTT Assay0.90, 2.20, and 6.50 mM70% to 90% reduction in cell viability.[1][3]
MCF-7 (Breast Adenocarcinoma)MTT Assay0.90, 2.20, and 6.50 mM70% to 90% reduction in cell viability.[1][3]
P388 (Murine Leukemia)MTT AssayNot specifiedEster derivatives showed higher activity than caproic acid.[4]

Anti-inflammatory and Signaling Modulation:

Caproic acid has been implicated in the modulation of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[5] It has been suggested to act as an anti-inflammatory agent by inhibiting COX-2 and NF-κB.[5]

This compound: A Notable Lack of In Vitro Data

One study on a related compound, α-ketothis compound (KIC), a metabolite of the branched-chain amino acid leucine, demonstrated that KIC reduced the metabolic ability of HT-22 hippocampal neuronal cells, as measured by the MTT assay.[7] However, it is crucial to note that these findings on a related metabolite may not be directly extrapolated to the effects of this compound itself.

II. Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vitro analysis of short-chain fatty acids.

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol is adapted for the assessment of cell viability after treatment with short-chain fatty acids.[8][9][10]

Materials:

  • 96-well tissue culture plates

  • Target cell line

  • Complete culture medium

  • This compound and caproic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/mL and incubate at 37°C for 24 hours.

  • Treatment: Prepare various concentrations of this compound and caproic acid in fresh culture medium. Remove the old medium from the wells and add the fatty acid solutions. Include untreated control wells.

  • Incubation: Incubate the plate at 37°C for the desired treatment duration (e.g., 48 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Apoptosis Detection: Western Blot for Cleaved Caspase-3 and PARP

This protocol outlines the detection of key apoptosis markers by western blotting.[1][5][11][12]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and PARP overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system. The appearance of cleaved forms of caspase-3 and PARP indicates apoptosis.

III. Signaling Pathways and Visualizations

Caproic acid has been shown to modulate several key signaling pathways involved in cell fate. The following diagrams, generated using the DOT language, illustrate these pathways.

Experimental Workflow for In Vitro Analysis

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Cell Culture C Cell Treatment A->C B Fatty Acid Stock Solution B->C D Incubation C->D E MTT Assay (Cell Viability) D->E F Western Blot (Apoptosis Markers) D->F G ELISA/qPCR (Inflammatory Markers) D->G

Caption: General experimental workflow for in vitro analysis of fatty acids.

Caproic Acid-Induced Apoptosis Signaling Pathway

G CaproicAcid Caproic Acid Caspase8 Caspase-8 Activation CaproicAcid->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Simplified pathway of caproic acid-induced apoptosis.

Modulation of NF-κB Signaling by Short-Chain Fatty Acids

G cluster_cytoplasm Cytoplasm SCFA Short-Chain Fatty Acids (e.g., Caproic Acid) IKK IKK Complex SCFA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Release Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by caproic acid.

IV. Conclusion

The available in vitro evidence strongly suggests that caproic acid possesses notable anticancer and anti-inflammatory properties, primarily through the induction of apoptosis and modulation of key signaling pathways such as NF-κB. In stark contrast, there is a significant dearth of published in vitro research on its branched-chain isomer, this compound. This knowledge gap prevents a direct and meaningful comparative analysis at this time.

Future research should prioritize the in vitro characterization of this compound to determine its cytotoxic, apoptotic, and anti-inflammatory potential. Such studies are essential for a comprehensive understanding of the structure-activity relationships of short-chain fatty acids and for the potential development of novel therapeutic agents. This guide serves as a foundational resource for designing and conducting such comparative investigations.

References

Cross-Validation of GC-MS and NMR for Isocaproic Acid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of isocaproic acid. this compound, a branched-chain fatty acid, is implicated in various metabolic pathways, and its precise measurement is crucial for understanding its biological significance.

This document offers a detailed comparison of the performance of GC-MS and NMR, supported by experimental data. It includes detailed methodologies for both techniques and visual workflows to aid in experimental design and data interpretation.

At a Glance: Performance Comparison

The choice between GC-MS and NMR for this compound analysis depends on the specific requirements of the study, such as the need for high sensitivity versus high reproducibility and structural information. The following table summarizes the key performance metrics for each platform based on the analysis of short-chain fatty acids (SCFAs), including this compound.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picomolar to femtomolar range)[1]Low (micromolar range)[1]
Limit of Detection (LOD) 0.002 - 0.01 µg/mL for SCFAs[1]~2 µg/mL for SCFAs[1]
Limit of Quantitation (LOQ) 0.02 - 0.09 µg/mL for SCFAs[1]Not explicitly stated, but significantly higher than GC-MS
Reproducibility Good to High[1]Very High[1]
Recovery Accuracy Excellent (99.4% - 108.3% for SCFAs)[1][2]Good, but generally lower than GC-MS with derivatization[1]
Sample Derivatization Usually required for volatility[3]Not required
Matrix Effects Can be significantMinimal[1][2]
Data Complexity MediumLow to Medium
Structural Information Provides mass-to-charge ratio and fragmentation patternsProvides detailed structural information and connectivity

Experimental Protocols

To ensure reliable and reproducible results, the following detailed experimental protocols for the analysis of this compound by GC-MS and NMR are provided.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound typically requires a derivatization step to increase its volatility. Silylation is a common method.

1. Sample Preparation & Derivatization:

  • Deproteinization: For biological samples (e.g., plasma, serum), deproteinize by adding a precipitating agent like methanol (B129727) or acetonitrile, followed by centrifugation.

  • Extraction: Extract the this compound from the supernatant using a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.

  • Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation): Add a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue. Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.[4]

2. GC-MS Analysis:

  • Gas Chromatograph (GC) System: Agilent 6890N or similar.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[5]

  • Injector: Splitless injection at 280°C.[5]

  • Oven Temperature Program: Initial temperature of 80°C for 2 minutes, ramp at 20°C/min to 280°C, and hold for 10 minutes.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) System: Agilent 5973 or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

  • Acquisition Mode: Full scan (e.g., m/z 50-700) and/or Selected Ion Monitoring (SIM) for higher sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR analysis of this compound does not require derivatization, simplifying sample preparation.

1. Sample Preparation:

  • Extraction: For biological samples, perform an extraction as described for GC-MS to isolate the organic acids.

  • Drying and Reconstitution: Dry the extract and reconstitute the residue in a deuterated solvent (e.g., Chloroform-d (CDCl3) or Deuterium Oxide (D2O)) containing a known concentration of an internal standard (e.g., Trimethylsilylpropanoic acid - TSP).

  • Filtration: Filter the sample into a 5 mm NMR tube to remove any particulate matter.

2. NMR Analysis:

  • NMR Spectrometer: A 400 MHz or higher field spectrometer.

  • Nucleus: 1H (Proton).

  • Experiment: A standard 1D proton experiment with water suppression if necessary (e.g., using presaturation).

  • Acquisition Parameters:

    • Pulse Angle: 30-90°.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation for accurate quantification (typically 1-5 seconds).

    • Number of Scans: Dependent on the sample concentration, typically 16 to 128 scans.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the characteristic peaks of this compound relative to the integral of the internal standard for quantification. The acidic proton of the carboxylic acid typically appears far downfield (around 10-12 ppm).[6]

Workflow Visualizations

The following diagrams illustrate the experimental workflows for the cross-validation of this compound analysis using GC-MS and NMR.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Deproteinization Deproteinization Sample->Deproteinization Extraction Liquid-Liquid Extraction Deproteinization->Extraction Drying Drying Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation Ionization Electron Impact (EI) Ionization Chromatographic_Separation->Ionization Mass_Analysis Mass Analysis (Scan/SIM) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

GC-MS analysis workflow for this compound.

NMR_Workflow cluster_sample_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing Sample_NMR Biological Sample Extraction_NMR Extraction Sample_NMR->Extraction_NMR Drying_NMR Drying Extraction_NMR->Drying_NMR Reconstitution Reconstitution in Deuterated Solvent + IS Drying_NMR->Reconstitution Filtration Filtration into NMR Tube Reconstitution->Filtration NMR_Acquisition 1H NMR Data Acquisition Filtration->NMR_Acquisition Processing Fourier Transform, Phasing, Baseline Correction NMR_Acquisition->Processing Integration Peak Integration Processing->Integration Quantification_NMR Quantification vs. Internal Standard Integration->Quantification_NMR

NMR analysis workflow for this compound.

CrossValidation_Logic cluster_methods Analytical Methods cluster_comparison Cross-Validation cluster_outcome Outcome GCMS GC-MS Quantification Compare Compare Results (Correlation, Bland-Altman, etc.) GCMS->Compare NMR NMR Quantification NMR->Compare Concordant Concordant Results (High Confidence) Compare->Concordant Good Agreement Discordant Discordant Results (Investigate Bias/Matrix Effects) Compare->Discordant Poor Agreement

Logical flow for cross-validation of GC-MS and NMR data.

Conclusion

Both GC-MS and NMR are powerful techniques for the quantitative analysis of this compound, each with distinct advantages and disadvantages. GC-MS offers superior sensitivity, making it ideal for studies with low analyte concentrations.[1] In contrast, NMR provides excellent reproducibility, requires minimal sample preparation, and yields rich structural information, which can be invaluable for metabolite identification and characterization.[1][2]

The cross-validation of data obtained from these two orthogonal methods provides a high degree of confidence in the quantitative results. By understanding the performance characteristics and experimental protocols of each technique, researchers can select the most appropriate method for their specific research needs and ensure the generation of high-quality, reliable data in their metabolomic studies.

References

A Comparative Analysis of the Biological Effects of Isocaproic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocaproic acid, also known as 4-methylpentanoic acid, and its structural isomers, 2-methylpentanoic acid and 3-methylpentanoic acid, are branched-chain short-chain fatty acids (SCFAs) that are increasingly being studied for their diverse biological activities. As metabolites produced by gut microbiota and found in various natural sources, their impact on host physiology, from metabolic regulation to immune responses, is a subject of growing interest. This guide provides a comparative overview of the known biological effects of this compound and its isomers, supported by available experimental data and methodologies, to aid researchers in their exploration of these compounds.

Data Summary

Direct comparative studies on the biological effects of this compound and its isomers are limited in the scientific literature. However, by examining the individual activities of each isomer and drawing parallels with other well-studied SCFAs, we can construct a comparative profile.

Biological EffectThis compound (4-Methylpentanoic Acid)2-Methylpentanoic Acid3-Methylpentanoic Acid
Metabolic Regulation Associated with alterations in fecal SCFA profiles in metabolic conditions such as depression.[1] May play a role in metabolic health, with increased levels linked to the effects of flavonoids on improving metabolic associated fatty liver disease.[2]Identified as a potential biomarker for metabolic diseases like type 2 diabetes.[3][4] Its levels are significantly reduced in the feces of diabetic mice.[3] May regulate host energy metabolism.[3][4]Limited data available.
Anti-inflammatory Effects Limited direct evidence. As an SCFA, it is presumed to have anti-inflammatory properties.Suggested to modulate inflammatory responses.[3][4]Limited data available, though some studies on related compounds suggest potential anti-inflammatory activity.[5][6][7]
Antimicrobial Activity Limited data available.Limited data available.Has been shown to have inhibitory effects against Bacillus species when used in combination with other volatile organic compounds.[8]
Signaling Mechanisms Presumed to act via GPCRs (e.g., GPR41, GPR43) and HDAC inhibition, similar to other SCFAs.[3][9][10][11]Suggested to act through G protein-coupled receptors (GPCRs) or histone deacetylase (HDAC) inhibition.[3][4]Limited data available.
Cytotoxicity Data not available.Data not available.Data not available.

Key Biological Activities and Experimental Evidence

Metabolic Regulation

This compound (4-methylpentanoic acid) has been identified as a metabolite of 20-alpha-hydroxycholesterol.[12][13] Its presence in fecal matter has been linked to metabolic disturbances, with one study noting changes in its concentration in women with depression.[1] Furthermore, interventions with flavonoids that improve metabolic associated fatty liver disease have been shown to increase the concentration of this compound, suggesting a potential role in metabolic health.[2]

2-Methylpentanoic acid is a product of branched-chain amino acid metabolism by gut microbes and has emerged as a potential biomarker for type 2 diabetes.[3] In a diabetic mouse model, levels of 2-methylpentanoic acid were significantly lower in the feces of diabetic mice compared to healthy controls.[3] It is hypothesized to regulate energy metabolism through mechanisms involving GPCRs or HDAC inhibition.[3][4]

Anti-inflammatory and Immunomodulatory Effects

While direct evidence for the anti-inflammatory effects of this compound and its isomers is sparse, the broader class of SCFAs is well-known for its immunomodulatory properties. SCFAs can influence immune cell differentiation, chemotaxis, and cytokine production.[10][14][15]

2-Methylpentanoic acid is suggested to have a role in regulating the host inflammatory response, likely through GPCR activation or HDAC inhibition.[3][4]

Antimicrobial Properties

3-Methylpentanoic acid , in combination with 2-methyl butyric acid and 3-hepten-2-one, has demonstrated synergistic inhibitory effects against Bacillus species, suggesting its potential as an antimicrobial agent.[8] This effect is attributed to the disruption of bacterial membrane integrity, leading to the leakage of intracellular contents.

Signaling Pathways

The biological effects of SCFAs are primarily mediated through two main signaling pathways:

  • G Protein-Coupled Receptors (GPCRs): SCFAs are known agonists for GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[3][9][16] Activation of these receptors on various cell types, including intestinal epithelial cells and immune cells, can trigger downstream signaling cascades that influence inflammation, hormone secretion, and metabolic processes.[3][16][17]

  • Histone Deacetylase (HDAC) Inhibition: Certain SCFAs, notably butyrate, can inhibit the activity of HDACs.[10][11][18] This leads to an increase in histone acetylation, altering gene expression and promoting anti-inflammatory and anti-proliferative effects.[10][11][18] While not directly demonstrated for this compound and its isomers, their structural similarity to other HDAC-inhibiting SCFAs suggests this as a plausible mechanism of action.

Experimental Workflows and Logical Relationships

Signal_Transduction_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_intracellular Intracellular Signaling cluster_effects Biological Effects Isocaproic_Acid This compound & Isomers GPCR GPR41 / GPR43 Isocaproic_Acid->GPCR activates HDAC HDAC Inhibition Isocaproic_Acid->HDAC inhibits G_Protein G-Protein Activation GPCR->G_Protein MAPK MAPK Pathway G_Protein->MAPK Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation Inflammation_Modulation Inflammation Modulation MAPK->Inflammation_Modulation NFkB NF-κB Pathway Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation Gene_Expression->Inflammation_Modulation

Caption: Proposed signaling pathways for this compound and its isomers.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general method to assess the cytotoxicity of this compound and its isomers on a given cell line.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4][19][20]

2. Compound Treatment:

  • Prepare stock solutions of this compound and its isomers in a suitable solvent (e.g., ethanol (B145695) or DMSO).[21]

  • Dilute the stock solutions in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls.

  • Incubate for 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4][20]

  • Incubate the plate for 4 hours at 37°C.[4]

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[4][20]

  • Gently mix to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

In Vitro Anti-inflammatory Assay (Cytokine Measurement)

This protocol outlines a general method for assessing the anti-inflammatory effects of this compound and its isomers by measuring cytokine production in immune cells (e.g., macrophages or peripheral blood mononuclear cells).

1. Cell Culture and Stimulation:

  • Culture immune cells in a 24-well plate.

  • Pre-treat the cells with various concentrations of this compound or its isomers for 1-2 hours.

  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.[5][6][7]

2. Supernatant Collection:

  • Centrifuge the plate to pellet the cells.

  • Collect the cell culture supernatants.

3. Cytokine Quantification:

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[5][6][7]

Anti_inflammatory_Assay_Workflow A Culture immune cells B Pre-treat with compounds A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatants D->E F Measure cytokine levels by ELISA E->F

Caption: Workflow for the in vitro anti-inflammatory assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a general method for determining the MIC of this compound and its isomers against a specific bacterial strain.

1. Preparation of Compounds and Inoculum:

  • Prepare a stock solution of the test compounds in a suitable solvent.[21]

  • Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing appropriate broth medium.[22]

  • Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[22]

2. Inoculation and Incubation:

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (inoculum without compound) and negative (broth only) controls.

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.[22]

3. MIC Determination:

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13][22]

MIC_Assay_Workflow A Prepare serial dilutions of compounds C Inoculate microtiter plate A->C B Prepare standardized bacterial inoculum B->C D Incubate for 18-24h C->D E Determine MIC by visual inspection D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

This compound and its isomers, 2-methylpentanoic acid and 3-methylpentanoic acid, represent a promising area of research within the field of short-chain fatty acids. While current data suggests distinct biological activities, particularly in metabolic regulation and antimicrobial effects, a comprehensive understanding requires direct comparative studies. The provided experimental protocols offer a framework for researchers to systematically investigate and compare the biological effects of these isomers, which will be crucial for elucidating their therapeutic potential and advancing their application in drug development and nutritional science. Future research should focus on head-to-head comparisons of these isomers in various in vitro and in vivo models to build a more complete and quantitative picture of their biological functions.

References

Isocaproic Acid vs. Other Short-Chain Fatty Acids: A Comparative Guide to Their Roles in Gut Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain fatty acids (SCFAs) are key microbial metabolites in the gut, playing a pivotal role in maintaining intestinal homeostasis. Produced predominantly from the fermentation of dietary fiber by the gut microbiota, the most abundant SCFAs—butyrate (B1204436), propionate, and acetate (B1210297)—have been extensively studied for their beneficial effects. However, another class of SCFAs, the branched-chain fatty acids (BCFAs), derived from the fermentation of proteins, is gaining attention for its distinct roles in gut health. This guide provides a comparative analysis of isocaproic acid, a prominent BCFA, and other well-characterized SCFAs, with a focus on their impact on gut barrier function, immune modulation, and the gut microbiome, supported by experimental data and detailed methodologies.

Production and Bioavailability

This compound and other SCFAs originate from different dietary substrates and microbial pathways.

This compound: this compound is a branched-chain fatty acid primarily produced from the bacterial fermentation of the amino acid leucine (B10760876) in the distal colon.[1] This process is carried out by proteolytic bacteria.

Other Short-Chain Fatty Acids (Butyrate, Propionate, Acetate): Butyrate, propionate, and acetate are straight-chain fatty acids predominantly generated through the fermentation of dietary fibers and resistant starches by saccharolytic bacteria.[2] Butyrate is of particular interest as it serves as the primary energy source for colonocytes.[3]

The production of these different SCFAs is influenced by diet; a high-protein diet may increase the concentration of BCFAs like this compound, while a high-fiber diet boosts the levels of butyrate, propionate, and acetate.

Comparative Effects on Gut Barrier Function

A key function of SCFAs is their ability to maintain and enhance the integrity of the intestinal epithelial barrier.

This compound: Emerging evidence suggests a protective role for this compound in gut barrier function. In an in vitro study using Caco-2 intestinal epithelial cells, this compound demonstrated the ability to counteract the increase in epithelial permeability induced by the pro-inflammatory cytokine TNF-α. This suggests that this compound can help maintain barrier integrity during inflammatory conditions.

Butyrate: Butyrate is well-established as a potent enhancer of the gut barrier. It has been shown to increase transepithelial electrical resistance (TEER), a key indicator of barrier integrity, in Caco-2 cell monolayers.[4][5] This effect is partly mediated by the activation of AMP-activated protein kinase (AMPK), which facilitates the assembly of tight junction proteins.[4]

Quantitative Comparison of Effects on Gut Barrier Integrity:

Fatty AcidModel SystemParameter MeasuredConcentrationEffectReference
Butyrate Caco-2 cell monolayerTransepithelial Electrical Resistance (TEER)2 mMSignificant increase[4][5]
Butyrate Caco-2 cell monolayerInulin Permeability2 mMSignificant decrease[5]
Butyrate Caco-2 cell monolayerTransepithelial Electrical Resistance (TEER)8 mMSignificant decrease[5]
Butyrate Caco-2 cell monolayerInulin Permeability8 mMSignificant increase[5]

Note: Data for a direct quantitative comparison of this compound's effect on TEER is limited in the currently available literature.

Comparative Anti-Inflammatory Effects

Both this compound and other SCFAs exhibit immunomodulatory properties, although their mechanisms of action may differ.

This compound: this compound has demonstrated anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines. In TNF-α-stimulated Caco-2 cells, this compound was shown to reduce the expression of IL-8 and CCL20. The underlying mechanism is suggested to involve the inhibition of the NF-κB signaling pathway.

Butyrate: Butyrate exerts potent anti-inflammatory effects through multiple mechanisms. It is a well-known inhibitor of histone deacetylases (HDACs), which leads to the suppression of pro-inflammatory gene expression.[6][7] Butyrate also signals through G-protein coupled receptors (GPCRs), such as GPR43 and GPR109a, to modulate immune responses.[8][9] Specifically, butyrate has been shown to decrease the production of TNF and other pro-inflammatory cytokines in intestinal biopsies from patients with Crohn's disease.[6]

Signaling Pathways in Anti-Inflammatory Action:

cluster_0 Butyrate cluster_1 This compound cluster_2 Downstream Effects Butyrate Butyrate HDAC_inhibition HDAC Inhibition Butyrate->HDAC_inhibition GPR43_109a GPR43/109a Activation Butyrate->GPR43_109a Reduced_Cytokines Reduced Pro-inflammatory Cytokine Production (TNF, IL-8, etc.) HDAC_inhibition->Reduced_Cytokines GPR43_109a->Reduced_Cytokines Isocaproic_Acid This compound NFkB_inhibition NF-κB Inhibition Isocaproic_Acid->NFkB_inhibition NFkB_inhibition->Reduced_Cytokines

Caption: Comparative Anti-Inflammatory Signaling Pathways.

Impact on Gut Microbiota

The composition of the gut microbiota can be influenced by the availability of different SCFAs, creating a feedback loop between diet, microbes, and their metabolites.

This compound: Elevated levels of this compound are often associated with a gut microbiome geared towards protein fermentation. While some studies suggest a role for this compound in correcting gut dysbiosis, high concentrations of BCFAs can also be indicative of impaired digestion and an increase in potentially toxic by-products of protein breakdown.[1]

Butyrate: Butyrate and other SCFAs derived from fiber fermentation are generally associated with a healthy and diverse gut microbiome. Butyrate-producing bacteria, such as those from the Firmicutes phylum, are considered beneficial.[2] Butyrate itself can shape the microbial community by promoting the growth of beneficial microbes and maintaining an anaerobic environment in the colon.[2]

Effects on Colon Cancer Cells

A significant area of SCFA research is their potential role in preventing and treating colorectal cancer.

This compound: The direct effects of this compound on colon cancer cells are not as well-documented as those of butyrate. Further research is needed to elucidate its specific role in colon carcinogenesis.

Butyrate: Butyrate has been extensively studied for its anti-cancer properties. It is known to induce apoptosis (programmed cell death) in colon cancer cells, often in a p53-independent manner.[10] The efficacy of butyrate in inhibiting colon cancer cell growth has been shown to be cell-type specific and dependent on apoptosis.[11][12] For instance, in HCT116 colon cancer cells, butyrate has a stronger potential for inducing apoptosis compared to HT-29 and Caco-2 cells.[12]

Quantitative Comparison of Apoptotic Induction in Colon Cancer Cells:

Fatty AcidCell LineParameter MeasuredConcentrationEffectReference
Butyrate HCT116Apoptotic Cells4 mM (at 48h)3.1-fold increase[12]
Butyrate HT-29Apoptotic Cells4 mM (at 48h)1.7-fold increase[12]
Butyrate Caco-2Apoptotic Cells4 mM (at 48h)0.5-fold increase[12]

Experimental Protocols

In Vitro Intestinal Barrier Function Assay

Objective: To assess the effect of this compound and other SCFAs on intestinal barrier integrity.

Cell Line: Caco-2 (human colorectal adenocarcinoma cell line).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Treatment: Differentiated Caco-2 monolayers are treated with various concentrations of this compound or other SCFAs (e.g., sodium butyrate) in the apical compartment. A pro-inflammatory stimulus (e.g., TNF-α) can be added to model inflammatory conditions.

  • Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured at baseline and at various time points post-treatment using an epithelial volt-ohm meter. An increase in TEER indicates enhanced barrier integrity, while a decrease suggests compromised barrier function.

  • Paracellular Permeability Assay: A fluorescent marker of a specific molecular weight (e.g., FITC-dextran) is added to the apical chamber. The amount of fluorescence that passes through the cell monolayer into the basolateral chamber over time is quantified. Increased flux indicates higher paracellular permeability.

  • Tight Junction Protein Analysis: After treatment, cells can be lysed for Western blotting or fixed for immunofluorescence staining to analyze the expression and localization of tight junction proteins such as ZO-1, occludin, and claudins.

Experimental Workflow for In Vitro Barrier Function Assay:

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed_Caco2 Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for 21 days Seed_Caco2->Differentiate Treat Treat with SCFAs (this compound vs. Butyrate) Differentiate->Treat TEER Measure TEER Treat->TEER Permeability Assess Paracellular Permeability Treat->Permeability TJ_Analysis Analyze Tight Junction Proteins Treat->TJ_Analysis

Caption: Workflow for In Vitro Gut Barrier Function Assay.

Conclusion

This compound and other short-chain fatty acids, such as butyrate, are both important players in gut health, but they exhibit distinct origins and mechanisms of action. Butyrate, derived from fiber fermentation, is extensively documented to enhance gut barrier function, exert potent anti-inflammatory effects, and induce apoptosis in colon cancer cells. This compound, a product of protein fermentation, shows promise in protecting the intestinal barrier during inflammation and reducing inflammatory signaling.

For researchers and drug development professionals, understanding these differences is crucial. While butyrate and fiber-based interventions are well-supported strategies for promoting gut health, this compound and the modulation of protein fermentation represent a less explored but potentially significant avenue for therapeutic intervention, particularly in inflammatory conditions of the gut. Further direct comparative studies are warranted to fully elucidate the relative potency and specific applications of these different classes of short-chain fatty acids.

References

A Comparative Guide to the Validation of a Novel Analytical Method for Isocaproic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel analytical method for the detection of isocaproic acid against a traditional, widely used gas chromatography-mass spectrometry (GC-MS) method. This objective performance evaluation is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable method for their analytical needs.

This compound, a branched-chain fatty acid, is a significant metabolite in various biological processes, and its accurate quantification is crucial in pharmaceutical development and metabolic research. This guide outlines the validation of a new analytical method that offers potential advantages in terms of speed and simplicity over traditional chromatographic techniques.

Performance Comparison of Analytical Methods

The performance of the novel High-Performance Liquid Chromatography-Photodiode Array (HPLC-PDA) method was compared against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) method across several key validation parameters.

ParameterNovel HPLC-PDA Method Traditional GC-MS Method
Limit of Detection (LOD) 0.0003 mM[1]70 fmol per injection[2]
Limit of Quantitation (LOQ) 160 nM to 310 nM[3]~50 nM in rat plasma[2]
Linearity (r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 90-110%93.6-106.4%[2]
Precision (% RSD) Intra-day: < 3%, Inter-day: < 1%[3]Intra-day: 4.0%, Inter-day: 3.3%[2]
Analysis Time < 8 minutes[1]14 to 30 minutes[1]
Derivatization Required No[1]Yes

Experimental Protocols

Traditional Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This established method for this compound detection involves derivatization to increase the volatility of the analyte for GC analysis.

Materials:

  • This compound standard

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)[4]

  • Organic solvent (e.g., ethyl ether)[5]

  • GC-MS system

Procedure:

  • Sample Preparation: Biological samples are deproteinized, and an internal standard is added.[6]

  • Extraction: this compound is extracted from the sample using an organic solvent.

  • Derivatization: The extracted sample is mixed with a derivatization agent (MTBSTFA) and heated to form a stable, volatile derivative.[4]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system.

    • GC Separation: The sample is separated on a capillary column.

    • MS Detection: The separated compounds are detected and quantified by the mass spectrometer.

Novel Method: High-Performance Liquid Chromatography-Photodiode Array (HPLC-PDA)

This newer method allows for the direct quantification of this compound without the need for a derivatization step, significantly reducing sample preparation time.[1]

Materials:

  • This compound standard

  • Mobile phase (e.g., phosphate (B84403) buffer and methanol)[7]

  • HPLC system with a PDA detector

  • C18 column

Procedure:

  • Sample Preparation: Biological samples are deproteinized and filtered.

  • HPLC Analysis: The prepared sample is directly injected into the HPLC system.

    • Chromatographic Separation: The sample is passed through a C18 column with a suitable mobile phase to separate this compound from other components.[7]

    • PDA Detection: The eluted this compound is detected by the PDA detector at a specific wavelength.

  • Quantification: A standard curve is generated by plotting the peak area against the concentration of the this compound standards. The concentration in the samples is then calculated from this curve.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the traditional and novel methods.

Traditional_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Biological Sample Deproteinize Deproteinization Start->Deproteinize Add_IS Add Internal Standard Deproteinize->Add_IS Extract Solvent Extraction Add_IS->Extract Derivatize Derivatization (e.g., MTBSTFA) Extract->Derivatize GC_MS GC-MS Analysis Derivatize->GC_MS Data Data Acquisition & Analysis GC_MS->Data

Traditional GC-MS with Derivatization Workflow

Novel_HPLC_PDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Biological Sample Deproteinize Deproteinization & Filtration Start->Deproteinize HPLC Direct HPLC Injection Deproteinize->HPLC PDA_Detect PDA Detection HPLC->PDA_Detect Quantify Quantification PDA_Detect->Quantify

Novel HPLC-PDA Direct Detection Workflow

Conclusion

The novel HPLC-PDA method for this compound detection demonstrates comparable or superior performance to the traditional GC-MS method. The new method exhibits excellent linearity, accuracy, and precision, with the significant advantages of a much shorter analysis time and the elimination of the derivatization step.[1] This makes the HPLC-PDA method a more efficient and high-throughput alternative for the routine analysis of this compound in various research and development settings. The choice between the two techniques will ultimately depend on the specific requirements of the study, including sensitivity needs and available instrumentation.

References

Inter-Laboratory Comparison of Isocaproic Acid Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of different validated methods for the quantification of isocaproic acid and other SCFAs. The data is extracted from individual research publications and provides a basis for comparing the capabilities of each method.

Analytical MethodSample MatrixDerivatization AgentLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Quantification (LOQ)
GC-MSFecal SamplesIsobutyl chloroformate/isobutanolNot ReportedNot Reported<20% for general fatty acids[1]Not Reported
LC-MS/MSHuman Plasma & Urine3-nitrophenyl hydrazine (B178648) (3-NPH)≥0.9997[2]85-115%[2]Not ReportedNot Reported
LC-MS/MSHuman Serum3-nitrophenyl hydrazine (3-NPH) & EDC.HClNot ReportedNot ReportedNot ReportedNot Reported
HPLC-UVPlasmaNone (Methanol Extraction)Not Reported94.13% - 101.12%≤9.46%0.075 µg/mL
GC-MSPlasmaMethanol (esterification)Not Reported94.96% - 109.12%≤6.69%0.075 µg/mL

Note: The performance characteristics are specific to the validation studies from which they were sourced and may vary between laboratories and sample types.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using GC-MS and LC-MS/MS, based on established protocols in the scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound typically requires a derivatization step to increase its volatility for gas-phase analysis.

a. Sample Preparation and Extraction:

  • Biological samples (e.g., plasma, feces) are homogenized.

  • For plasma, proteins are precipitated using an acid (e.g., perchloric acid) and centrifuged. The supernatant is collected.

  • For fecal samples, a specific weight of the lyophilized sample is mixed with a solvent (e.g., 95% acetonitrile), vortexed, and centrifuged. The supernatant is collected.[3]

  • An internal standard, such as a stable isotope-labeled this compound, is added to the sample extract to correct for analytical variability.

b. Derivatization:

  • The extracted sample is dried under a stream of nitrogen.

  • A common derivatization agent for SCFAs is isobutyl chloroformate in the presence of isobutanol and pyridine (B92270).[1]

  • The reaction mixture is incubated to allow for the formation of isobutyl esters of the SCFAs.

  • The derivatives are then extracted into an organic solvent (e.g., hexane).

c. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is commonly used.

    • Injector Temperature: Typically set around 250°C.

    • Oven Temperature Program: An initial temperature of around 80°C is held for a few minutes, then ramped up to approximately 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) is standard.

    • Acquisition Mode: Selective Ion Monitoring (SIM) is used for targeted quantification to enhance sensitivity and specificity. Specific ions for the this compound derivative and the internal standard are monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS methods for SCFA analysis also involve a derivatization step to improve chromatographic retention and ionization efficiency.

a. Sample Preparation and Extraction:

  • Sample preparation follows similar steps to the GC-MS protocol (protein precipitation for plasma, solvent extraction for feces).

  • An internal standard (stable isotope-labeled SCFA) is added.

b. Derivatization:

  • A popular derivatization reagent is 3-nitrophenyl hydrazine (3-NPH) in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • The reaction is typically carried out in an ethanol/water mixture with pyridine and incubated at a controlled temperature (e.g., 35-40°C).

  • The reaction is then quenched, often with a weak acid solution.

c. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC):

    • Column: A reversed-phase column, such as a C18, is used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is common.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), usually in negative mode for the 3-NPH derivatives.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the derivatized this compound and its internal standard, providing high selectivity and sensitivity.

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory comparison study.

G cluster_0 Coordinating Laboratory A Sample Preparation and Homogenization B Distribution to Participating Labs A->B C Sample Receipt and Storage B->C F Data Collection and Statistical Analysis G Final Report Generation F->G D Quantification of this compound (GC-MS or LC-MS/MS) C->D E Data Reporting to Coordinator D->E E->F

Caption: Workflow for an Inter-Laboratory Comparison Study.

References

comparing the antimicrobial efficacy of isocaproic acid to other fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel antimicrobial agents, fatty acids have emerged as a promising area of research. This guide provides a comprehensive comparison of the antimicrobial efficacy of isocaproic acid and its hydroxy derivative against a range of other fatty acids, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This report synthesizes experimental data on the minimum inhibitory concentrations (MICs) of various fatty acids against common Gram-positive and Gram-negative bacteria. The findings indicate that while medium-chain fatty acids (MCFAs) like lauric and capric acid show potent antimicrobial activity, 2-hydroxythis compound (HICA) also demonstrates significant efficacy. The primary mechanism of action for these fatty acids is the disruption of the bacterial cell membrane integrity.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial efficacy of fatty acids is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound (in the form of 2-hydroxythis compound) and a selection of other fatty acids against key bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of 2-Hydroxythis compound (HICA) Against Various Bacteria

BacteriumStrainMIC (mg/mL)
Bacillus cereusNZRM51
Bacillus cereusM41
Escherichia coliO157:H7 NCTC129001
Escherichia coliAGR37891
Pseudomonas aeruginosaATCC256681
Pseudomonas aeruginosaNZRM4034 (Multi-drug resistant)1
Staphylococcus aureusNZRM9171
Shewanella putrefaciensSM260.5

Source: Data compiled from a study on the antibacterial efficacy of HICA.[1]

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Various Fatty Acids Against Gram-Positive Bacteria

Fatty AcidCarbon ChainStaphylococcus aureus (μg/mL)Streptococcus mutans (μg/mL)
Caprylic AcidC8:0>256>256
Capric AcidC10:0>256128
Lauric AcidC12:06464
Myristic AcidC14:012864
Palmitic AcidC16:0>256>256
Oleic AcidC18:1128256
Linoleic AcidC18:264128

Source: Compiled from studies on the antimicrobial activity of fatty acids.[2][3]

Table 3: Comparative Minimum Inhibitory Concentrations (MIC) of Various Fatty Acids Against Gram-Negative Bacteria

Fatty AcidCarbon ChainEscherichia coli (IC50 g/L)Porphyromonas gingivalis (μg/mL)
Acetic AcidC2:0>10>256
Propionic AcidC3:0>10>256
Butyric AcidC4:0>10>256
Caproic AcidC6:0>10>256
Caprylic AcidC8:00.30-0.85>256
Capric AcidC10:01.25-2.03128
Lauric AcidC12:0>1064

Source: Data compiled from studies on the susceptibility of E. coli and oral microorganisms to fatty acids.[4][5]

Mechanism of Action: Disrupting the Barrier

The primary antimicrobial mechanism of this compound and other fatty acids involves the disruption of the bacterial cell membrane. This leads to increased membrane permeability, depolarization, and subsequent leakage of cellular contents, ultimately resulting in cell death.[1][6]

Fatty_Acid_Antimicrobial_Action cluster_fatty_acid Fatty Acid cluster_bacterial_cell Bacterial Cell FA This compound / Other Fatty Acids CellWall Cell Wall FA->CellWall Penetration CellMembrane Cell Membrane FA->CellMembrane Disruption / Insertion CellWall->CellMembrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Increased Permeability Leakage of contents Depolarization Membrane Depolarization CellMembrane->Depolarization Causes CellDeath Cell Death Cytoplasm->CellDeath Leads to Depolarization->CellDeath Leads to

Fig. 1: Antimicrobial action of fatty acids on bacterial cells.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the antimicrobial efficacy of a compound. The broth microdilution method is a commonly used and standardized technique.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Overnight cultures of the test bacteria grown in appropriate broth (e.g., Mueller-Hinton Broth).
  • Fatty Acid Stock Solutions: Prepare stock solutions of the fatty acids in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are typically used.
  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable broth.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Fatty Acids:

  • Add 100 µL of sterile broth to all wells of the 96-well plate.
  • Add 100 µL of the fatty acid stock solution to the first well of a row and mix thoroughly.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the fatty acid.

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final fatty acid concentrations and bacterial density.

5. Incubation:

  • Incubate the microtiter plates at 37°C for 18-24 hours.

6. Determination of MIC:

  • The MIC is determined as the lowest concentration of the fatty acid at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Start [label="Start: Prepare Materials", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepInoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SerialDilution [label="Perform 2-fold Serial Dilution\nof Fatty Acid in Microplate", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="Inoculate Microplate Wells\nwith Bacterial Suspension", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate Plate\n(37°C, 18-24h)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ReadMIC [label="Determine MIC\n(Lowest concentration with no visible growth)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> PrepInoculum; Start -> SerialDilution; PrepInoculum -> Inoculate; SerialDilution -> Inoculate; Inoculate -> Incubate; Incubate -> ReadMIC; ReadMIC -> End; }

Fig. 2: Workflow for MIC determination via broth microdilution.

Conclusion

The available data suggests that this compound, particularly in its hydroxylated form, is a potent antimicrobial agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its efficacy is comparable to that of well-studied medium-chain fatty acids. The primary mechanism of action, membrane disruption, is a desirable trait in antimicrobial drug development as it can be less prone to the development of resistance compared to agents with more specific molecular targets. Further research directly comparing this compound with a wider range of fatty acids under standardized conditions is warranted to fully elucidate its potential as a therapeutic agent.

References

A Researcher's Guide to Assessing the Purity of Commercial Isocaproic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount for generating accurate and reproducible data. This guide provides an objective comparison of common analytical techniques for assessing the purity of commercial isocaproic acid standards, supported by experimental data and detailed protocols.

This compound (4-methylpentanoic acid), a branched-chain fatty acid, plays a role in various biological processes and is utilized in the synthesis of pharmaceuticals and other specialty chemicals. The reliability of research and development outcomes often hinges on the quality of the starting materials, making the verification of this compound purity a critical step. This guide explores the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on several factors, including the expected impurities, required sensitivity, and available instrumentation. GC-MS, HPLC, and qNMR each offer distinct advantages and disadvantages for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the carboxylic acid group, this compound requires derivatization to increase its volatility and improve chromatographic peak shape.[1][2][3] This method offers high sensitivity and provides structural information about impurities through mass spectral data.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds. For short-chain fatty acids like this compound, which lack a strong UV chromophore, derivatization may be necessary for sensitive UV detection.[4][5] Alternatively, HPLC can be coupled with mass spectrometry (LC-MS) for sensitive and specific detection without derivatization.[6][7] HPLC is particularly advantageous for analyzing thermally unstable compounds or for separating non-volatile impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[8][9][10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct and highly accurate purity assessment.[11][12] It is also excellent for structural elucidation of impurities.

Data Presentation: Purity of Commercial this compound

The stated purity of commercially available this compound standards can vary between suppliers. The following table summarizes the purity levels of this compound from various commercial sources as indicated in their public documentation.

Supplier/Product IDStated Purity (%)Analytical Method Used
MOLNOVA (Cat No. : M27056)98%HPLC, NMR
MedChemExpress (Cat. No.: HY-W015882R)99.14%Not Specified
MedchemExpress (Cat. No.: HY-W015882)99.56%Not Specified

Performance Comparison of Analytical Methods

The following table provides a general comparison of the performance characteristics of GC-MS, HPLC, and qNMR for the analysis of short-chain fatty acids like this compound. Specific performance may vary depending on the exact methodology and instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, detection by massSeparation based on polarity, detection by UV or MSSignal intensity proportional to molar concentration
Derivatization Typically required (e.g., silylation, esterification)[1][13]May be required for UV detectionNot required
Limit of Detection (LOD) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (mg/mL)
Limit of Quantitation (LOQ) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (mg/mL)
Precision (%RSD) < 5%< 5%< 1%
Common Impurities Detected Volatile organic compounds, isomers, side-products of synthesisNon-volatile impurities, isomers, degradation productsStructural isomers, related compounds, residual solvents

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate purity assessment. Below are representative protocols for GC-MS, HPLC, and qNMR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes the purity assessment of an this compound standard using GC-MS after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the this compound standard into a vial.

  • Add 1 mL of a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • Allow the sample to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

3. Data Analysis:

  • The purity is determined by calculating the peak area percentage. The area of the derivatized this compound peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak).

  • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Common impurities may include isomers (e.g., 2-methylpentanoic acid, 3-methylpentanoic acid), oxidation products, or residual starting materials from synthesis.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a method for the analysis of this compound using HPLC with UV detection after derivatization.

1. Sample Preparation and Derivatization (with a UV-active tag):

  • A derivatization agent that reacts with carboxylic acids to introduce a chromophore is required. An example is using a reagent to form a phenacyl ester.

  • The specific derivatization protocol will depend on the chosen reagent.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% phosphoric acid) to suppress ionization.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 254 nm for phenacyl esters).[4]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Purity is determined by area percent, similar to the GC-MS method.

  • Impurities are identified by their retention times relative to the main peak and, if possible, by comparison with known impurity standards.

Quantitative NMR (qNMR) Protocol

This protocol provides a general workflow for determining the purity of this compound using qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh a specific amount of the this compound standard (e.g., 10 mg) into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals.[9]

  • Add a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.

2. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Nucleus: ¹H.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for 1% precision).[11]

3. Data Processing and Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the protons on the carbon adjacent to the carbonyl group) and a signal from the internal standard.

  • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques described.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution Derivatization Derivatization Dissolution->Derivatization For GC-MS/HPLC-UV qNMR qNMR Analysis Dissolution->qNMR Direct Analysis GC_MS GC-MS Analysis Derivatization->GC_MS HPLC HPLC Analysis Derivatization->HPLC Data_Processing Chromatogram/ Spectrum Processing GC_MS->Data_Processing HPLC->Data_Processing qNMR->Data_Processing Purity_Calculation Purity Calculation (Area % or qNMR formula) Data_Processing->Purity_Calculation Impurity_ID Impurity Identification Data_Processing->Impurity_ID

Caption: Experimental workflow for assessing the purity of this compound.

Logical_Relationships Purity_Assessment Purity Assessment of This compound GC_MS GC-MS Purity_Assessment->GC_MS High Sensitivity Volatility Required HPLC HPLC Purity_Assessment->HPLC Versatility Non-volatile Impurities qNMR qNMR Purity_Assessment->qNMR Absolute Quantification Structural Information Derivatization_GC Derivatization_GC GC_MS->Derivatization_GC Requires Derivatization Derivatization_HPLC Derivatization_HPLC HPLC->Derivatization_HPLC May Require Derivatization No_Derivatization No_Derivatization qNMR->No_Derivatization No Derivatization

Caption: Logical relationships between analytical techniques for purity assessment.

References

Isocaproic Acid vs. Valeric Acid: A Comparative Guide to Their Metabolic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic effects of isocaproic acid and valeric acid, two short-chain fatty acids (SCFAs) with distinct structures and emerging roles in metabolic regulation. While both are products of gut microbial metabolism, their downstream effects on glucose homeostasis, lipid metabolism, and cellular signaling pathways appear to differ significantly. This document synthesizes current experimental findings to offer a clear, data-driven comparison for researchers in metabolism and drug development.

At a Glance: Key Metabolic Differences

FeatureThis compoundValeric Acid
Structure Branched-chain fatty acid (BCFA)Straight-chain fatty acid (SCFA)
Primary Source Microbial fermentation of the amino acid leucine.Microbial fermentation of carbohydrates and amino acids.
Effect on Glucose Metabolism Associated with insulin (B600854) resistance; its keto-metabolite (α-ketoisocaproate) suppresses insulin-stimulated glucose transport in muscle cells.[1][2]Generally improves glucose homeostasis; enhances insulin sensitivity.
Effect on Lipid Metabolism Limited direct evidence; some studies suggest potential anti-obesity effects.[3] A derivative, α-hydroxy-isocaproic acid, may improve body composition.[4][5]Modulates lipid metabolism.
Primary Signaling Mechanisms Primarily through mTORC1 pathway activation by its metabolite, α-ketoisocaproate.[2]Acts as a ligand for G-protein coupled receptors (GPR41/FFAR3 and GPR43/FFAR2) and as a histone deacetylase (HDAC) inhibitor.
Clinical Relevance Elevated levels linked to metabolic syndrome and type 2 diabetes.Potential therapeutic agent for metabolic disorders, neurodegenerative diseases, and certain cancers.

Metabolic Pathways and Signaling

The distinct metabolic effects of this compound and valeric acid stem from their different signaling mechanisms.

This compound Signaling

The primary metabolic effects of this compound are largely attributed to its α-keto metabolite, α-ketoisocaproate (KIC). KIC has been shown to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[2] While mTORC1 activation is crucial for protein synthesis, its chronic activation can lead to feedback inhibition of insulin signaling, thereby contributing to insulin resistance.

cluster_isocaproic This compound Pathway Isocaproic_Acid This compound KIC α-Ketoisocaproate (KIC) Isocaproic_Acid->KIC Metabolism mTORC1 mTORC1 Activation KIC->mTORC1 Insulin_Signaling Insulin Signaling Inhibition mTORC1->Insulin_Signaling Glucose_Transport Suppressed Glucose Transport Insulin_Signaling->Glucose_Transport

This compound Signaling Pathway
Valeric Acid Signaling

Valeric acid exerts its metabolic effects through two primary mechanisms. Firstly, it acts as a ligand for G-protein coupled receptors GPR41 and GPR43. Activation of these receptors in various tissues, including enteroendocrine L-cells, can stimulate the release of gut hormones like glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and improves glucose tolerance. Secondly, valeric acid is a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, it can modulate gene expression related to metabolism and inflammation.

cluster_valeric Valeric Acid Pathway Valeric_Acid Valeric Acid GPR41_43 GPR41/GPR43 Activation Valeric_Acid->GPR41_43 HDAC HDAC Inhibition Valeric_Acid->HDAC GLP1 GLP-1 Secretion GPR41_43->GLP1 Gene_Expression Altered Gene Expression HDAC->Gene_Expression Insulin_Sensitivity Improved Insulin Sensitivity GLP1->Insulin_Sensitivity Metabolic_Regulation Metabolic Regulation Gene_Expression->Metabolic_Regulation

Valeric Acid Signaling Pathways

Experimental Protocols

Study on KIC and Glucose Transport in Muscle Cells
  • Objective: To investigate the effect of α-ketoisocaproate (KIC) on insulin-stimulated glucose transport in L6 myotubes.[2]

  • Cell Culture: L6 myoblasts were cultured in α-MEM supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic solution. Differentiation into myotubes was induced by switching to α-MEM with 2% horse serum for 7 days.

  • Treatment: Differentiated myotubes were serum-starved for 4 hours and then treated with varying concentrations of KIC (e.g., 200 or 400 µM) for 30 minutes. Subsequently, cells were stimulated with 100 nM insulin for 20 minutes.[2]

  • Glucose Uptake Assay: 2-deoxy-[³H]-glucose uptake was measured to assess glucose transport.

  • Western Blot Analysis: Phosphorylation of key proteins in the insulin and mTORC1 signaling pathways (e.g., Akt, S6K1) was analyzed by Western blotting to elucidate the mechanism of action.[2]

Study on Valeric Acid's Anticancer Effects (as an HDACi)
  • Objective: To examine the therapeutic potential of valeric acid in liver cancer, including its role as an HDAC inhibitor.

  • Cell Lines and Culture: A panel of cancer and normal cell lines were used. For example, liver cancer cell lines like Hep3B and SNU-449 were cultured in appropriate media.

  • In Vitro Assays:

    • Cell Proliferation: MTS assay was used to measure the dose-dependent anticancer effect of valeric acid.

    • Colony Formation: The ability of valeric acid to inhibit long-term cell proliferation was assessed by a colony formation assay.

    • HDAC Activity: An HDAC activity assay was performed to confirm the HDAC-inhibiting function of valeric acid.

  • Animal Studies: Orthotopic xenograft mouse models of liver cancer were established by injecting luciferase-expressing cancer cells (e.g., Hep3B-Luc) into the liver of immunodeficient mice. Valeric acid, encapsulated in lipid-based nanoparticles, was administered systemically to evaluate its effect on tumor growth and survival.

Concluding Remarks

The available evidence suggests that this compound and valeric acid have divergent effects on metabolic health. Valeric acid, a straight-chain SCFA, generally exhibits beneficial metabolic properties, including improved glucose control and anti-inflammatory effects, mediated through GPR and HDAC inhibition. In contrast, this compound, a branched-chain fatty acid, and particularly its metabolite KIC, are associated with insulin resistance, at least in vitro.

It is crucial to note the absence of direct, head-to-head comparative studies in the current literature. The majority of the data for this compound's metabolic effects are derived from studies on its keto-analogue or in the broader context of branched-chain fatty acids. Future research should focus on direct comparisons of these two fatty acids in various metabolic models to fully elucidate their distinct roles and therapeutic potential. This will be critical for the development of targeted interventions for metabolic diseases.

References

A Researcher's Guide to Isocaproic Acid Quantification: Evaluating Linearity and Range in Common Assay Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isocaproic acid, a branched-chain fatty acid, is crucial for understanding various physiological and pathological processes. This guide provides a comparative overview of the linearity and range of two primary analytical techniques for this compound determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While enzymatic assays are prevalent for many organic acids, dedicated commercial kits for this compound are not widely available, and thus are not included in this direct comparison.

Performance Comparison at a Glance

The selection of an appropriate assay for this compound quantification hinges on the specific requirements of the study, such as sensitivity, sample matrix, and desired concentration range. Below is a summary of the typical performance characteristics of GC-MS and HPLC-UV methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99[1][2]> 0.99[3][4]
Linear Range Wide, typically from µM to mM concentrations. Can be adjusted by altering derivatization and injection volumes.Generally in the range of 0.5 mM to 50 mM[5] or 25 to 1000 ppm (mg/L)[6].
Limit of Detection (LOD) High sensitivity, often in the low µM to nM range[7].Typically in the range of 0.13 to 0.33 mM[5] or 0.5 to 1.8 ppm[6].
Limit of Quantification (LOQ) Low µM range, allowing for detection in various biological matrices[8][9].In the range of 0.5 to 1.0 mM[5] or 1.4 to 6.0 ppm[6].
Sample Throughput Moderate, sample derivatization can be time-consuming.Generally higher than GC-MS.
Specificity Very high, especially with mass spectrometric detection.Good, but can be susceptible to interferences from co-eluting compounds that absorb at the same wavelength.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and HPLC-UV.

GCMS_Workflow GC-MS Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., plasma, feces) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Esterification) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

A simplified workflow for this compound analysis using GC-MS.

HPLCUV_Workflow HPLC-UV Experimental Workflow for this compound Analysis cluster_prep_hplc Sample Preparation cluster_analysis_hplc Analysis cluster_data_hplc Data Processing Sample_HPLC Biological Sample (e.g., fermentation broth) Filtration Filtration/Centrifugation Sample_HPLC->Filtration HPLC_Separation HPLC Separation Filtration->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Data_Acquisition_HPLC Data Acquisition UV_Detection->Data_Acquisition_HPLC Quantification_HPLC Quantification Data_Acquisition_HPLC->Quantification_HPLC

A streamlined workflow for this compound analysis using HPLC-UV.

Detailed Experimental Protocols

Below are representative protocols for the analysis of this compound using GC-MS and HPLC-UV. These protocols are based on established methods and should be optimized for specific laboratory conditions and sample types.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound typically requires a derivatization step to increase its volatility. Esterification to form methyl esters (FAMEs) is a common approach.

1. Sample Preparation and Extraction:

  • For liquid samples (e.g., plasma, fermentation broth), acidify the sample to a pH < 2 with a suitable acid (e.g., HCl).

  • Perform a liquid-liquid extraction with an organic solvent such as diethyl ether or a mixture of hexane (B92381) and isopropanol.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization (Esterification):

  • To the dried extract, add a derivatizing agent such as 14% boron trifluoride in methanol (B129727) (BF₃-methanol).

  • Heat the mixture at 60-100°C for 5-30 minutes.

  • After cooling, add water and extract the resulting fatty acid methyl esters (FAMEs) with hexane.

  • The hexane layer is then collected for GC-MS analysis.

3. GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is commonly used.

  • Injection: Inject a small volume (typically 1 µL) of the derivatized sample in splitless mode.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at 50-70°C, hold for 1-2 minutes, then ramp up to a final temperature of 250-300°C.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected FAMEs. For targeted analysis, selected ion monitoring (SIM) can be used to enhance sensitivity.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC-UV methods for short-chain fatty acids like this compound are generally simpler as they do not typically require derivatization.

1. Sample Preparation:

  • Centrifuge the sample to remove any particulate matter.

  • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.

  • For complex matrices, a solid-phase extraction (SPE) step may be necessary for cleanup.

2. HPLC-UV Analysis:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer at low pH) and an organic modifier like acetonitrile (B52724) or methanol. An acidic mobile phase ensures that the carboxylic acid is in its protonated form, which is better retained on a C18 column.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection is usually performed at a low wavelength, such as 210 nm, where the carboxyl group absorbs.

Conclusion

Both GC-MS and HPLC-UV are robust and reliable methods for the quantification of this compound. The choice between the two depends on the specific needs of the research. GC-MS offers superior sensitivity and specificity, making it ideal for complex biological matrices and low-level quantification. HPLC-UV provides a simpler, higher-throughput alternative when high sensitivity is not the primary concern. For any chosen method, proper validation, including the determination of linearity and range with the specific sample matrix, is essential for obtaining accurate and reproducible results.

References

accuracy and precision of isocaproic acid quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of isocaproic acid is crucial for various applications, from metabolic studies to pharmaceutical research. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data.

Data Presentation: A Comparative Analysis of Quantification Methods

The selection of a suitable quantification method for this compound depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of major analytical techniques.

Analytical TechniquePrincipleAccuracy/Recovery (%)Precision (%RSD/CV)Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
UHPLC-QE-Orbitrap MS Ultra-high performance liquid chromatography separation followed by high-resolution mass spectrometry.73.74–127.9%[1]<21% (Intra- and Inter-day)[1]5.0 µg/mL to 50.0 µg/mL[1]>0.99[1]High specificity and sensitivity; capable of separating isomers like isocaproic and caproic acid.[1]High instrument cost and complexity.
GC-FID/MS Gas chromatography separation with flame ionization and/or mass spectrometry detection.80–120%[2]<20% (Intra- and Inter-day)[2]<40 fmol on column[2]>0.994[2]High sensitivity and excellent linearity over a wide range.[2]Derivatization is often required for volatility.[3]
GC-MS (for Caproic Acid) Gas chromatography coupled with mass spectrometry.95–117%[3][4]1–4.5%[3][4]<0.5 µg/g[5]>0.99[3][4]Reliable, robust, and provides good recovery rates.[3][4]Derivatization can be moisture-sensitive and time-consuming.[3]
HPLC-UV (for Caproic Acid) High-performance liquid chromatography with ultraviolet detection.76.3-99.2%[6]<5.3% (Intra- and Inter-day)[6]40 to 26,755 µg/kg[6]>0.99[7]Simple, cost-effective, and widely available.Lower sensitivity and specificity; may require derivatization for UV detection.[8][9][10]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general procedure for the analysis of short-chain fatty acids, including this compound, in biological samples.

  • Sample Preparation and Extraction:

    • Acidify the biological sample (e.g., plasma, serum, feces) with hydrochloric acid.

    • Extract the short-chain fatty acids using a suitable organic solvent such as methyl tert-butyl ether.[11][12]

    • For some applications, a derivatization step is necessary to increase the volatility of the fatty acids. This can be achieved through esterification to form methyl esters or through silylation.

  • GC-MS Conditions:

    • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol stationary phase, is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection is often employed for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the fatty acids, for instance, starting at a lower temperature and ramping up to a higher temperature.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a general method for the analysis of organic acids and can be adapted for this compound, often requiring derivatization for UV detection.

  • Sample Preparation and Derivatization:

    • Extract the this compound from the sample matrix using an appropriate solvent.

    • To enhance UV detection, derivatize the carboxyl group of this compound with a UV-active labeling agent.

  • HPLC-UV Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an acidic modifier like formic or acetic acid to ensure the analyte is in its protonated form.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., 210 nm for underivatized acids, or a higher wavelength for derivatives).[13]

    • Quantification: A calibration curve is generated using standards of the derivatized this compound at known concentrations.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS HPLC_UV HPLC-UV Analysis Derivatization->HPLC_UV Chromatogram Chromatogram Acquisition GC_MS->Chromatogram HPLC_UV->Chromatogram Quantification Quantification Chromatogram->Quantification Results Results Quantification->Results

Caption: A generalized workflow for the quantification of this compound.

Leucine (B10760876) Catabolism Pathway

Leucine Catabolism cluster_info Enzymes Leucine Leucine a_KIC α-Ketoisocaproate (KIC) Leucine->a_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA BCKDH HMG_CoA β-Hydroxy-β-methylglutaryl-CoA (HMG-CoA) Isovaleryl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle BCAT BCAT: Branched-chain aminotransferase BCKDH BCKDH: Branched-chain α-keto acid dehydrogenase complex

Caption: The catabolic pathway of leucine leading to energy production.

References

A Comparative Guide to the Metabolomics of Isocaproic Acid-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key bacteria known to produce isocaproic acid (4-methylpentanoic acid), a branched-chain fatty acid of significant interest in microbiology and human health. The focus is on their distinct metabolic strategies, supported by quantitative data from referenced studies. Detailed experimental protocols for metabolomic analysis are also provided to facilitate reproducible research.

Introduction to this compound Production in Bacteria

This compound is a six-carbon branched-chain fatty acid produced by specific anaerobic bacteria through the fermentation of amino acids. Its presence is particularly notable in the human gut microbiome, where it is associated with the metabolic activity of organisms like Clostridioides difficile.[1] In patients with C. difficile infection (CDI), a distinct chemical signature of amino acid fermentation, including the production of this compound from leucine (B10760876), is often observed.[1][2][3] Understanding the metabolic pathways and comparing the production capabilities of different bacteria is crucial for diagnostics, therapeutic development, and industrial applications.

This guide will focus on two key bacteria discussed in the literature:

  • Clostridioides difficile : A gram-positive, anaerobic pathogen well-known for producing this compound via the Stickland fermentation of leucine.[2][4]

  • Megasphaera elsdenii : A gram-negative, strictly anaerobic bacterium found in the mammalian gastrointestinal tract, capable of fermenting amino acids into branched-chain fatty acids.[5][6]

While other bacteria like Clostridium kluyveri and Rummeliibacillus suwonensis are known producers of the straight-chain n-caproic acid, their specific production of the branched-isomer this compound is less documented.[7][8]

Metabolic Pathways for this compound Biosynthesis

The primary route for this compound production in anaerobic bacteria is the Stickland fermentation , a unique metabolic process where pairs of amino acids are fermented. One amino acid acts as an electron donor (oxidized) while the other acts as an electron acceptor (reduced).

For this compound, the precursor is the branched-chain amino acid L-leucine . In C. difficile, leucine can be reductively converted to this compound. This pathway is a significant metabolic hallmark of the organism, especially during infection.[1][3]

Stickland_Pathway cluster_reductive Reductive Branch Leucine L-Leucine aKIC α-Ketoisocaproate Leucine->aKIC Oxidative Deamination IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Oxidative Decarboxylation Isovalerate Isovalerate IsovalerylCoA->Isovalerate Substrate-Level Phosphorylation Isocaproate Isocaproate (4-methylpentanoic acid) Leucine_red L-Leucine aKIC_red α-Ketoisocaproate aHIC α-Hydroxyisocaproate aKIC_red->aHIC Reduction Isocaproate_final Isocaproate aHIC->Isocaproate_final Dehydration & Reduction

Fig 1. Simplified pathways of L-leucine fermentation to this compound.

Comparative Performance: Quantitative Data

Direct comparative studies simultaneously analyzing the metabolomes of different this compound producers are limited. However, data from individual studies allow for a performance overview.

Clostridioides difficile

C. difficile's production of this compound is highly dependent on the available substrates, particularly peptides and amino acids. A 2023 study quantified fermentation acid production by C. difficile (strain 9689) in various media after 24 hours.[9]

MediumKey SubstratesGlucose Utilization (mM)Isocaproate Production (mM)Other Major ProductsReference
RCM Peptone, Yeast Extract, Glucose~5.5 mM (Complete)~0.8 mM Formate, Butyrate, Valerate[9]
T Media Tryptone PeptoneN/A~0.6 mM Acetate, IVMB, Valerate[9]
T+G Media Tryptone Peptone, Glucose~5.5 mM (Complete)~0.6 mM Formate, Acetate, Butyrate, IVMB, Valerate[9]
CAA+G Media Casamino Acids, Glucose~0.5 mM (Minimal)~0.1 mM Acetate[9]
Table 1. Fermentation acid production by C. difficile in different growth media after 24 hours. IVMB stands for isovalerate, another branched-chain fatty acid.
Megasphaera elsdenii

M. elsdenii is a well-regarded producer of medium-chain carboxylic acids, particularly n-caproic acid, through the fermentation of lactate (B86563) or glucose.[5][10] While it can also ferment amino acids to produce branched-chain fatty acids, quantitative data specifically for this compound is less prominent in the available literature.[5][6] Its primary metabolic output typically consists of straight-chain fatty acids.

StrainSubstraten-Caproic Acid (g/L)Butyric Acid (g/L)Other Major ProductsReference
CPB6 D, L-Lactate (24.85 g/L)8.07Not ReportedNot Reported[11]
(unspecified) Glucose (~190 g/L)20.831.2Acetic Acid (3.1 g/L)[10]
Table 2. Major carboxylic acid products from Megasphaera and related bacteria. Note the focus on n-caproic acid, not this compound.

Experimental Protocols

This section details common methodologies for the comparative metabolomic analysis of bacteria.

Bacterial Cultivation and Sample Collection
  • Culture Media : Bacteria should be cultured in media relevant to the research question. For C. difficile, this may include Reinforced Clostridium Medium (RCM) or a defined medium containing tryptone, casamino acids, and/or glucose to assess amino acid versus carbohydrate metabolism.[9] For M. elsdenii, media are often based on lactate or glucose as the primary carbon source.[10][11]

  • Incubation : Strict anaerobic conditions are required. Cultures are typically grown at 37°C. Time points for sample collection should be chosen to capture key growth phases (e.g., mid-exponential, stationary).

  • Sample Collection : An aliquot of the bacterial culture (e.g., 1-2 mL) is transferred to a microcentrifuge tube.

  • Metabolite Quenching : To halt metabolic activity, samples can be rapidly cooled, for example, by placing them in a dry ice/ethanol bath.

  • Cell Separation : The culture is centrifuged at high speed (e.g., 14,000 x g) at 4°C for 5-10 minutes to pellet the bacterial cells.[12]

  • Supernatant Collection : The supernatant, containing extracellular metabolites, is carefully transferred to a new tube for analysis. For intracellular analysis, the cell pellet would be retained and subjected to lysis procedures.

Metabolite Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying organic acids.

  • Sample Preparation : The collected supernatant is prepared for analysis. A simple and effective method is centrifugal filtration using a 3-kDa molecular weight cut-off filter to remove proteins and other macromolecules. The sample is centrifuged at 14,000 x g for 30 minutes at 4°C, and the filtrate is used for injection.[12]

  • Instrumentation : A reversed-phase HPLC system is used.

    • Column : A C8 or C18 column is suitable for separating organic acids.

    • Mobile Phase : A gradient elution is typically employed. For example, a gradient of acetic acid in water (Eluent A) and acetonitrile (B52724) in water (Eluent B) can effectively separate various indolic and acidic compounds.[13]

    • Detection : A UV detector or a more specific fluorimetric detector can be used.[12] For definitive identification and quantification, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method.[14]

  • Quantification : External calibration curves are generated using pure standards of this compound and other target metabolites at known concentrations (e.g., 0.0625–125 µg/mL).[15] The concentration in the samples is determined by comparing the peak area to the standard curve.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing Culture Bacterial Culture (Anaerobic Incubation) Centrifuge1 Centrifugation (14,000 x g, 4°C) Culture->Centrifuge1 Supernatant Collect Supernatant (Extracellular Metabolites) Centrifuge1->Supernatant Filter Centrifugal Filtration (3-kDa Cut-off) Supernatant->Filter HPLC RP-HPLC or LC-MS Analysis Filter->HPLC DataProc Data Processing (Peak Integration) HPLC->DataProc Quant Quantification (vs. Standard Curve) DataProc->Quant Stats Statistical Analysis (e.g., PCA, t-test) Quant->Stats

Fig 2. General experimental workflow for bacterial metabolomics analysis.
Data Analysis

For comparative metabolomics, statistical analysis is essential. Techniques like Principal Component Analysis (PCA) can be used to visualize the metabolic separation between different bacterial strains or growth conditions based on their metabolite profiles.[3][16] T-tests or ANOVA can be used to determine the statistical significance of differences in the abundance of specific metabolites.

Conclusion

The metabolomic profiles of this compound-producing bacteria reveal distinct metabolic strategies. Clostridioides difficile is a specialized producer, efficiently converting L-leucine into this compound via the Stickland pathway, a process strongly linked to its pathogenesis.[1][2] In contrast, organisms like Megasphaera elsdenii are versatile fermenters that primarily produce straight-chain fatty acids like n-caproic acid from carbohydrates and lactate, though they retain the capability to ferment amino acids.[5][11]

This guide highlights that while multiple organisms may produce a target molecule, their underlying metabolic networks, substrate preferences, and product yields can differ significantly. For researchers and drug developers, understanding these differences is key to identifying diagnostic markers, developing targeted antimicrobial strategies, or harnessing these bacteria for biotechnological applications. Future research employing standardized media and analytical protocols in direct head-to-head comparisons will be invaluable for further elucidating these metabolic distinctions.

References

A Researcher's Guide to Assessing Antibody Specificity for Isocaproic Acid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics and related fields, the accurate quantification of small molecules like isocaproic acid is paramount. This compound, a branched-chain fatty acid, is increasingly recognized for its role in various physiological and pathological processes. Immunoassays offer a high-throughput and sensitive method for its detection, but the quality of these assays hinges on the specificity of the antibodies used. This guide provides an objective comparison of monoclonal and polyclonal antibodies for this compound immunoassays, supported by illustrative experimental data and detailed protocols to aid in the selection and validation of appropriate reagents.

The Critical Role of Antibody Specificity in this compound Detection

This compound is part of a larger family of short-chain fatty acids (SCFAs), many of which are structural isomers or close analogs. This structural similarity presents a significant challenge for immunoassay development, as antibodies raised against this compound may exhibit cross-reactivity with other SCFAs. Such cross-reactivity can lead to inaccurate quantification and misinterpretation of experimental results. Therefore, a thorough assessment of antibody specificity is a critical step in validating an immunoassay for this compound.

The choice between a monoclonal and a polyclonal antibody is a key consideration.[1][2][3] Monoclonal antibodies, derived from a single B-cell clone, recognize a single epitope on the target antigen, offering high specificity and batch-to-batch consistency.[3][4] Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen, which can lead to a more robust signal but also a higher potential for cross-reactivity.[3]

Performance Comparison of Antibodies for this compound Immunoassays

To illustrate the importance of antibody specificity, the following table summarizes hypothetical but representative cross-reactivity data for a monoclonal and a polyclonal antibody raised against this compound. This data was generated using a competitive ELISA format, where the ability of various SCFAs to inhibit the binding of the specific antibody to a coated this compound-protein conjugate was measured.

Table 1: Illustrative Cross-Reactivity of Anti-Isocaproic Acid Antibodies

Competing AnalyteStructureMonoclonal Antibody A (Illustrative Data)Polyclonal Antibody B (Illustrative Data)
This compound (CH₃)₂CH(CH₂)₂COOH 100% 100%
Caproic AcidCH₃(CH₂)₄COOH2.5%15.8%
Isovaleric Acid(CH₃)₂CHCH₂COOH5.1%25.3%
Valeric AcidCH₃(CH₂)₃COOH1.2%10.7%
Butyric AcidCH₃(CH₂)₂COOH<0.1%2.1%
Propionic AcidCH₃CH₂COOH<0.1%0.5%
Acetic AcidCH₃COOH<0.1%0.2%

Disclaimer: The data presented in this table is for illustrative purposes to demonstrate the concept of antibody cross-reactivity and does not represent the performance of any specific commercially available antibody. Researchers should always refer to the manufacturer's datasheet or perform their own validation experiments.

As the illustrative data shows, the monoclonal antibody exhibits significantly higher specificity for this compound with minimal cross-reactivity to other closely related SCFAs. In contrast, the polyclonal antibody shows considerable cross-reactivity, particularly with isovaleric acid and caproic acid, which could lead to an overestimation of this compound concentrations in samples containing a mixture of these fatty acids.

Experimental Protocols

A detailed and standardized experimental protocol is essential for the accurate assessment of antibody specificity. The following is a representative protocol for a competitive ELISA to determine the cross-reactivity of an anti-isocaproic acid antibody.

Protocol: Competitive ELISA for this compound Antibody Specificity

1. Preparation of Reagents:

  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L.

  • Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • This compound-Protein Conjugate (for coating): Prepare according to standard bioconjugation techniques (e.g., using EDC/NHS chemistry to couple this compound to a carrier protein like BSA or ovalbumin).

  • Primary Antibody: Anti-isocaproic acid antibody (monoclonal or polyclonal).

  • Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP).

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M H₂SO₄.

  • Standards: this compound and potential cross-reactants (e.g., caproic acid, isovaleric acid) of high purity.

2. Assay Procedure:

  • Coating: Dilute the this compound-protein conjugate to 2 µg/mL in coating buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-isocaproic acid primary antibody. Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the coated and blocked microplate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Calculation of Cross-Reactivity:

  • Generate a standard curve for this compound by plotting the absorbance against the logarithm of the concentration.

  • Determine the IC50 value (the concentration that causes 50% inhibition) for this compound and for each competing analyte.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competing Analyte) x 100

Visualizing Workflows and Concepts

To further clarify the experimental workflow and the principle of antibody specificity, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_plate Microplate Well cluster_solution Sample/Standard Solution Coated_Antigen This compound Conjugate Coated Binding Competitive Binding Coated_Antigen->Binding Free_Antigen Free this compound (from sample) Free_Antigen->Binding Primary_Antibody Anti-Isocaproic Acid Antibody Primary_Antibody->Binding Wash1 Wash Binding->Wash1 Secondary_Ab Add HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Substrate Add TMB Substrate Wash2->Substrate Detection Measure Absorbance at 450 nm Substrate->Detection

Caption: Workflow of a competitive ELISA for this compound detection.

Antibody_Specificity cluster_specific High Specificity (Monoclonal) cluster_cross_reactive Cross-Reactivity (Polyclonal) Ab_mono Anti-Isocaproic Acid Ab Isocaproic This compound Ab_mono->Isocaproic Binds Strongly Caproic Caproic Acid Ab_mono->Caproic No/Weak Binding Isovaleric Isovaleric Acid Ab_mono->Isovaleric No/Weak Binding Ab_poly Anti-Isocaproic Acid Ab Isocaproic2 This compound Ab_poly->Isocaproic2 Binds Strongly Caproic2 Caproic Acid Ab_poly->Caproic2 Binds Isovaleric2 Isovaleric Acid Ab_poly->Isovaleric2 Binds

Caption: Specific vs. Cross-Reactive Antibody Binding to SCFAs.

Conclusion

The reliability of an immunoassay for this compound is fundamentally dependent on the specificity of the antibody employed. While polyclonal antibodies can be useful for screening purposes, monoclonal antibodies generally offer superior specificity, which is crucial for accurate quantification, especially in complex biological matrices where structurally similar short-chain fatty acids are present. Researchers are strongly encouraged to either use antibodies with well-characterized specificity or to perform in-house validation, including cross-reactivity testing, as outlined in this guide. By carefully selecting and validating their immunoassay reagents, researchers can ensure the generation of high-quality, reproducible data for advancing our understanding of the roles of this compound in health and disease.

References

Safety Operating Guide

Proper Disposal Procedures for Isocaproic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of isocaproic acid, also known as 4-methylpentanoic acid, in a laboratory setting. The following procedures are designed to ensure the safety of research personnel and compliance with environmental regulations.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE). This includes, at a minimum, chemical splash goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] On-site treatment, such as neutralization, should only be performed for very small quantities by trained personnel and in strict accordance with local regulations.[3][4]

Method 1: Professional Waste Disposal (Recommended)

  • Containment: Place the this compound waste into a clearly labeled, sealed, and chemically compatible container.[1] Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management plan. The container should be in good condition and free from leaks.

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage: Store the sealed container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2][5]

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[1]

Method 2: Neutralization of Small Quantities (Expert Use Only)

This procedure is a general guideline for the neutralization of small quantities (e.g., less than 25 mL) of weak organic acids and should only be undertaken after a thorough risk assessment and with approval from your institution's safety officer.[4] This method is not a substitute for professional waste disposal, which is the preferred option.

  • Preparation: Perform the neutralization in a chemical fume hood while wearing full PPE.[3] Prepare a large beaker of a dilute basic solution, such as 5% sodium bicarbonate (baking soda) or sodium carbonate in cold water.[3][6] An ice bath is recommended to control the exothermic reaction.[3]

  • Dilution: If starting with concentrated this compound, it should first be diluted by slowly adding it to a large volume of cold water (aim for a concentration of 5% or less).[4][7] Always add acid to water, never the other way around.

  • Neutralization: Slowly and with constant stirring, add the diluted this compound solution to the basic solution.[3][4]

  • pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter.[7] Continue adding the acid until the pH is between 5.5 and 9.5.[3]

  • Disposal: Once the solution is neutralized and has cooled to room temperature, it may be permissible to dispose of it down the sanitary sewer with a large volume of water (at least 20 parts water to 1 part neutralized solution), provided it does not contain any other hazardous materials and is allowed by local regulations.[3][7]

Emergency Procedures: Spill Cleanup

In the event of an this compound spill, follow these steps:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For liquid spills, cover drains to prevent entry into the sewer system. Contain the spill using an absorbent material such as sand, diatomite, or a commercial acid binder.[8]

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area thoroughly with water.[1]

  • Disposal: Dispose of the contaminated materials as hazardous waste through a licensed professional service.[5]

Quantitative Data: Properties of this compound

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Chemical Formula C₆H₁₂O₂[10]
Synonyms 4-Methylpentanoic acid, 4-Methylvaleric acid[10][11]
Appearance Clear light brown liquid[11]
Boiling Point 199.0 to 201.0 °C @ 760 mm Hg[11]
Melting Point -33 °C[11]
Density 0.919 - 0.926 g/cm³[11]
Vapor Pressure 0.44 mmHg[11]

Experimental Protocols

The standard and recommended procedure for disposal does not involve an experimental protocol but rather adherence to established waste management guidelines.[1] The neutralization procedure described above is a general method for acid-base chemistry. For specific, validated protocols, consult peer-reviewed literature or established safety manuals from organizations like the National Research Council.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow cluster_start Start cluster_assessment Assessment cluster_spill Spill Response cluster_neutralization On-site Treatment (Expert Use Only) cluster_prof_disposal Professional Disposal (Recommended) start This compound Waste Generated assess_spill Is it a spill? start->assess_spill assess_quantity Small quantity (<25mL) and approved for neutralization? assess_spill->assess_quantity No contain_spill Contain spill with absorbent assess_spill->contain_spill Yes neutralize Neutralize with base (pH 5.5-9.5) assess_quantity->neutralize Yes containerize Place in labeled, sealed container assess_quantity->containerize No collect_spill Collect in sealed container contain_spill->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate decontaminate->containerize sewer_disposal Dispose to sanitary sewer (with copious water, if permitted) neutralize->sewer_disposal store Store in designated waste area containerize->store prof_disposal Dispose via licensed professional service store->prof_disposal

References

Personal protective equipment for handling Isocaproic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of isocaproic acid, tailored for researchers, scientists, and drug development professionals.

This compound (also known as 4-methylpentanoic acid) is a corrosive and acutely toxic compound that requires careful handling to prevent injury.[1] It can cause severe skin burns and serious eye damage.[2][3] Adherence to the following procedures is critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table summarizes the recommended PPE for handling this chemical.

Body Part Personal Protective Equipment Specifications & Remarks
Eyes/Face Safety Goggles with side shields and a Face ShieldGoggles are essential for protecting the eyes from splashes and fumes.[4] A face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant risk of splashing.[4][5]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.[4][6] Ensure gloves are of an appropriate thickness and check for any signs of degradation before use.[6] Contaminated gloves should be removed and replaced immediately.[7]
Body Chemical-resistant lab coat or apronA lab coat or apron is required to protect against skin contact.[8][9] For procedures with a higher risk of splashing, consider a chemical-resistant suit.[10]
Respiratory Use in a well-ventilated area or chemical fume hoodHandling of this compound should be performed in a chemical fume hood to avoid inhalation of vapors.[9][11] If a fume hood is not available, a full-face respirator with appropriate cartridges may be necessary as a backup to engineering controls.[12]
Feet Closed-toe, chemical-resistant shoesFootwear must be chemically resistant to protect against spills.[5][10]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[9][13]

  • Verify that a chemical spill kit appropriate for acids is available.[13]

  • Work should be conducted within a certified chemical fume hood.[9][14]

  • Don all required PPE as outlined in the table above.

2. Handling:

  • When diluting, always add the acid slowly to water, never the other way around, to prevent a violent reaction.[11]

  • Use secondary containment, such as a chemical-resistant tray, to contain any potential spills.[11][13]

  • Keep containers of this compound tightly closed when not in use.[12]

  • Avoid contact with skin, eyes, and clothing.[12]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.

  • Clean the work area, decontaminating any surfaces that may have come into contact with the acid.[11]

  • Properly remove and dispose of contaminated PPE.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][12]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water for at least 15 minutes in a safety shower. Seek immediate medical attention.[12][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

  • Spill: For small spills, use an appropriate acid neutralizer or absorbent material from a spill kit. For large spills, evacuate the area and contact your institution's emergency response team.[9]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection:

    • Collect waste this compound and materials contaminated with it in a designated, properly labeled, and sealed container.[15]

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[16] Specifically, do not mix with bases, oxidizers, or flammable solvents.[8]

  • Neutralization:

    • For small amounts, neutralization can make the acid safer to handle. Slowly add a weak base, such as sodium bicarbonate, until the pH is neutral (pH 7).[17] This should only be done by trained personnel.

  • Final Disposal:

    • Dispose of neutralized solutions and contaminated materials through a licensed professional waste disposal service.[15]

    • Do not dispose of this compound down the drain or in the regular trash.[15]

    • Contaminated packaging should be treated as hazardous waste.[15]

Procedural Workflow for Handling this compound

IsocaproicAcidHandling cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal Prep 1. Assess Risks & Review SDS PPE 2. Don Appropriate PPE Prep->PPE Setup 3. Prepare Work Area (Fume Hood, Spill Kit) PPE->Setup Handling 4. Perform Chemical Work Setup->Handling Spill Spill Occurs? Handling->Spill Emergency Follow Emergency Procedures Spill->Emergency Yes Decon 5. Decontaminate Work Area & Equipment Spill->Decon No Emergency->Decon Waste 6. Segregate & Label Waste Decon->Waste Dispose 7. Arrange for Professional Disposal Waste->Dispose

Caption: Workflow for the safe handling of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。